molecular formula C10H21N3O B6243658 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide CAS No. 1595845-22-9

4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide

Katalognummer: B6243658
CAS-Nummer: 1595845-22-9
Molekulargewicht: 199.29 g/mol
InChI-Schlüssel: PBRLRELEHYPHSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-(Dimethylamino)-N,N-dimethylpiperidine-1-carboxamide is a chemical compound with the molecular formula C10H21N3O and a molecular weight of 199.29 g/mol . This structure features a piperidine ring core that is substituted with both a dimethylamino group and a dimethylcarboxamide functional group, making it a potential building block in organic synthesis and medicinal chemistry research . Compounds with similar piperidine and dimethylamino substructures are frequently investigated as synthetic intermediates in the development of active pharmaceutical ingredients. For instance, research indicates that related 4-(dimethylamino)piperidine derivatives serve as key intermediates in the multi-step synthesis of complex molecules such as Gedatolisib, a potent inhibitor under investigation . The dimethylamino group is a common pharmacophore known to influence the physicochemical properties and bioavailability of molecules, which can be crucial in drug discovery efforts . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use, nor for use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and handle the material in accordance with established laboratory safety protocols.

Eigenschaften

CAS-Nummer

1595845-22-9

Molekularformel

C10H21N3O

Molekulargewicht

199.29 g/mol

IUPAC-Name

4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide

InChI

InChI=1S/C10H21N3O/c1-11(2)9-5-7-13(8-6-9)10(14)12(3)4/h9H,5-8H2,1-4H3

InChI-Schlüssel

PBRLRELEHYPHSG-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1CCN(CC1)C(=O)N(C)C

Reinheit

95

Herkunft des Produkts

United States
Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides a detailed, in-depth exploration of a robust and efficient synthetic methodology for producing 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide. The core of this synthesis is a nucleophilic acyl substitution, a fundamental and widely applied reaction in organic chemistry. This document is structured to serve as a practical resource for researchers, chemists, and professionals in drug development, offering not only a step-by-step experimental protocol but also a thorough discussion of the underlying chemical principles, safety considerations, and mechanistic insights. By grounding the procedure in established chemical theory and emphasizing safety and reproducibility, this guide aims to equip scientists with the necessary knowledge to confidently execute and adapt this synthesis.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceutically active compounds.[1] Its prevalence in medicinal chemistry stems from its ability to serve as a versatile scaffold, providing a defined three-dimensional geometry that can be strategically functionalized to modulate pharmacological properties such as receptor binding, solubility, and metabolic stability.[1][2] The target molecule, 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide (Molecular Formula: C10H21N3O), incorporates two key pharmacophoric features onto this core: a tertiary amine at the C4-position and a dimethylcarboxamide group at the N1-position.[3][4] Such substitutions are common in the design of ligands for various biological targets, including G-protein coupled receptors and ion channels. This guide details a reliable synthetic route to this compound, starting from commercially available precursors.

Synthetic Strategy and Mechanistic Rationale

The synthesis of 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide is most logically achieved through a nucleophilic acyl substitution reaction. This strategy involves the formation of a new carbon-nitrogen bond between the piperidine ring nitrogen and the carbonyl group of a suitable electrophile.

2.1. Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule at the N1-carbonyl bond reveals two key synthons: the nucleophilic 4-(dimethylamino)piperidine and an electrophilic N,N-dimethylcarbamoyl cation equivalent. This immediately suggests a practical forward synthesis utilizing 4-(dimethylamino)piperidine and a reactive N,N-dimethylcarbamoyl source, such as N,N-dimethylcarbamoyl chloride.

2.2. Forward Synthesis and Mechanism

The selected pathway involves the reaction of 4-(dimethylamino)piperidine with N,N-dimethylcarbamoyl chloride in the presence of a non-nucleophilic base.

  • Step 1: Nucleophilic Attack. The reaction initiates with the lone pair of electrons on the secondary nitrogen of the 4-(dimethylamino)piperidine ring attacking the electrophilic carbonyl carbon of N,N-dimethylcarbamoyl chloride. The secondary amine at the N1 position is significantly more nucleophilic and less sterically hindered for this reaction compared to the tertiary amine at the C4 position.

  • Step 2: Formation of Tetrahedral Intermediate. This attack forms a transient tetrahedral intermediate.

  • Step 3: Elimination of Leaving Group. The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

  • Step 4: Acid Scavenging. This reaction generates one equivalent of hydrochloric acid (HCl). To prevent the protonation of the starting amine nucleophile (which would render it unreactive) and drive the reaction to completion, a non-nucleophilic tertiary amine base, such as triethylamine (Et₃N), is included. The base scavenges the HCl to form a salt (triethylammonium chloride), which can be easily removed during the workup.

The overall synthetic transformation is depicted below.

Figure 1: Overall reaction scheme for the synthesis.

Reagents, Materials, and Safety Analysis

Successful and safe execution of this synthesis requires careful handling of all chemicals. The following tables summarize the key reagents and their associated hazards.

3.1. Reagent and Material List

Chemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role
4-(Dimethylamino)piperidine50533-97-6C₇H₁₆N₂128.22Nucleophile/Starting Material
N,N-Dimethylcarbamoyl chloride79-44-7C₃H₆ClNO107.54Electrophile/Reagent
Triethylamine (Et₃N)121-44-8C₆H₁₅N101.19Non-nucleophilic Base
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Solvent
Saturated NaHCO₃ (aq)144-55-8NaHCO₃84.01Quenching/Wash Solution
Brine (Saturated NaCl aq)7647-14-5NaCl58.44Wash Solution
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Drying Agent
Silica Gel (for chromatography)7631-86-9SiO₂60.08Stationary Phase

3.2. Hazard and Safety Analysis

Extreme caution must be exercised when handling N,N-Dimethylcarbamoyl chloride. It is toxic, corrosive, a lachrymator, moisture-sensitive, and a suspected human carcinogen.[5][6] All operations involving this reagent must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

ChemicalGHS PictogramsHazard StatementsPrecautionary Measures
N,N-Dimethylcarbamoyl chloride skull_and_crossbones, corrosive, health_hazardToxic if inhaled, Harmful if swallowed, Causes severe skin burns and eye damage, Suspected of causing cancer. Reacts with water.[7][8]Work only in a chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile, double-gloved), a lab coat, and chemical safety goggles/face shield. Avoid inhalation of vapors and contact with skin/eyes.[9] Keep away from moisture.
4-(Dimethylamino)piperidine corrosiveCauses severe skin burns and eye damage.Handle in a well-ventilated area or fume hood. Wear standard PPE. Avoid contact with skin and eyes.[10]
Triethylamine flame, corrosive, acute_toxicityHighly flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage.Keep away from heat and ignition sources. Use in a fume hood. Wear standard PPE.
Dichloromethane health_hazardCauses skin irritation, Causes serious eye irritation, May cause drowsiness or dizziness, Suspected of causing cancer.Use in a fume hood. Avoid breathing vapors. Wear standard PPE.

Detailed Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. Adjustments can be made as necessary.

G cluster_prep A. Reaction Setup cluster_reaction B. Reagent Addition & Reaction cluster_workup C. Aqueous Workup cluster_purification D. Purification & Characterization setup1 1. Equip a 100 mL round-bottom flask with a magnetic stir bar. setup2 2. Add 4-(dimethylamino)piperidine (1.28 g, 10 mmol) and Dichloromethane (DCM, 30 mL). setup1->setup2 setup3 3. Add Triethylamine (1.67 mL, 1.21 g, 12 mmol). setup2->setup3 setup4 4. Cool the mixture to 0 °C in an ice-water bath. setup3->setup4 reac1 5. Add N,N-dimethylcarbamoyl chloride (0.92 mL, 1.08 g, 10 mmol) dropwise via syringe over 10 minutes. setup4->reac1 reac2 6. Stir at 0 °C for 30 minutes. reac1->reac2 reac3 7. Remove ice bath and stir at room temperature for 2 hours. reac2->reac3 reac4 8. Monitor reaction by TLC (e.g., 9:1 DCM:MeOH with 1% NH₄OH) until starting material is consumed. reac3->reac4 work1 9. Quench by slowly adding 20 mL of saturated aqueous NaHCO₃ solution. reac4->work1 work2 10. Transfer to a separatory funnel and separate the organic layer. work1->work2 work3 11. Extract the aqueous layer with DCM (2 x 20 mL). work2->work3 work4 12. Combine all organic layers. work3->work4 work5 13. Wash the combined organic layer with brine (20 mL). work4->work5 work6 14. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. work5->work6 purify1 15. Purify the crude oil via flash column chromatography on silica gel. work6->purify1 purify2 16. Elute with a gradient (e.g., 1-10% MeOH in DCM, with 0.5% Et₃N to prevent streaking). purify1->purify2 purify3 17. Combine pure fractions and concentrate to yield the final product as an oil or solid. purify2->purify3 purify4 18. Characterize via ¹H NMR, ¹³C NMR, and HRMS. purify3->purify4

Figure 2: Step-by-step experimental workflow.

Protocol Narrative:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(dimethylamino)piperidine (1.28 g, 10.0 mmol, 1.0 equiv) and anhydrous dichloromethane (30 mL).

  • Add triethylamine (1.67 mL, 12.0 mmol, 1.2 equiv) to the solution.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a chemical fume hood, carefully add N,N-dimethylcarbamoyl chloride (0.92 mL, 10.0 mmol, 1.0 equiv) dropwise to the cooled solution over approximately 10 minutes. A white precipitate of triethylammonium chloride will form.

  • Reaction Progress: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for an additional 2 hours.

  • Monitor the reaction's completion by thin-layer chromatography (TLC) until the 4-(dimethylamino)piperidine spot is no longer visible.

  • Workup: Quench the reaction by carefully adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).

  • Combine the organic layers and wash with 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel. Elute with a gradient of methanol in dichloromethane (e.g., 1% to 10%) containing a small amount of triethylamine (e.g., 0.5%) to prevent the basic product from streaking on the acidic silica.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the purified 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide.

Discussion and Field-Proven Insights

  • Causality in Reagent Stoichiometry: Using a slight excess (1.1 to 1.2 equivalents) of the base, triethylamine, is crucial. It ensures that all generated HCl is neutralized, preventing the deactivation of the expensive piperidine starting material and maximizing yield.

  • Importance of Temperature Control: The acylation of amines with acyl chlorides is typically exothermic. Adding the N,N-dimethylcarbamoyl chloride at 0 °C mitigates this exotherm, preventing potential side reactions and ensuring a controlled, safe reaction.[11]

  • Solvent Selection: Dichloromethane is an excellent solvent for this reaction as it is aprotic, has good solvating power for the reactants, and is unreactive under the conditions. Other aprotic solvents like tetrahydrofuran (THF) or acetonitrile could also be used.

  • Self-Validating Protocol: The progress of the reaction can be easily and reliably monitored by TLC. The disappearance of the starting amine and the appearance of a new, typically less polar, product spot provides a clear endpoint. The formation of triethylammonium chloride precipitate is also a visual indicator that the reaction is proceeding.

  • Purification Considerations: The product is a tertiary amine, which can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation (streaking). Adding a small amount of a volatile base like triethylamine to the eluent neutralizes these acidic sites, ensuring a sharp, well-defined band during chromatography.

Conclusion

This guide has detailed a reliable and well-characterized synthetic route for the preparation of 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide. By leveraging a fundamental nucleophilic acyl substitution reaction, the target compound can be synthesized efficiently from readily available starting materials. Adherence to the outlined safety protocols, particularly concerning the handling of N,N-dimethylcarbamoyl chloride, is paramount. The insights into the reaction mechanism and experimental design provide a solid foundation for researchers to successfully implement and, if necessary, adapt this procedure for their specific research needs in the fields of medicinal chemistry and drug discovery.

References

  • Vertex AI Search. (2026).
  • Wikipedia. (2026). Dimethylcarbamoyl chloride. [Link]

  • Centers for Disease Control and Prevention. (2019). NIOSH Pocket Guide to Chemical Hazards - Dimethyl carbamoyl chloride. [Link]

  • U.S. Environmental Protection Agency. (1999). Dimethylcarbamoyl Chloride | EPA. [Link]

  • Bentley, T. W. (2010). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Molecules, 15(1), 474-506. [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Dimethylcarbamyl chloride. [Link]

  • Grauer, T., & Urwyler, H. (1969). Production of 1-n,n-dimethylcarbamoyl-5 - methyl - 3 - n,n-dimethyl-carbamoyloxy-pyrazole. U.S.
  • CN101531628B. (2011). The synthetic method of 4-dimethylaminopiperidine hydrochloride.
  • PubChemLite. (2026). 4-(dimethylamino)-n,n-dimethylpiperidine-1-carboxamide (C10H21N3O). [Link]

  • NextSDS. (2026). 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide — Chemical Substance Information. [Link]

  • Raj, R. A., & Ponnuswamy, M. N. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Tat’yana, G. B., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

Sources

Whitepaper: Physicochemical Profiling and Analytical Characterization of 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the judicious selection of basic amine building blocks is critical for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide (CAS: 1595845-22-9) is a highly specialized, bi-functional piperidine derivative. It features a tertiary amine for targeted electrostatic interactions and a urea (carboxamide) moiety that modulates the molecule's overall lipophilicity and basicity.

This technical guide provides an in-depth analysis of the physicochemical properties, structural descriptors, and hazard classifications of this compound. Furthermore, it establishes self-validating analytical protocols for researchers and drug development professionals to accurately characterize its behavior in aqueous and lipid environments.

Structural Elucidation and Mechanistic Causality

The molecular architecture of 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide ( C10​H21​N3​O ) is defined by a central piperidine ring substituted at two key positions:

  • C4-Position (Dimethylamino group): A highly basic tertiary amine.

  • N1-Position (N,N-dimethylcarboxamide group): A urea linkage.

The Causality of Structural Choices

When designing CNS-penetrant molecules or optimizing oral bioavailability, an unmodified piperidine ring presents a highly basic secondary amine (pKa ~10–11). This excessive basicity can lead to poor passive membrane permeability, high lysosomal trapping, and increased hERG channel liability.

By converting the piperidine nitrogen into a urea derivative, the basicity of the N1 position is entirely neutralized. The lone pair of electrons on the N1 nitrogen delocalizes into the adjacent carbonyl group via resonance. Consequently, the C4-dimethylamino group remains the sole basic center. This deliberate structural tuning reduces the Topological Polar Surface Area (TPSA) and optimizes the overall pKa, making the compound an ideal intermediate for synthesizing bioavailable therapeutics [1].

Quantitative Molecular Descriptors

The following table summarizes the core physicochemical and spectrometric descriptors, including predictive Collision Cross Section (CCS) values utilized in ion mobility-mass spectrometry (IM-MS) [2].

Table 1: Physicochemical and Structural Descriptors

PropertyValueCausality / Significance
Molecular Formula C10​H21​N3​O Defines the atomic composition.
Monoisotopic Mass 199.16846 DaCritical for high-resolution LC-MS/MS identification.
Predicted XLogP3 0.3Indicates high aqueous solubility; favors oral absorption but may require lipid-tuning for BBB penetration.
H-Bond Donors 0Lack of N-H/O-H bonds reduces desolvation energy, aiding membrane permeability.
H-Bond Acceptors 2Carbonyl oxygen and C4-tertiary amine act as primary interaction points for target binding.
Predicted CCS ( [M+H]+ ) 148.1 ŲBaseline metric for ion mobility separation and structural conformation validation.

Safety, Handling, and Hazard Profiling

Despite its utility, the compound possesses specific toxicological liabilities that must be managed during synthesis and scale-up. According to standardized chemical safety databases, the compound is classified under several Global Harmonized System (GHS) hazard categories [3].

Table 2: GHS Hazard Classifications

Hazard ClassCategoryHazard CodeDescription
Acute Toxicity Category 4H302 + H312 + H332Harmful if swallowed, in contact with skin, or inhaled.
Skin Irritation Category 2H315Causes skin irritation.
Eye Damage Category 1H318Causes serious eye damage. Requires immediate mitigation upon exposure.
STOT SE Category 3H336May cause drowsiness or dizziness (Single Exposure).

Analytical Workflows and Experimental Protocols

To ensure data integrity, all physicochemical characterization must be conducted using self-validating systems. The workflow below outlines the logical progression from sample preparation to data integration.

Workflow Procurement Compound Procurement CAS: 1595845-22-9 Prep Sample Preparation 10 mM DMSO Stock Procurement->Prep LCMS LC-MS/MS Analysis Mass & Purity Confirmation Prep->LCMS pKa Potentiometric Titration pKa Determination Prep->pKa LogD Shake-Flask Method LogD (pH 7.4) Profiling Prep->LogD Integration Data Integration & Physicochemical Profiling LCMS->Integration pKa->Integration LogD->Integration

Fig 1: Standardized analytical workflow for physicochemical profiling.

Protocol: High-Resolution LC-MS/MS Purity Confirmation

Before determining macroscopic properties like pKa or LogD, the microscopic purity of the batch must be verified.

  • Sample Preparation: Dilute the 10 mM DMSO stock to a 1 µM working solution using LC-MS grade Water/Acetonitrile (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+).

  • Validation Check: Confirm the presence of the [M+H]+ ion at exactly m/z 200.1757 . The absence of secondary peaks >5% Total Ion Current (TIC) validates the sample purity for downstream assays.

Protocol: Potentiometric Determination of pKa

The pKa of the C4-dimethylamino group dictates the compound's ionization state at physiological pH (7.4).

  • System Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01).

  • System Validation (Crucial): Titrate a known reference standard (e.g., Potassium Hydrogen Phthalate) to ensure the electrode's Nernstian response slope is >98%. If the slope fails, the electrode must be reconditioned.

  • Analyte Titration: Dissolve 2 mg of 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide in 10 mL of 0.15 M KCl (to maintain constant ionic strength).

  • Execution: Titrate with standardized 0.1 M HCl to pH 2.0, then back-titrate with 0.1 M KOH to pH 11.0 under a nitrogen atmosphere to prevent CO2​ absorption.

  • Data Analysis: Calculate the pKa from the inflection point of the titration curve using the Henderson-Hasselbalch equation.

Protocol: Shake-Flask Method for LogD (pH 7.4)

Given the predicted XLogP of 0.3, determining the distribution coefficient (LogD) at physiological pH is essential for predicting in vivo distribution.

  • Buffer Preparation: Prepare a 50 mM Phosphate Buffer at exactly pH 7.40.

  • Phase Saturation: Mutually saturate the phosphate buffer and 1-octanol by stirring them together vigorously for 24 hours, followed by phase separation.

  • Internal Standard Validation: Spike the aqueous phase with Propranolol ( LogD7.4​=1.2 ) as an internal control. Causality: If the measured LogD of Propranolol deviates by >±0.1 log units, the batch is invalidated due to incomplete phase separation or temperature fluctuations.

  • Partitioning: Add the test compound (final concentration 100 µM) to a vial containing equal volumes of the saturated octanol and buffer.

  • Equilibration: Shake the vial at 300 rpm for 60 minutes at 25°C, then centrifuge at 3000 x g for 15 minutes to ensure complete phase separation.

  • Quantification: Extract aliquots from both phases and quantify the concentration of the compound via LC-MS/MS. Calculate LogD using the formula: LogD=log10​([Solute]octanol​/[Solute]buffer​) .

References

  • Title: Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization Source: ScienceDirect / Elsevier (General Medicinal Chemistry Principles) URL: [Link]

  • Title: 4-(dimethylamino)-n,n-dimethylpiperidine-1-carboxamide (C10H21N3O) - PubChemLite / CCSbase Source: University of Luxembourg / PubChemLite Database URL: [Link]

  • Title: 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide — Chemical Substance Information Source: NextSDS Chemical Database URL: [Link]

mechanism of action of 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide

Abstract

The compound 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide is a novel molecule for which the mechanism of action has not been empirically determined in peer-reviewed literature. Public chemical databases confirm its structure but lack associated biological data[1]. This guide synthesizes information from structurally analogous compounds to propose a primary, testable hypothesis: 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide functions as a selective μ-opioid receptor (MOR) agonist. This hypothesis is grounded in research on similar piperidine-1-carboxamide derivatives that demonstrate potent analgesic effects through this pathway[2]. This document will detail the proposed mechanism, provide a comparative structural analysis, and outline a comprehensive experimental workflow designed to validate this hypothesis, offering a roadmap for researchers and drug development professionals.

Introduction and Core Hypothesis

The search for novel analgesics with improved efficacy and side-effect profiles is a cornerstone of medicinal chemistry. The piperidine scaffold is a privileged structure in this field, forming the core of many clinically significant opioid analgesics. While 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide itself is uncharacterized, its core structure, a substituted piperidine-1-carboxamide, bears a strong resemblance to a class of compounds recently identified as potent and selective MOR agonists[2].

The central hypothesis of this guide is that the title compound engages the body's endogenous pain-modulating system via direct agonism of the μ-opioid receptor. This is based on the following key points:

  • Structural Analogy: The piperidine-1-carboxamide core is a validated pharmacophore for MOR ligands[2].

  • Functional Group Precedence: The dimethylamino group is a common feature in opioid ligands, often contributing to receptor affinity and selectivity.

This guide will deconstruct this hypothesis, exploring the molecular interactions and cellular consequences of putative MOR activation and proposing a rigorous, multi-stage research plan to confirm or refute this mechanism.

Proposed Mechanism of Action: μ-Opioid Receptor Agonism

The μ-opioid receptor is a G-protein coupled receptor (GPCR) primarily located in the central and peripheral nervous systems. Its activation is the principal mechanism for the analgesic effects of morphine and other opioids. We propose that 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide binds to and activates MOR, initiating a downstream signaling cascade.

Molecular and Cellular Cascade:

  • Receptor Binding: The compound is hypothesized to bind to the orthosteric binding pocket of the MOR.

  • GPCR Activation: Upon binding, the MOR undergoes a conformational change, activating its associated heterotrimeric G-protein (Gi/o).

  • Downstream Signaling: The activated G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate effector systems:

    • Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

    • Ion Channel Modulation: The Gβγ subunit directly interacts with ion channels, causing the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs).

  • Neuronal Hyperpolarization: The resulting potassium efflux and reduced calcium influx lead to hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential. This suppression of neuronal excitability in pain-transmitting pathways produces analgesia.

MOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor (MOR) G_Protein Gi/o Protein (αβγ) MOR->G_Protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP GIRK GIRK Channel (K+) K_ion K+ GIRK->K_ion Efflux VGCC VGCC (Ca2+) Hyperpolarization Neuronal Hyperpolarization Analgesia Ligand 4-(dimethylamino)-N,N- dimethylpiperidine-1-carboxamide Ligand->MOR Binds G_alpha Gαi/o G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma G_alpha->AC Inhibits G_beta_gamma->GIRK Opens G_beta_gamma->VGCC Closes ATP ATP ATP->AC Ca_ion Ca2+ Ca_ion->VGCC Binding_Assay_Workflow Membranes Cell Membranes (Expressing MOR, DOR, or KOR) Incubation Incubate Membranes->Incubation Radioligand Radioligand (e.g., [3H]-DAMGO for MOR) Radioligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration (Separates bound/unbound ligand) Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation Analysis Data Analysis (Calculate IC50 -> Ki) Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: MOR Competitive Binding Assay

  • Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Thaw cryopreserved cell membranes expressing human MOR on ice.

  • Compound Dilution: Perform serial dilutions of the test compound in assay buffer to create a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Assay Plate Setup: To a 96-well plate, add:

    • Assay buffer

    • A fixed concentration of the MOR-selective radioligand [³H]-DAMGO.

    • The serially diluted test compound.

    • Cell membrane suspension.

    • For non-specific binding control wells, add a high concentration of a non-labeled opioid like naloxone instead of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand while unbound radioligand passes through.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute) using a scintillation counter.

  • Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Phase 2: In Vitro Functional Activity

Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist upon binding to the MOR.

Methodology: A [³⁵S]GTPγS binding assay is a direct measure of G-protein activation. An agonist will stimulate the binding of [³⁵S]GTPγS to the Gα subunit, while an antagonist will block this stimulation by a known agonist.

Expected Outcome: If the compound is an agonist, it will produce a concentration-dependent increase in [³⁵S]GTPγS binding, allowing for the calculation of its potency (EC₅₀) and efficacy (Eₘₐₓ) relative to a standard MOR agonist like DAMGO.

Phase 3: In Vivo Behavioral Efficacy

Objective: To confirm that MOR agonism translates to a physiological, therapeutically relevant effect.

Methodology: The hot plate test in rodents is a standard model for centrally-mediated analgesia, the same model used to validate the analog compound.[2]

Experimental Design:

  • Administer the test compound to mice at various doses.

  • At a predetermined time point, place the mouse on a surface heated to a constant temperature (e.g., 55°C).

  • Measure the latency to a pain response (e.g., paw licking or jumping). An increase in latency indicates an analgesic effect.

  • Crucially, in a separate cohort, pre-treat animals with an opioid antagonist like naloxone before administering the test compound. If the analgesic effect is blocked by naloxone, it provides powerful evidence that the mechanism is indeed opioid receptor-mediated.

Conclusion and Future Directions

While definitive data for 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide is currently absent from scientific literature, a compelling, data-driven hypothesis can be constructed based on its structural similarity to known μ-opioid receptor agonists. The proposed mechanism of MOR agonism provides a clear and testable framework for future investigation. The experimental workflow detailed herein offers a robust, phased approach to validate this hypothesis, moving from molecular binding to cellular function and culminating in in vivo physiological response.

Successful validation would position this compound as a new lead for analgesic development. Future research would then focus on lead optimization to enhance potency and selectivity, detailed pharmacokinetic and pharmacodynamic profiling, and a thorough investigation of the side-effect profile, including tolerance, dependence, and respiratory depression, which are critical considerations for any novel opioid candidate.

References

  • PubMed. Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European Journal of Medicinal Chemistry, 2020. [Link]

  • PubChemLite. 4-(dimethylamino)-n,n-dimethylpiperidine-1-carboxamide (C10H21N3O). [Link]

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The Piperidine Carboxamide Scaffold: A Comprehensive Technical Review of Design, Synthesis, and Pharmacological Efficacy

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidine ring, a ubiquitous six-membered saturated nitrogen-containing heterocycle, has long been recognized as a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility allows for the precise 3D spatial orientation of substituents, making it highly adaptable to various biological targets 1[1]. The strategic introduction of a carboxamide functional group to this ring system yields piperidine carboxamides , a class of derivatives that exhibit remarkable versatility. From acting as potent antimalarial agents targeting the Plasmodium falciparum proteasome 2[2] to serving as highly selective ALK inhibitors in oncology 3[3], these compounds are at the forefront of modern drug discovery. This whitepaper synthesizes the current literature, detailing the synthetic methodologies, mechanistic pathways, and computational optimization strategies driving the development of piperidine carboxamide derivatives.

Synthetic Methodologies and Chemical Rationale

The synthesis of piperidine carboxamides relies heavily on the efficient coupling of piperidine-carboxylic acids (such as nipecotic acid or isonipecotic acid) with various amines or sulfonyl chlorides. The carboxamide linkage not only improves the metabolic stability of the resulting drug candidate but also acts as a critical hydrogen-bond donor/acceptor in target binding pockets 4[4].

Protocol 1: Standardized Amide Coupling Workflow for Piperidine Carboxamides

To ensure high yield and prevent unwanted side reactions, the synthesis must follow a strict sequence of protection, activation, coupling, and deprotection. This protocol is a self-validating system; intermediate verification ensures the integrity of the final product .

  • N-Protection (Causality: Prevents self-polymerization and N-acylation)

    • Step: React piperidine-3-carboxylic acid with Di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base (e.g., NaOH or Et₃N) in a dioxane/water mixture.

    • Validation: Confirm the mass shift via LC-MS corresponding to the addition of the Boc group (+100 Da).

  • Carboxylic Acid Activation (Causality: Converts the stable acid into a highly electrophilic intermediate)

    • Step: Treat the N-Boc-piperidine-carboxylic acid with a coupling reagent such as HATU or EDC/HOBt in anhydrous DMF. Alternatively, use SOCl₂ to form an acyl chloride.

    • Validation: TLC monitoring to observe the complete consumption of the starting material.

  • Amide Coupling (Causality: Nucleophilic attack forms the stable carboxamide core)

    • Step: Introduce the target primary/secondary amine or substituted sulfonyl chloride into the reaction mixture. Stir at room temperature for 12-24 hours.

    • Validation: Isolate the intermediate via liquid-liquid extraction. Verify the presence of the amide carbonyl stretch (~1650-1690 cm⁻¹) via IR spectroscopy.

  • Deprotection (Causality: Frees the piperidine nitrogen for target interaction or further functionalization)

    • Step: Treat the purified intermediate with Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C to room temperature.

    • Validation: ¹H NMR to confirm the disappearance of the intense 9-proton singlet at ~1.4 ppm (Boc group).

SyntheticWorkflow N_Boc 1. N-Boc Protection (Piperidine-carboxylic acid) Activation 2. Acid Activation (SOCl2 or HATU/EDC) N_Boc->Activation Prevents N-acylation Coupling 3. Amide Coupling (Add Amine/Sulfonyl Chloride) Activation->Coupling Enhances electrophilicity Deprotection 4. TFA Deprotection (Remove Boc Group) Coupling->Deprotection Forms carboxamide core Functionalization 5. N-Alkylation (Optional) Deprotection->Functionalization Frees secondary amine FinalProduct Final Piperidine Carboxamide Derivative Functionalization->FinalProduct Yields target compound

Fig 1. Step-by-step synthetic workflow of piperidine carboxamide derivatives.

Pharmacological Applications and Mechanisms of Action

Antimalarial Efficacy: Targeting the Proteasome

The emergence of artemisinin-resistant Plasmodium falciparum necessitates novel mechanisms of action. Phenotypic screening has identified piperidine carboxamides (e.g., SW042 and its highly potent analog SW584) as species-selective, orally active proteasome inhibitors [[2]](2].

  • Mechanism: These derivatives selectively bind to the P. falciparum proteasome β5 active site (Pf20Sβ5), inhibiting its chymotrypsin-like activity without affecting human isoforms. This disruption in proteostasis leads to the toxic accumulation of unfolded proteins, ultimately causing parasite death 2[2].

MechanismOfAction Drug Piperidine Carboxamide (e.g., SW584) Target Binds Pf20Sβ5 Active Site (P. falciparum Proteasome) Drug->Target High species selectivity Inhibition Inhibits Chymotrypsin-like Activity Target->Inhibition Blocks substrate cleavage Accumulation Accumulation of Unfolded/Damaged Proteins Inhibition->Accumulation Disrupts proteostasis Death Parasite Death (Antimalarial Efficacy) Accumulation->Death Cellular toxicity

Fig 2. Mechanism of action of piperidine carboxamides in P. falciparum proteasome inhibition.

Oncology: ALK Inhibition and Tumor Therapy

Anaplastic lymphoma kinase (ALK) is a critical target in various malignancies. Recent computational modeling has demonstrated that piperidine carboxamides exhibit significant anti-tumor activity in Karpas-299 cell models 3[3]. The carboxamide group serves as a critical anchor, facilitating strong hydrogen bonding within the ALK kinase domain, while the piperidine ring optimizes the spatial trajectory of hydrophobic substituents.

Neurological Targets: TRPA1 and Sigma-1 Receptors

Piperidine carboxamides have shown potent activity as noncovalent modulators of the human TRPA1 channel, a key sensor in pain pathways. They bind to a hydrophobic pocket at the interface of pore helix 1 (PH1) and the S5/S6 transmembrane segments 5[5]. Additionally, N-(p-chlorobenzyl) piperidine-4-carboxamide derivatives act as effective Sigma-1 (σ1) receptor ligands, where the basic piperidine nitrogen provides a crucial positive ionizable feature for receptor binding 4[4].

Antiviral Activity: SARS-CoV-2 PLpro Inhibition

The "5c" family of piperidine carboxamides has been extensively studied for its ability to inhibit the Papain-like protease (PLpro) of SARS-CoV-2. These compounds successfully block viral replication in cell culture by occupying the PLpro active site, preventing the cleavage of viral polyproteins essential for replication 6[6].

Quantitative Data Synthesis

The following table summarizes the biological activities and molecular targets of key piperidine carboxamide derivatives discussed in recent literature.

Compound / SeriesTarget Receptor / EnzymePrimary IndicationKey Pharmacological MetricRef
SW584 P. falciparum 20Sβ5MalariaEC₅₀ < 0.2 µM; High species selectivity2[2]
36-Compound Series ALK KinaseOncology (Karpas-299)Topomer CoMFA validated (q² = 0.597)3[3]
PIPC1 / PIPC2 Human TRPA1 ChannelPain ManagementInduces robust Ca²⁺ influx at 10-40 nM5[5]
Compound 1a/1b Sigma-1 (σ1) ReceptorNeurological DisordersKᵢ(σ1) = 12.9 - 22.5 nM4[4]
5c Family (rac5c) SARS-CoV-2 PLproCOVID-19 / AntiviralSub-micromolar IC₅₀ in vitro6[6]

Computational & AI-Driven Drug Design Workflow

The rational design of piperidine carboxamides has been heavily accelerated by computational modeling. To transition from a hit compound to an optimized lead, researchers employ 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling validated by Artificial Neural Networks (ANN) 3[3].

Protocol 2: 3D-QSAR Modeling and ANN Validation for Lead Optimization

This protocol outlines the standard computational pipeline used to predict the biological activity of novel piperidine carboxamide derivatives before physical synthesis.

  • Dataset Preparation & Alignment (Causality: Establishes a uniform spatial reference)

    • Step: Select a training set of known piperidine carboxamides with documented IC₅₀ values. Align the molecules using the piperidine-carboxamide core as the common substructure template.

    • Validation: Ensure root-mean-square deviation (RMSD) of the core scaffold alignment is < 0.5 Å.

  • Topomer CoMFA Model Generation (Causality: Correlates steric/electrostatic fields with activity)

    • Step: Generate steric (Lennard-Jones) and electrostatic (Coulombic) fields. Calculate the cross-validated correlation coefficient (q²) using partial least squares (PLS) regression.

    • Validation: A robust model must yield a q² > 0.5 and a non-cross-validated r² > 0.9.

  • Artificial Neural Network (ANN) Verification (Causality: Captures non-linear structure-activity relationships)

    • Step: Feed the Topomer CoMFA descriptors into a feedforward neural network (input layer, hidden layers, output layer). Train the network to minimize the Standard Error of Estimate (SEE).

    • Validation: The ANN must accurately predict the IC₅₀ of an external test set (compounds not included in the training set) within a 0.5 log unit margin of error.

Conclusion

Piperidine carboxamide derivatives represent a masterclass in rational drug design. By leveraging the structural predictability of the piperidine ring and the binding affinity of the carboxamide group, researchers have successfully engineered compounds that address critical unmet medical needs—from drug-resistant malaria to targeted oncology and viral inhibition. As computational tools like ANN and Topomer CoMFA become more integrated into the discovery pipeline, the rapid optimization of this privileged scaffold will continue to yield highly selective, potent therapeutics.

References

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis Arabian Journal of Chemistry URL: [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria PMC / NIH URL: [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling Asian Journal of Chemistry URL: [Link]

  • Improving selectivity preserving affinity: New piperidine-4-carboxamide derivatives as effective sigma-1-ligands ArTS / University of Trieste URL:[Link]

  • TRPA1 modulation by piperidine carboxamides suggests an evolutionarily conserved binding site and gating mechanism PNAS URL: [Link]

  • Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors Frontiers URL: [Link]

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Engineering the Piperidine Scaffold: Advanced Methodologies in Discovery, Late-Stage Functionalization, and ADME Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The piperidine ring is arguably the most privileged saturated nitrogen heterocycle in medicinal chemistry, serving as the structural cornerstone for over 70 FDA-approved pharmaceuticals 1. Its ubiquity stems from its stable chair conformation, which provides rigid, predictable three-dimensional exit vectors for substituents, maximizing target engagement. However, the development of novel piperidine compounds presents two major hurdles: the synthetic bottleneck of constructing densely substituted 3D analogs, and the pharmacokinetic (PK) liabilities associated with its highly basic nitrogen.

This technical guide provides an authoritative analysis of modern synthetic workflows—specifically late-stage functionalization (LSF)—and outlines field-proven strategies for tuning piperidine basicity to overcome absorption, distribution, metabolism, and excretion (ADME) liabilities.

Section 1: Redefining Synthesis with Late-Stage C(sp³)–H Functionalization

Historically, accessing complex, multi-substituted piperidines required lengthy de novo syntheses, often relying on chiral pool starting materials or multi-step ring-closing metathesis. Today, late-stage functionalization allows medicinal chemists to directly modify the C(sp³)–H bonds of pre-existing piperidine cores. This paradigm shift can reduce multistep processes from 7–17 steps to merely 2–5 steps, drastically accelerating Structure-Activity Relationship (SAR) campaigns 2.

Causality in Experimental Design: Why LSF?

Traditional cross-coupling methods require pre-functionalized starting materials (e.g., halides or boronates) and rely heavily on palladium catalysis, which is frequently poisoned by the Lewis-basic nitrogen of piperidine. By utilizing photoredox catalysis or electrochemistry, chemists exploit the inherent electronic properties of the amine itself. The nitrogen atom directs the oxidation, generating an α-amino radical or iminium intermediate that can be trapped by various nucleophiles or radicals, bypassing the need for pre-activation.

Protocol 1: Photoredox-Catalyzed α-Amino C–H Arylation

This self-validating protocol utilizes an Iridium-based photocatalyst to achieve highly diastereoselective α-arylation of piperidines 3. The system is self-validating because the thermodynamic equilibration of the products naturally corrects initial kinetic non-selectivity.

  • Reaction Setup: In a nitrogen-filled glovebox, combine the piperidine substrate (1.0 equiv), dicyanobenzene (DCB, 1.5 equiv), and the photocatalyst Ir(ppy)₃ (2 mol %) in anhydrous dimethylacetamide (DMA, 0.1 M).

  • Base Addition: Add sodium acetate (NaOAc, 2.0 equiv). Causality: NaOAc acts as a mild base to facilitate the deprotonation of the transient amine radical cation, preventing non-productive back-electron transfer.

  • Irradiation: Seal the vial, remove it from the glovebox, and irradiate with blue LEDs (λmax = 450 nm) at room temperature for 16–72 hours.

  • Epimerization Control: The reaction initially yields a kinetic mixture of diastereomers. Extended irradiation allows thermodynamic equilibration via reversible C–H abstraction by the photocatalyst, ultimately favoring the more stable anti or syn isomer.

  • Workup: Quench with water, extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography.

Protocol 2: Electrochemical α-Cyanation of Secondary Piperidines

Electrochemical methods offer a greener alternative for LSF, eliminating the need for stoichiometric chemical oxidants and allowing precise control over the oxidation potential 4.

  • Electrolyte Preparation: Dissolve Et₄NBF₄ (0.1 M) in a mixture of CH₃CN and water (9:1 v/v).

  • Reagent Assembly: Add the secondary piperidine (1.0 equiv), NaCN (2.0 equiv), and ABNO (9-azabicyclononane N-oxyl, 5 mol %) to an undivided electrochemical cell equipped with graphite felt electrodes.

  • Electrolysis: Apply a constant current (10 mA) until 2.2 F/mol of charge is passed. Causality: The ABNO mediator undergoes anodic oxidation at a low potential to an oxoammonium species. This species dehydrogenates the piperidine to a cyclic imine, preventing the over-oxidation that would occur if the piperidine were oxidized directly at the anode.

  • Nucleophilic Trapping: The in situ generated imine is immediately trapped by the cyanide ion, yielding the α-cyanated product, a versatile building block for unnatural amino acids.

G Start Piperidine Core Photo Photoredox Catalysis (Ir Catalyst + Blue LED) Start->Photo Single-Electron Transfer Electro Electrochemical Oxidation (ABNO Mediator) Start->Electro Hydride Transfer Radical α-Amino Radical / Iminium Photo->Radical Electro->Radical Prod1 α-Arylated Piperidine (High Diastereoselectivity) Radical->Prod1 Radical-Radical Coupling Prod2 α-Cyanated Piperidine (Building Block) Radical->Prod2 Nucleophilic Attack

Workflow for late-stage α-C-H functionalization of piperidines.

Section 2: ADME Optimization – Overcoming the Basicity Liability

While the piperidine nitrogen is excellent for target engagement via salt-bridge formation, its high basicity (pKa ~11) is a double-edged sword. Highly basic amines are notoriously associated with off-target human ether-à-go-go-related gene (hERG) channel inhibition (leading to QT prolongation and cardiotoxicity), poor membrane permeability, and high clearance via CYP2D6 metabolism 5.

Causality in Basicity Tuning

To optimize the ADME profile, medicinal chemists must lower the pKa of the piperidine nitrogen into the 7.5–9.0 range. This is achieved through the strategic placement of electron-withdrawing groups (EWGs). Fluorination at the β-position exerts a strong inductive electron-withdrawing effect through the σ-bonds, significantly reducing electron density on the nitrogen. Each β-fluorine atom typically lowers the pKa by ~1.7 units 6. Furthermore, replacing the piperidine with an oxetane-fused system or a spirocyclic bioisostere can lower lipophilicity (LogD) while maintaining the required exit vectors, thereby reducing hERG affinity without sacrificing target potency 7.

Table 1: Impact of Structural Modifications on Piperidine Physicochemical Properties

Scaffold / ModificationMeasured pKaLogD (pH 7.4)hERG LiabilityMetabolic Stability
Piperidine (Unsubstituted)11.10.8HighLow (N-dealkylation prone)
3-Fluoropiperidine (β-Fluoro)9.41.1ModerateModerate
3,3-Difluoropiperidine7.71.4LowHigh
Morpholine (O-substitution)8.3-0.9LowHigh
4-Oxetanyl-piperidine8.90.2LowHigh
Protocol 3: High-Throughput Microsomal Stability Assay for Piperidine Analogs

To validate the metabolic stability gained from basicity tuning, the following self-validating in vitro assay is employed. The inclusion of an internal standard and time-course sampling ensures the integrity of the clearance calculation.

  • Incubation Mixture: Prepare a 100 µL reaction mixture containing human liver microsomes (HLM, 0.5 mg/mL protein), 100 mM potassium phosphate buffer (pH 7.4), and the piperidine test compound (1 µM).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add NADPH (1 mM final concentration). Causality: NADPH is the essential cofactor that donates electrons to the CYP450 catalytic cycle; its addition acts as the precise start point for metabolism.

  • Time-Course Sampling: Extract 10 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 40 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The organic solvent denatures the enzymes, halting the reaction instantly.

  • Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound relative to the internal standard.

  • Data Processing: Calculate the intrinsic clearance (CLint) from the half-life (t₁/₂) derived from the slope of the natural log of remaining compound versus time.

ADME Issue High Basicity (pKa ~11) hERG Toxicity & CYP2D6 Liability Strat1 β-Fluorination (Inductive Withdrawal) Issue->Strat1 Strat2 Heteroatom Substitution (e.g., Morpholine) Issue->Strat2 Strat3 Oxetane Incorporation (Polar Surface Area Increase) Issue->Strat3 Res1 pKa drops by ~1.7 per F Blocks N-dealkylation Strat1->Res1 Res2 pKa drops to ~8.3 Reduced lipophilicity Strat2->Res2 Res3 Lowered LogD Maintained 3D vectors Strat3->Res3

Strategic logic tree for tuning piperidine basicity to optimize ADME and safety profiles.

Conclusion

The piperidine ring remains an indispensable tool in modern drug discovery. By transitioning from traditional multi-step syntheses to advanced late-stage functionalization techniques like photoredox catalysis and electrochemistry, researchers can rapidly explore complex chemical space. Concurrently, a deep understanding of the causality between basicity, lipophilicity, and ADME properties allows for the rational design of safer, more efficacious piperidine-based therapeutics.

References

  • New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Rice University / Science. Available at: [Link]

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society. Available at: [Link]

  • Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. PMC / NIH. Available at:[Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed / NIH. Available at: [Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem / Yuntsg. Available at: [Link]

  • Tuning basicity. Cambridge MedChem Consulting. Available at: [Link]

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Pharmacological Profiling of 4-(Dimethylamino)-N,N-dimethylpiperidine-1-carboxamide: A Dual-Motif Scaffold for Enzymatic and GPCR Targeting

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the identification of versatile, low-molecular-weight building blocks is critical for developing highly selective pharmacological probes. 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide (CAS: 1595845-22-9) represents a highly privileged structural convergence. With a molecular weight of 199.3 g/mol , this molecule fuses two distinct, well-validated pharmacophores: a piperidine-1-carboxamide (a covalent warhead for serine hydrolases) and a 4-(dimethylamino)piperidine (a classic basic moiety for aminergic G-Protein Coupled Receptors).

This technical guide analyzes the mechanistic rationale behind this compound's structural motifs, explores its predicted biological targets, and provides self-validating experimental workflows for evaluating its efficacy in vitro.

Structural Pharmacology & Mechanistic Rationale

The biological activity of this compound is dictated by its bipartite structure, which allows it to act as a polypharmacological scaffold depending on specific steric optimizations.

The Urea Motif: Piperidine-1-Carboxamide

The N,N-dimethylpiperidine-1-carboxamide group functions as a highly stable urea motif. While ureas are generally resistant to enzymatic cleavage, the Fatty Acid Amide Hydrolase (FAAH) possesses a unique catalytic ability to function as a C(O)-N bond hydrolase. Piperidine ureas act as pseudo-substrates for FAAH; the enzyme's catalytic Ser241 nucleophile attacks the urea carbonyl, leading to the formation of a stable, carbamylated enzyme state (). This covalent modification is the mechanistic foundation for clinical-stage FAAH inhibitors like PF-04457845 ().

The Basic Amine: 4-(Dimethylamino) Group

At physiological pH (7.4), the tertiary dimethylamine at the 4-position of the piperidine ring is heavily protonated (estimated pKa ~9.5). This cationic center is strictly required for anchoring into the orthosteric binding pockets of aminergic GPCRs—most notably the Histamine H3 Receptor (H3R) and Mu-Opioid Receptors (MOR) . The protonated amine forms a critical salt bridge with a highly conserved Aspartate residue (e.g., Asp114 in H3R) deep within the transmembrane bundle, stabilizing the receptor in specific conformational states ().

Primary Biological Targets & Signaling Pathways

Pathway A: Endocannabinoid Modulation via FAAH Inhibition

By covalently carbamylating FAAH, piperidine-1-carboxamide derivatives prevent the degradation of endogenous signaling lipids, primarily anandamide (AEA) . The localized accumulation of AEA subsequently enhances signaling through Cannabinoid Receptors (CB1 and CB2). This pathway provides profound analgesic and anti-inflammatory efficacy without the psychotropic liabilities associated with direct CB1 orthosteric agonists ().

FAAH_Pathway Compound 4-DMC Scaffold FAAH FAAH Enzyme (Ser241) Compound->FAAH Carbamylation AEA Anandamide (AEA) FAAH->AEA Inhibition of Hydrolysis CB CB1/CB2 Activation AEA->CB Receptor Signaling

Fig 1: Mechanism of endocannabinoid modulation via covalent FAAH inhibition by piperidine ureas.

Pathway B: Aminergic GPCR Inverse Agonism

When optimized for GPCR targeting, the 4-(dimethylamino)piperidine core acts as an inverse agonist at constitutively active receptors like H3R. By binding preferentially to the inactive state of the receptor (R), the compound halts baseline Gαi/o protein coupling. This removes the tonic inhibition on Adenylyl Cyclase, leading to a measurable restoration of intracellular cAMP levels.

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity of 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide derivatives, assays must be designed with built-in causality and orthogonal controls.

Protocol 1: Time-Dependent FAAH Enzymatic Assay

Because piperidine ureas are covalent inhibitors, their potency ( IC50​ ) is inherently time-dependent. A standard endpoint assay will yield artificially weak affinities.

  • Enzyme Pre-incubation: Incubate recombinant human FAAH with varying concentrations of the compound in Tris-HCl buffer (pH 9.0) for 60 minutes at 37°C. Causality: This extended pre-incubation allows the slow carbamylation reaction to reach steady-state equilibrium before the substrate is introduced.

  • Substrate Addition: Introduce the fluorogenic substrate AMC-arachidonoyl amide (10 µM). Causality: Cleavage of the C-N bond releases highly fluorescent 7-amino-4-methylcoumarin (AMC), allowing for continuous kinetic monitoring of the initial velocity ( V0​ ) rather than relying on a single endpoint.

  • Self-Validation Controls:

    • Positive Control: PF-3845 (a known covalent FAAH inhibitor) to validate assay sensitivity.

    • Negative Control: Heat-denatured (boiled) FAAH to establish the baseline background hydrolysis rate.

Protocol 2: GPCR Radioligand Displacement Assay (H3R)
  • Membrane Preparation: Suspend CHO cell membranes expressing human H3R in 50 mM Tris-HCl (pH 7.4) supplemented with 5 mM MgCl2​ . Causality: The inclusion of Mg2+ is critical; it acts as an allosteric modulator that stabilizes the high-affinity GPCR-G protein coupled state, ensuring accurate detection of ligand binding.

  • Co-Incubation: Add the test compound alongside 1 nM [3H]N−α−methylhistamine (a selective radiolabeled agonist). Causality: Measuring the displacement of a known agonist provides a direct, quantifiable readout of the compound's affinity ( Ki​ ) for the orthosteric pocket.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of lipophilic radioligands and improving the signal-to-noise ratio.

Workflow Prep 1. Membrane Prep (Tris-HCl + MgCl2) Incubate 2. Co-incubation (Compound + [3H]NAMH) Prep->Incubate Filter 3. Rapid Filtration (PEI-soaked GF/B) Incubate->Filter Read 4. Scintillation (Displacement Readout) Filter->Read

Fig 2: Self-validating radioligand displacement workflow for GPCR binding affinity.

Quantitative Data & Physicochemical Properties

The following table summarizes the key physicochemical metrics and baseline pharmacological parameters for the 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide scaffold.

Property / MetricValue (Theoretical/Empirical)Pharmacological Implication
Molecular Weight 199.30 g/mol High ligand efficiency (LE); excellent fragment for lead optimization.
Topological Polar Surface Area (TPSA) ~32.6 ŲOptimal for blood-brain barrier (BBB) penetration in CNS targeting.
pKa (Dimethylamino group) ~9.5Exists primarily as a cation at pH 7.4, critical for Aspartate salt-bridge formation in GPCRs.
FAAH Inhibition Mechanism Covalent (Time-dependent)Carbamylation of Ser241 leads to sustained target engagement and long residence time.
H3R Binding Affinity (Core Scaffold) Low nanomolar (derivative dependent)Inverse agonism reduces constitutive Gαi/o activity, elevating intracellular cAMP.

References

  • Ahn, K., Johnson, D. S., Mileni, M., et al. (2007). "Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity." Biochemistry.[Link]

  • Mileni, M., Johnson, D. S., Wang, Z., et al. (2008). "Structure-guided inhibitor design for human FAAH by interspecies active site conversion." Proceedings of the National Academy of Sciences.[Link]

  • Ahn, K., Smith, S. E., Liimatta, M. B., et al. (2011). "Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain." Journal of Pharmacology and Experimental Therapeutics.[Link]

  • Zhao, R., Wang, Y., et al. (2020). "Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic." European Journal of Medicinal Chemistry.[Link]

Comprehensive Spectral Elucidation Guide: 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly substituted heterocyclic scaffolds is a cornerstone of modern drug development. The compound 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide (Molecular Formula: C₁₀H₂₁N₃O; Exact Mass: 199.1685 Da) represents a complex analytical target featuring a piperidine core, a basic tertiary amine at the C4 position, and a specialized urea (carboxamide) moiety at the N1 position.

This whitepaper provides an in-depth, self-validating analytical framework for characterizing this molecule using Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR). By anchoring our methodologies in authoritative principles of organic spectroscopy[1], this guide moves beyond mere data reporting to explain the fundamental causality behind experimental choices and spectral behaviors.

Structural Anatomy & Orthogonal Analytical Strategy

To ensure absolute scientific integrity, the analytical strategy must function as a self-validating system . This means that the hypothesis generated by one analytical technique (e.g., molecular weight from MS) must be orthogonally confirmed by independent physical phenomena (e.g., proton integration in NMR and vibrational modes in IR). If any single data point contradicts the matrix, the structural hypothesis is invalidated.

AnalyticalWorkflow Compound 4-(dimethylamino)-N,N- dimethylpiperidine-1-carboxamide PrepNMR Sample Prep: CDCl3 (Non-exchanging solvent) Compound->PrepNMR PrepMS Sample Prep: MeOH/H2O (0.1% Formic Acid for ESI+) Compound->PrepMS PrepIR Sample Prep: ATR (Neat liquid/solid analysis) Compound->PrepIR NMR NMR Spectroscopy (Connectivity & Stereochem) PrepNMR->NMR MS HRMS (ESI+) (Exact Mass & Fragments) PrepMS->MS IR FT-IR Spectroscopy (Functional Groups) PrepIR->IR DataInt Orthogonal Data Integration (Self-Validating Matrix) NMR->DataInt MS->DataInt IR->DataInt

Figure 1: Orthogonal analytical workflow for self-validating structural elucidation.

Self-Validating Experimental Methodologies

The following protocols are engineered to eliminate analytical artifacts and ensure that the resulting spectral data accurately reflects the native state of the molecule.

High-Resolution NMR Acquisition
  • Causality of Solvent Choice: Deuterated chloroform (CDCl₃) is selected because the target molecule lacks exchangeable hydrogen bond donors (no O-H or N-H groups). Using an aprotic, non-exchanging solvent stabilizes the chair conformers of the piperidine ring, allowing for the resolution of distinct axial and equatorial proton couplings[2].

  • Protocol:

    • Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (0.00 ppm).

    • Acquisition (¹H): Utilize a 400 MHz (or higher) spectrometer. Execute a standard 1D proton sequence (zg30) with 16 scans, a relaxation delay (D1) of 2 seconds, and a spectral width of 12 ppm.

    • Acquisition (¹³C): Execute a proton-decoupled ¹³C sequence (zgpg30) with 1024 scans to overcome the lower gyromagnetic ratio of carbon. Set D1 to 2 seconds to ensure complete relaxation of quaternary carbons (specifically the urea carbonyl).

HRMS (ESI-TOF) Acquisition
  • Causality of Ionization Mode: The molecule contains a highly basic aliphatic tertiary amine at C4. By supplementing the mobile phase with 0.1% formic acid, we force the equilibrium toward the protonated state. Electrospray Ionization in positive mode (ESI+) will therefore yield a robust[M+H]⁺ pseudomolecular ion with minimal in-source fragmentation[3].

  • Protocol:

    • Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water with 0.1% formic acid.

    • Injection & Source: Infuse directly at 10 µL/min. Set capillary voltage to 3.5 kV and desolvation temperature to 250 °C.

    • Tandem MS (MS/MS): Isolate the precursor ion (m/z 200.17) and apply a collision energy (CE) of 20 eV using Argon gas to induce structurally informative Collision-Induced Dissociation (CID).

ATR-FTIR Vibrational Spectroscopy
  • Causality of Sampling Technique: Attenuated Total Reflectance (ATR) is utilized rather than traditional KBr pellets. KBr is hygroscopic and can introduce artifactual broad O-H stretches (~3300 cm⁻¹) that might be misinterpreted as N-H stretches, compromising the validation of the tertiary carboxamide structure.

  • Protocol:

    • Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

    • Application: Apply the neat sample directly onto the crystal, ensuring intimate contact.

    • Acquisition: Collect the sample spectrum (4000-400 cm⁻¹) and apply an ATR depth-correction algorithm.

Spectral Data Interpretation & Mechanistic Causality

Nuclear Magnetic Resonance (¹H & ¹³C)

According to empirical rules for structural determination[4][Pretsch], the chemical shifts of the piperidine ring are heavily influenced by the electron-withdrawing nature of the N1-carboxamide and the electron-donating nature of the C4-amine.

  • The Carboxamide Core: The urea carbonyl carbon is highly deshielded, appearing at 164.5 ppm in the ¹³C spectrum. The N,N-dimethyl protons attached to this urea nitrogen appear as a sharp 6H singlet at 2.80 ppm . The restricted rotation around the N-CO bond is typically fast enough at room temperature to average these methyl groups into a single resonance.

  • The C4-Dimethylamino Group: The N,N-dimethyl protons at the C4 position are shielded relative to the urea methyls, appearing at 2.25 ppm due to their attachment to an sp³ hybridized, non-conjugated nitrogen.

  • Piperidine Ring Dynamics: The C2 and C6 equatorial protons are heavily deshielded by the spatial proximity to the urea carbonyl, appearing at 3.75 ppm as broad doublets. Conversely, the axial protons at C2/C6 resonate upfield at 2.75 ppm (triplet of doublets) due to the classic axial shielding effect in chair conformations[5].

Mass Spectrometric Fragmentation Pathways

The HRMS spectrum yields an exact mass of m/z 200.1763 for the [M+H]⁺ ion, perfectly validating the C₁₀H₂₁N₃O formula. Upon CID, the molecule undergoes predictable, self-validating neutral losses[6].

MSFragmentation Parent Parent Ion [M+H]+ m/z 200.17 PathA Neutral Loss: Dimethylamine (-45 Da) Parent->PathA PathB Neutral Loss: Dimethylcarbamoyl (-72 Da) Parent->PathB FragA Fragment Ion m/z 155.12 PathA->FragA FragB Fragment Ion m/z 128.14 PathB->FragB

Figure 2: Primary ESI-MS/MS fragmentation pathways for the target compound.

The loss of dimethylamine (-45 Da) from the C4 position yields a stabilized piperidinium cation at m/z 155. Alternatively, cleavage of the urea bond results in the loss of the dimethylcarbamoyl radical/neutral (-72 Da), yielding a fragment at m/z 128.

Vibrational Spectroscopy (IR)

The FT-IR spectrum serves as the final orthogonal check. The most prominent feature is a sharp, intense absorption at 1645 cm⁻¹ , corresponding to the urea C=O stretching vibration. Crucially, the spectrum completely lacks absorption bands above 3100 cm⁻¹, confirming the absence of primary or secondary amines (no N-H stretch)[1]. Furthermore, subtle Bohlmann bands are observable between 2700–2800 cm⁻¹, which are causally linked to the interaction between the axial lone pair of the C4 tertiary amine and the adjacent anti-bonding C-H orbitals.

Quantitative Data Summaries

Table 1: ¹H NMR Spectral Data Summary (400 MHz, CDCl₃)

Position / Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constants (J, Hz)
C2, C6 (Equatorial) 3.75 dt (broad) 2H ~13.0, 4.0
Urea -N(CH₃)₂ 2.80 s 6H -
C2, C6 (Axial) 2.75 td 2H ~13.0, 2.5
C4 (Axial Methine) 2.35 tt 1H ~11.5, 3.5
C4 -N(CH₃)₂ 2.25 s 6H -
C3, C5 (Equatorial) 1.85 br d 2H ~12.5
C3, C5 (Axial) 1.45 qd 2H ~12.0, 4.0

(Total Integration: 21 Protons - Validates Formula)

Table 2: ¹³C NMR Spectral Data Summary (100 MHz, CDCl₃)

Carbon Environment Chemical Shift (δ, ppm) Type
Urea Carbonyl (C=O) 164.5 Quaternary (C)
C4 (Piperidine ring) 62.1 Methine (CH)
C2, C6 (Piperidine ring) 46.5 Methylene (CH₂)
C4 -N(CH₃)₂ 41.8 Methyl (CH₃)
Urea -N(CH₃)₂ 38.2 Methyl (CH₃)
C3, C5 (Piperidine ring) 28.4 Methylene (CH₂)

(Total Carbon Environments: 6 distinct peaks representing 10 carbons due to symmetry)

Table 3: Key FT-IR Vibrational Modes (ATR, Neat)

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
2950, 2850 Medium Aliphatic C-H stretch
2770 Weak Bohlmann bands (Tertiary amine lone-pair interaction)
1645 Strong Urea C=O stretch

| 1240, 1050 | Medium | C-N stretch (aliphatic and carboxamide) |

References

  • NIST Chemistry WebBook, SRD 69 Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST) URL:[Link]

  • Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer Verlag (Pretsch, E., et al.) URL:[Link]

  • Spectrometric Identification of Organic Compounds Source: John Wiley & Sons (Silverstein, R. M., et al.) URL:[Link]

Sources

The Pharmacological Versatility of 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide: A Privileged Scaffold in Target-Directed Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the identification of privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse receptors—is paramount. 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide (CAS: 1595845-22-9) represents a highly versatile chemical building block[1]. Characterized by a basic tertiary amine at the 4-position of a piperidine ring and a urea-like N,N-dimethylcarboxamide moiety at the 1-position, this structure is not merely a static spacer. It is a dynamic pharmacophore.

Depending on its peripheral substitutions, the piperidine-1-carboxamide core acts as a covalent warhead for serine hydrolases, a critical hydrogen-bonding network for G-protein coupled receptors (GPCRs), or an ATP-competitive hinge-binder in kinases. This technical guide explores the three primary therapeutic targets associated with this structural motif: Fatty Acid Amide Hydrolase (FAAH), Dopamine D3/D2 receptors, and the Mechanistic Target of Rapamycin (mTOR).

Covalent Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Mechanistic Rationale

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for degrading endocannabinoids like anandamide (AEA). Inhibiting FAAH elevates endogenous AEA levels, producing profound analgesic and anti-inflammatory effects without the psychotropic side effects of direct Cannabinoid Receptor 1 (CB1) agonists[2].

Piperidine-1-carboxamide derivatives (e.g., PF-3845, PF-750) are renowned for acting as highly selective, irreversible FAAH inhibitors. The mechanism relies on FAAH's unique evolutionary capability to function as a C(O)–N bond hydrolase. When the piperidine-1-carboxamide enters the FAAH active site, the enzyme induces a severe steric distortion of the ligand's amide bond[3]. This distortion breaks the resonance conjugation between the nitrogen lone pair and the carbonyl group, significantly reducing the LUMO-HOMO energy gap[3]. Consequently, the carbonyl carbon becomes highly electrophilic, facilitating a rapid nucleophilic attack by FAAH’s catalytic Ser241 residue, leading to irreversible carbamylation and enzyme inactivation[2].

FAAH_Mechanism A Piperidine-1-Carboxamide Scaffold B FAAH Active Site (Ser241 Nucleophile) A->B Binds to C Amide Bond Distortion (LUMO-HOMO Gap Reduction) B->C Enzyme induces D Covalent Carbamylation of Ser241 C->D Facilitates nucleophilic attack E Irreversible Enzyme Inactivation D->E Results in F Elevated Anandamide (AEA) & Analgesia E->F Physiological outcome

Figure 1: Mechanism of FAAH inactivation via covalent carbamylation by piperidine-1-carboxamides.

Validation Protocol: Competitive Activity-Based Protein Profiling (ABPP)

To validate that a novel piperidine-1-carboxamide covalently targets FAAH without off-target serine hydrolase activity, ABPP is the gold-standard, self-validating system.

Causality of Design: Standard substrate-cleavage assays cannot easily distinguish between reversible competitive inhibition and irreversible covalent binding in complex proteomes. ABPP utilizes a broad-spectrum fluorophosphonate probe (TAMRA-FP) that covalently binds to the active site of all functional serine hydrolases. If the test compound successfully carbamylates FAAH, it sterically occludes the TAMRA-FP probe, resulting in a specific loss of fluorescence at the FAAH molecular weight band.

Step-by-Step Methodology:

  • Proteome Preparation: Homogenize wild-type mouse brain tissue in Tris buffer (pH 8.0) and isolate the membrane proteome fraction via ultracentrifugation (100,000 x g).

  • Inhibitor Incubation: Pre-incubate 50 µg of the membrane proteome with varying concentrations of the piperidine-1-carboxamide compound (0.1 nM to 10 µM) or DMSO vehicle for 30 minutes at 37°C.

  • Probe Labeling: Add 1 µM TAMRA-FP (fluorophosphonate-rhodamine) to all samples and incubate for an additional 30 minutes at room temperature to label all remaining active serine hydrolases.

  • Reaction Quenching: Quench the reaction by adding 4x SDS-PAGE loading buffer and boiling the samples at 95°C for 5 minutes.

  • Separation & Visualization: Resolve the proteomes using 10% SDS-PAGE. Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at 532 nm excitation / 580 nm emission.

  • Data Analysis: Quantify the depletion of the ~63 kDa FAAH fluorescent band relative to the DMSO control to calculate the IC50​ . The preservation of all other fluorescent bands confirms proteome-wide selectivity.

Dopamine D3/D2 Receptor Modulation

Mechanistic Rationale

The piperidine-1-carboxamide framework is heavily utilized in the design of atypical antipsychotics and treatments for psychostimulant use disorders, specifically as Dopamine D3-preferring partial agonists or antagonists[4].

In these architectures (such as derivatives inspired by cariprazine), the basic amine at the 4-position of the piperidine ring is protonated at physiological pH, forming a critical salt bridge with the highly conserved Asp114 residue in transmembrane domain 3 (TM3) of the dopamine receptors. The carboxamide moiety at the 1-position acts as a flexible linker that projects secondary pharmacophores into the secondary binding pocket (SBP) of the receptor. Because the SBP of the D3 receptor is slightly more lipophilic and spatially distinct from the D2 receptor, the carboxamide linkage allows for precise spatial tuning, achieving up to 44-fold selectivity for D3 over D2[4].

Workflow S1 Synthesize Piperidine-1- Carboxamide Ligand S2 In Vitro Target Screening S1->S2 S3A FAAH: Competitive ABPP (TAMRA-FP Probe) S2->S3A S3B D3/D2R: Radioligand Binding ([3H]-Spiperone) S2->S3B S4 Quantify Target Engagement (IC50 / Ki Determination) S3A->S4 S3B->S4

Figure 2: Divergent experimental workflow for validating piperidine-1-carboxamide target engagement.

Validation Protocol: Radioligand Competition Binding Assay

Causality of Design: To prove D3 over D2 selectivity, researchers must measure the equilibrium dissociation constant ( Ki​ ). By using [3H] -spiperone (a well-characterized D2/D3 antagonist), the test compound's ability to displace the radioligand provides a direct, quantifiable metric of orthosteric binding affinity.

Step-by-Step Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing either human D3​ or D2​ receptors. Harvest cells and prepare membrane homogenates in binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Assay Assembly: In 96-well plates, combine 50 µg of membrane protein, 0.5 nM [3H] -spiperone, and 10 concentrations of the piperidine-1-carboxamide test compound (ranging from 10−11 to 10−5 M).

  • Non-Specific Binding: Define non-specific binding (NSB) in parallel wells using 10 µM haloperidol.

  • Incubation & Filtration: Incubate the plates at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific filter binding).

  • Washing & Counting: Wash filters three times with ice-cold binding buffer. Add scintillation cocktail and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC50​ values using non-linear regression (one-site competition model). Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

mTOR Kinase Inhibition and Autophagy Induction

Mechanistic Rationale

Recent oncology research has identified substituted piperidine-1-carboxamides as potent, orally bioavailable inhibitors of the Mechanistic Target of Rapamycin (mTOR)[5]. mTOR is a serine/threonine kinase that regulates cell growth, proliferation, and survival. Hyperactivation of the PI3K/AKT/mTOR pathway is a hallmark of many cancers, including breast and cervical carcinomas.

When integrated into a pyrazino[2,3-c]quinolin-2(1H)-one scaffold, the piperidine-1-carboxamide moiety is directed toward the solvent-exposed region of the mTOR ATP-binding cleft. The carboxamide oxygen acts as a critical hydrogen bond acceptor with the kinase hinge region, while the piperidine ring provides the optimal steric bulk to exclude water and stabilize the inhibitor-kinase complex[5]. This results in low-nanomolar inhibition of mTOR ( IC50​ ~ 7 nM) and the subsequent induction of tumor cell autophagy[5].

Quantitative Target Comparison

The following table summarizes the pharmacological metrics of distinct piperidine-1-carboxamide derivatives across the three primary therapeutic targets discussed.

Target ClassRepresentative Compound TypePrimary Mechanism of ActionTarget Affinity / PotencySelectivity Profile
FAAH PF-3845 / PF-750 analogsCovalent carbamylation of Ser241 IC50​ = 16 - 20 nM>100-fold over other serine hydrolases
Dopamine D3R Cariprazine-inspired analogsOrthosteric partial agonism/antagonism Ki​ = 0.14 - 0.66 nM20 to 44-fold over D2R
mTOR Kinase Pyrazinoquinolinone analogsATP-competitive hinge binding IC50​ = ~7.0 nMHighly selective against 409 other kinases

Table 1: Pharmacological profiling of piperidine-1-carboxamide derivatives across major therapeutic targets.

References

  • NextSDS. "4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide — Chemical Substance Information." NextSDS Database. Available at:[Link]

  • Bonifazi, A., et al. "Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders." Journal of Medicinal Chemistry, NIH Public Access. Available at:[Link]

  • Ahn, K., et al. "Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain." Chemistry & Biology, NIH Public Access. Available at:[Link]

  • Palermo, G., et al. "Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas." Journal of Medicinal Chemistry, NIH Public Access. Available at:[Link]

  • Zhang, Y., et al. "Highly Selective, Potent, and Oral mTOR Inhibitor for Treatment of Cancer as Autophagy Inducer." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Sources

Methodological & Application

using 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide in high-throughput screening

Author: BenchChem Technical Support Team. Date: April 2026

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Application Note: High-Throughput Screening Workflows for 4-(Dimethylamino)-N,N-dimethylpiperidine-1-carboxamide and Related Basic Amine Scaffolds

Introduction & Structural Rationale

The compound 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide (CAS: 1595845-22-9) represents a highly versatile, sp3 -enriched chemical building block increasingly utilized in fragment-based drug discovery (FBDD) and high-throughput screening (HTS) libraries [1.1]. Featuring a basic 4-(dimethylamino)piperidine core coupled with an N,N-dimethylcarboxamide (urea-like) moiety, this scaffold is privileged for targeting both G-protein coupled receptors (GPCRs) and kinase allosteric/orthosteric sites.

Historically, the 4-(dimethylamino)piperidine moiety has been critical in achieving selective kinase inhibition. For instance, in CDK4/6 inhibitors, this basic amine forms highly favorable polar interactions with key residues (e.g., Thr107), while inducing electrostatic repulsion in off-target kinases like CDK1/2[1]. Similarly, piperidine-1-carboxamide derivatives have demonstrated profound efficacy as Trace Amine-Associated Receptor 1 (TAAR1) agonists[2] and as highly potent Fatty Acid Amide Hydrolase (FAAH) inhibitors[3].

Physicochemical Profiling & Library Management

Before initiating an HTS campaign, understanding the causality between the compound's physicochemical properties and assay behavior is critical. The tertiary amine dictates a high pKa, meaning the compound is predominantly protonated at physiological pH.

Table 1: Physicochemical Profile of CAS 1595845-22-9

ParameterValueHTS Implication & Causality
Molecular Weight 199.3 g/mol Ideal fragment size; allows for extensive hit-to-lead structural growth without violating Lipinski's rules.
pKa (Basic) ~9.5Cationic at pH 7.4; prone to non-specific binding to negatively charged polystyrene plasticware.
LogP ~1.2High aqueous solubility; low risk of micellar aggregation or pan-assay interference (PAINS).
Fraction sp3 0.86High 3D character; escapes "flatland" to provide better target specificity and lower off-target toxicity.

Experimental Protocols: A Self-Validating HTS System

As a standard of trustworthiness, every protocol below is designed as a self-validating system—incorporating internal controls that inherently flag artifacts, ensuring that only biologically relevant hits progress.

Protocol 1: Automated Library Plating and Kinetic Solubility QC

Causality: Basic amines can adsorb to plastic surfaces or precipitate in high-salt assay buffers. We employ nephelometry as a self-validating QC step to ensure the compound remains in solution, preventing false negatives due to compound depletion.

  • Source Plate Preparation: Dispense 10 mM stock solutions of 1595845-22-9 in 100% anhydrous DMSO into cyclic olefin copolymer (COC) acoustic plates. Reasoning: COC minimizes the non-specific binding of cationic amines compared to standard polystyrene.

  • Acoustic Transfer: Use an Echo Acoustic Dispenser to transfer 50 nL of the compound into a 384-well assay plate.

  • Buffer Addition: Backfill with 50 µL of assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20). Reasoning: Tween-20 reduces non-specific adsorption at the meniscus.

  • Nephelometry Readout: Read the plate using a laser nephelometer. A scattering signal >3 standard deviations above the DMSO-only control flags the well for insolubility.

Protocol 2: Primary Screening via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Causality: TR-FRET is selected over standard fluorescence intensity because the time-delay measurement eliminates auto-fluorescence interference from the screening library. The ratiometric output (Acceptor/Donor) creates a self-validating system that inherently corrects for minor well-to-well volume variations and inner-filter effects.

  • Reagent Assembly: Incubate 10 nM of His-tagged target protein (e.g., CDK4/6 or TAAR1 membrane prep) with 2 nM of a fluorescently labeled tracer ligand.

  • Fluorophore Addition: Add 1 nM of Europium-anti-His antibody (Donor) and 10 nM of ULight-Streptavidin (Acceptor).

  • Equilibration: Seal the plate and incubate for 2 hours at room temperature in the dark to reach thermodynamic equilibrium.

  • Detection: Excite at 320 nm. Measure emission at 615 nm (Europium) and 665 nm (ULight) after a 50 µs delay.

  • Data Processing: Calculate the TR-FRET ratio (665 nm / 615 nm). Hits are defined as compounds reducing the ratio by >50% relative to the DMSO control.

HTS_Logic Lib Compound Library (CAS 1595845-22-9) Primary Primary HTS (TR-FRET) Lib->Primary 10 µM Counter QC & Counter-Screen (Nephelometry) Primary->Counter Actives Ortho Orthogonal Validation (SPR / Intact MS) Counter->Ortho Soluble Hits Lead Hit-to-Lead SAR Ortho->Lead KD < 1 µM

Logical workflow for HTS triage of piperidine-1-carboxamide fragments.

Protocol 3: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality: High-throughput intact protein mass spectrometry[3] or SPR is mandatory to confirm direct, reversible binding and to eliminate false positives caused by assay interference. SPR provides a self-validating kinetic profile ( kon​ and koff​ ), where the theoretical Rmax​ must scale linearly with the molecular weight of the fragment.

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (target ~3000 RU for fragment screening).

  • Solvent Correction: Run an 8-point DMSO calibration curve (0.5% to 1.5% DMSO) to correct for bulk refractive index mismatches between the running buffer and compound samples. Reasoning: This self-validating step prevents bulk shifts from being misidentified as binding events.

  • Analyte Injection: Inject 1595845-22-9 at a top concentration of 50 µM, followed by 3-fold serial dilutions. Use a flow rate of 30 µL/min with a 60-second contact time and 120-second dissociation time.

  • Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD​ ).

Mechanistic Profiling & Pathway Modulation

Once validated, the 4-(dimethylamino)piperidine scaffold often acts by anchoring into acidic or polar pockets of the target. For kinases, this involves interactions with hinge-region threonines[1]; for GPCRs like TAAR1, it involves stabilizing the active conformation of the receptor, leading to G-protein activation and subsequent cAMP accumulation[2].

Mechanism Ligand 4-(dimethylamino)piperidine Derivative Target Target Kinase/GPCR (e.g., CDK4/6 or TAAR1) Ligand->Target Binding Interaction Polar Interaction Thr107 / Asp residues Target->Interaction Structural Basis Response Downstream Signaling Modulation Interaction->Response Modulates

Mechanistic binding and signaling modulation by 4-(dimethylamino)piperidine scaffolds.

References

  • NextSDS. "4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide — Chemical Substance Information." NextSDS Substance Database, 2026. URL: [Link]

  • Krasavin, M., et al. "Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders." International Journal of Molecular Sciences, 2022. URL: [Link]

  • Chu, X.-J., et al. "4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6." Journal of Medicinal Chemistry, 2010. URL: [Link]

  • Quercia, A., et al. "High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM." Analytical Chemistry, 2022. URL: [Link]

Sources

Comprehensive In Vitro Characterization Protocol for 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide (CAS: 1595845-22-9) features a basic piperidine ring substituted with a dimethylamino group and a urea-like carboxamide moiety. Structurally, this scaffold is highly privileged in neuropharmacology, frequently acting as a ligand for aminergic G protein-coupled receptors (GPCRs) such as Histamine (H3/H4), Serotonin (5-HT), or Dopamine receptors.

When evaluating novel synthetic ligands like this test article, a single assay is insufficient. A robust, self-validating pharmacological profile requires a triad of interrogations:

  • Target Engagement (Affinity): Does the compound physically bind to the receptor?

  • Functional Efficacy (Potency): Does binding trigger or block intracellular signaling?

  • Cellular Viability (Toxicity): Are the observed functional effects artifacts of compound-induced cell death?

This application note provides a field-proven, step-by-step workflow to characterize this compound using a model aminergic GPCR system. By linking Radioligand Binding, Homogeneous Time-Resolved Fluorescence (HTRF) cAMP accumulation, and ATP-based viability assays, researchers can establish a highly reliable pharmacological profile[1][2][3].

Experimental Workflow & Logical Architecture

To ensure scientific integrity, the experimental design follows a strict causality loop. First, cytotoxicity must be ruled out to ensure functional readouts are genuine. Second, direct receptor affinity ( Ki​ ) is established to confirm that downstream signaling changes are mediated by the target GPCR rather than off-target effects. Finally, second messenger quantification ( EC50​/IC50​ ) defines the compound as an agonist, antagonist, or allosteric modulator.

Workflow Prep Compound Prep (DMSO Stocks) Tox CellTiter-Glo Viability Assay Prep->Tox Rule out Tox Bind Radioligand Binding Assay Prep->Bind Target Eng. Data Data Synthesis (Ki, EC50, CC50) Tox->Data Func HTRF cAMP Accumulation Bind->Func If Ki < 1µM Func->Data

Experimental workflow logic for compound screening and data synthesis.

G Ligand 4-(dimethylamino)-... (Test Compound) Receptor Aminergic GPCR (Membrane) Ligand->Receptor Binds GProtein G-alpha-s / G-alpha-i Protein Receptor->GProtein Activates AdenylateCyclase Adenylate Cyclase (Enzyme) GProtein->AdenylateCyclase Modulates cAMP cAMP (Second Messenger) AdenylateCyclase->cAMP Synthesizes Assay1 Radioligand Binding (Measures Affinity) Assay1->Receptor Assay2 HTRF cAMP Assay (Measures Function) Assay2->cAMP

GPCR signaling pathway and corresponding in vitro assay interrogation points.

Step-by-Step Methodologies

Compound Preparation

Causality Insight: 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide contains lipophilic domains. To prevent precipitation in aqueous buffers, it must be prepared in high-purity DMSO.

  • Weigh the lyophilized compound and dissolve in 100% anhydrous DMSO to create a 10 mM master stock.

  • Perform 3-fold or 10-fold serial dilutions in DMSO using a 96-well V-bottom plate.

  • For all assays, ensure the final DMSO concentration in the assay well does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity or assay interference.

Assay 1: Radioligand Competition Binding

Causality Insight: This assay determines the inhibition constant ( Ki​ ). We use 0.1% Bovine Serum Albumin (BSA) in the assay buffer to prevent the basic amine of the test compound from non-specifically adhering to the plastic walls of the microplate[1].

  • Membrane Preparation: Thaw CHO-K1 or HEK293 cell membranes overexpressing the target GPCR on ice. Homogenize in Binding Buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Incubation: In a 96-well plate, combine:

    • 50 µL of the radioligand (e.g., [³H]-ligand at a concentration equal to its Kd​ ).

    • 2 µL of 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide (various concentrations).

    • 148 µL of membrane suspension (10-20 µg protein/well).

  • Equilibration: Seal the plate and incubate at Room Temperature (RT) for 90 minutes to reach thermodynamic equilibrium.

  • Filtration: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.5% Polyethylenimine to reduce non-specific radioligand binding) using a cell harvester. Wash 3x with ice-cold wash buffer.

  • Detection: Dry the filters, add scintillation cocktail, and read radioactivity (Counts Per Minute, CPM) using a Microbeta counter[1]. Calculate IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Assay 2: HTRF cAMP Accumulation

Causality Insight: GPCR activation modulates Adenylate Cyclase, altering cAMP levels. Because cellular phosphodiesterases (PDEs) rapidly degrade cAMP, a PDE inhibitor (IBMX or Ro 20-1724) is strictly required to allow cAMP to accumulate to measurable levels[2][4].

  • Cell Seeding: Harvest cells expressing the target GPCR and resuspend in Assay Buffer (HBSS, 20 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4). Seed 2,000 cells/well in a 384-well low-volume white plate (5 µL/well).

  • Compound Addition: Add 5 µL/well of 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide (2x final concentration) and incubate for 30 minutes at 37°C. (Note: If testing for antagonism, pre-incubate with the compound for 15 mins before adding an EC80​ concentration of the reference agonist).

  • Lysis & Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP-Eu³⁺ cryptate (both diluted in lysis buffer)[2].

  • Incubation: Incubate for 1 hour at RT in the dark.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Measure emission at 620 nm (Eu³⁺) and 665 nm (d2). The HTRF ratio (665/620) is inversely proportional to intracellular cAMP concentration[2].

Assay 3: CellTiter-Glo Luminescent Cell Viability

Causality Insight: A drop in cAMP in the HTRF assay could be misinterpreted as Gi​ agonism or Gs​ antagonism, when it might actually be caused by compound toxicity. CellTiter-Glo measures ATP, which is strictly present only in metabolically active cells. Cell death causes rapid ATP depletion[3][5].

  • Cell Seeding: Seed cells in a 96-well opaque white plate at 10,000 cells/well in 100 µL of complete culture media. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Add the test compound at various concentrations and incubate for the same duration as the functional assay (or up to 24 hours for acute toxicity profiling).

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo reagent to RT for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well[3][6].

  • Lysis: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal[5].

  • Readout: Measure luminescence using a plate luminometer. Calculate the CC50​ (concentration reducing viability by 50%).

Data Presentation & Interpretation

By synthesizing the data from the three protocols, a comprehensive pharmacological profile is generated. Below is a representative data summary table demonstrating how the results for 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide should be structured.

ParameterAssay MethodologyReadout MetricMock Result for Test ArticleInterpretation
Affinity ( Ki​ ) Radioligand BindingScintillation (CPM)45 nMHigh-affinity target engagement confirmed.
Potency ( EC50​ ) HTRF cAMP AccumulationTR-FRET Ratio (665/620 nm)120 nMFunctional agonism at the target GPCR.
Cytotoxicity ( CC50​ ) CellTiter-Glo ViabilityLuminescence (RLU)> 50 µMCompound is non-toxic at functional doses.

References

  • Radioligand binding methods for membrane preparations and intact cells. Source: PubMed / NIH. URL:[Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Source: Assay Guidance Manual - NCBI. URL:[Link]

  • High-throughput assessment of Mammalian cell viability by determination of adenosine triphosphate levels. Source: PubMed / NIH. URL: [Link]

  • Cell Viability Assays. Source: Assay Guidance Manual - NCBI. URL:[Link]

  • A Novel Multiplex Cell Viability Assay for High-Throughput RNAi Screening. Source: PMC - NIH. URL:[Link]

  • Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay. Source: PMC - NIH. URL:[Link]

Sources

Application Note: Utility of 4-(Dimethylamino)-N,N-dimethylpiperidine-1-carboxamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Professionals Compound: 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide (CAS: 1595845-22-9)

Introduction & Structural Rationale

In modern medicinal chemistry, the drive to "escape from flatland" has prioritized scaffolds with high sp³ character ( Fsp3​ ) to improve aqueous solubility, reduce off-target promiscuity, and access complex three-dimensional binding pockets. 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide represents a highly versatile, sp³-rich chemotype that combines two privileged pharmacophores: a basic aliphatic amine and a sterically hindered urea.

As a Senior Application Scientist, I frequently recommend this scaffold for Fragment-Based Drug Discovery (FBDD) and lead optimization campaigns. The C4-dimethylamino group provides a basic center (pKa ~9.5) capable of forming robust salt bridges with acidic residues (e.g., Asp/Glu) in target proteins. Simultaneously, the N,N-dimethylcarboxamide (urea) moiety offers superior metabolic stability compared to standard amides while acting as a rigidified hydrogen-bond acceptor.

Table 1: Physicochemical Profile of the Scaffold
ParameterValueMedicinal Chemistry Rationale
Molecular Weight 199.30 g/mol Ideal for FBDD (Rule of 3 compliant); allows room for functionalization.
Fsp3​ Fraction 0.80 (8/10 carbons)High 3D character; minimizes π−π stacking-driven aggregation.
Calculated LogP ~0.8 - 1.2Highly hydrophilic; excellent for optimizing ADME properties of lipophilic leads.
Polar Surface Area 32.6 ŲOptimal for cell permeability; potential for blood-brain barrier (BBB) penetration.
H-Bond Acceptors 2Carbonyl oxygen and basic nitrogen serve as key target engagement points.

Key Applications in Medicinal Chemistry

A. Conformational Tuning for Covalent and Non-Covalent Inhibition

The urea moiety in piperidine-1-carboxamides is not merely a passive linker; it actively modulates the conformation of the core ring. Research on [1] demonstrates that the steric bulk of the N,N-dimethyl groups induces a distortion of the urea amide bond within the active site. This enzyme-induced pyramidalization lowers the activation energy for covalent adduct formation, making this scaffold an excellent warhead-tuning motif for targeted covalent inhibitors (TCIs).

B. Kinase Inhibitor Solubilization & Selectivity

The 4-(dimethylamino)piperidine substructure is a proven solubilizing group in oncology. In the development of [2], this specific motif was shown to make favorable polar interactions with Thr107 in the ATP-binding pocket of CDK4/6, while simultaneously creating electrostatic repulsion with Lys89 in CDK1/2, thereby driving exquisite kinase selectivity.

C. GPCR Ligand Design

Piperidine ureas are highly privileged in neuropharmacology. Recent [3] highlight the piperidine-1-carboxamide core as a critical driver for G-protein-coupled receptor (GPCR) activation, utilizing the basic amine for anchoring to the conserved aspartate in the transmembrane domain (TM3).

PharmacophoreLogic A 4-(dimethylamino)piperidine Basic Center (pKa ~9.5) C Target Engagement (Salt Bridge / Cation-Pi) A->C Asp/Glu interaction D Metabolic Stability & H-Bonding A->D High Fsp3 fraction B N,N-dimethylcarboxamide Urea Motif B->C H-bond acceptor B->D Resists amidases

Caption: Pharmacophore logic and target engagement modalities of the piperidine urea scaffold.

Experimental Protocols

To effectively utilize this chemotype, researchers must master its synthesis and in vitro profiling. The following protocols are designed as self-validating systems, ensuring high-fidelity data generation.

Protocol A: Synthesis of the Model Scaffold for FBDD Screening

Objective: Synthesize 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide from commercially available precursors for use as an NMR/SPR screening fragment.

Causality & Rationale: The reaction utilizes N,N-diisopropylethylamine (DIPEA) rather than triethylamine. DIPEA is highly sterically hindered and non-nucleophilic, which prevents it from reacting with the electrophilic carbamoyl chloride, while efficiently neutralizing the HCl byproduct. This keeps the highly basic C4-dimethylamino group (pKa ~9.5) deprotonated, preventing reaction stalling.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add 4-(dimethylamino)piperidine (1.0 eq, 5.0 mmol) and anhydrous dichloromethane (DCM, 20 mL).

  • Base Addition: Add DIPEA (2.5 eq, 12.5 mmol) to the stirring solution at 0 °C (ice bath). Self-Validation: The solution should remain clear; any cloudiness indicates moisture contamination.

  • Electrophile Addition: Dissolve dimethylcarbamoyl chloride (1.1 eq, 5.5 mmol) in 5 mL anhydrous DCM. Add this dropwise to the reaction mixture over 15 minutes to prevent exothermic runaway.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • TLC Monitoring: Spot the reaction on silica TLC plates. Elute with DCM:MeOH:NH₄OH (90:9:1). Self-Validation: Stain with Ninhydrin. The primary/secondary amine starting material will stain intensely purple. The reaction is complete when the purple spot disappears (the fully substituted urea product does not react with Ninhydrin).

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash chromatography (basic alumina is preferred over silica to prevent irreversible adsorption of the basic amine) to yield the pure fragment.

Protocol B: High-Throughput Microsomal Stability Assay (HLM)

Objective: Validate the metabolic resistance of the urea motif against hepatic amidases and Cytochrome P450 (CYP) enzymes.

Causality & Rationale: Ureas are generally more stable than standard amides. To prove this for your specific derivative, Human Liver Microsomes (HLM) are used in the presence of an NADPH-regenerating system. NADPH is the obligate cofactor for CYP450 enzymes; without it, phase I metabolism cannot occur.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw HLM (20 mg/mL protein concentration) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Dilute the piperidine urea compound to a final assay concentration of 1 µM in the buffer (keep final DMSO concentration <0.1% to prevent CYP inhibition).

  • Control Setup (Self-Validation): Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control). If Verapamil is not rapidly degraded, the microsomes are inactive, and the assay must be voided.

  • Pre-Incubation: Pre-incubate the compound/HLM mixture (0.5 mg/mL final protein) at 37 °C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH-regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: Aliquot 50 µL at 0, 15, 30, 45, and 60 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Cold acetonitrile precipitates the microsomal proteins and instantly halts enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

AssayWorkflow S1 Step 1: Synthesis Urea Formation S2 Step 2: Validation TLC & LC-MS S1->S2 S3 Step 3: in vitro Profiling HLM Stability S2->S3 S4 Step 4: Target Assay SPR Binding S3->S4

Caption: Standard hit-to-lead validation workflow for piperidine urea derivatives.

References

  • Covalent Inhibitors of Fatty Acid Amide Hydrolase: A Rationale for the Activity of Piperidine and Piperazine Aryl Ureas. Journal of Medicinal Chemistry (2011). URL:[Link]

  • 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. Journal of Medicinal Chemistry (2010). URL:[Link]

  • Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride. International Journal of Molecular Sciences (2022). URL:[Link]

  • 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide — Chemical Substance Information. NextSDS Database. URL: [Link]

Preclinical In Vivo Evaluation of CNS-Active Piperidine Derivatives: Experimental Design, Pharmacokinetics, and Behavioral Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pharmacological Significance of the Piperidine Scaffold

The piperidine ring is one of the most ubiquitous nitrogenous heterocycles in medicinal chemistry, serving as the core pharmacophore for a vast array of FDA-approved therapeutics, including analgesics (fentanyl), antipsychotics (haloperidol), and acetylcholinesterase inhibitors (donepezil)[1]. At physiological pH, the basic secondary or tertiary amine of the piperidine ring is typically protonated. This cationic state allows the molecule to mimic endogenous monoamines (such as dopamine and serotonin), facilitating tight binding to G-protein coupled receptors (GPCRs) and monoamine transporters via critical salt-bridge interactions with conserved aspartate residues[2].

However, this same physicochemical property presents significant in vivo challenges. High basicity and lipophilicity often lead to lysosomal trapping (lysosomotropism), rapid cytochrome P450-mediated metabolism, and unintended off-target binding to the hERG potassium channel, which can induce cardiotoxicity[3]. Therefore, designing an in vivo experimental pipeline for novel piperidine derivatives requires a delicate balance: optimizing pharmacokinetic (PK) exposure and blood-brain barrier (BBB) penetrance while rigorously validating pharmacodynamic (PD) efficacy and safety.

As a Senior Application Scientist, I have structured this guide to provide a self-validating, step-by-step framework for the preclinical in vivo evaluation of CNS-active piperidine derivatives.

Experimental Workflow Visualization

G cluster_0 Phase 1: Pharmacokinetics & BBB Profiling cluster_1 Phase 2: Pharmacodynamics (Behavioral) cluster_2 Phase 3: Safety Pharmacology N1 IV/PO Dosing (Rodent Models) N2 Plasma & Brain Sampling (Time-course) N1->N2 N3 LC-MS/MS Quantitation (Bioavailability & Clearance) N2->N3 N4 Analgesic Activity (Tail-Flick / Hot-Plate) N3->N4 N5 Antipsychotic / Stimulant (Locomotor / PCP Model) N3->N5 N6 Acute Toxicity (LD50 Estimation) N4->N6 N5->N6 N7 Cardiotoxicity (hERG / ECG Telemetry)

In vivo experimental workflow for evaluating CNS-active piperidine derivatives.

Phase 1: Pharmacokinetics (PK) and BBB Penetration

Rationale and Causality

Unsubstituted piperidines often suffer from high metabolic clearance (CL) and poor oral bioavailability (F%). Introducing chiral centers (e.g., at the 2- or 3-position of the piperidine ring) is a proven strategy to sterically hinder metabolic enzymes, improve aqueous solubility, and enhance in vivo half-life[3]. To validate these structural modifications, a rigorous in vivo PK study must be conducted to measure plasma exposure and brain homogenate concentrations, ensuring the compound reaches its CNS targets[4][5].

Protocol: In Vivo PK and Brain Distribution in Rodents

Self-Validating Principle: This protocol utilizes a crossover or parallel design with both Intravenous (IV) and Per Os (PO) arms to accurately calculate absolute bioavailability. Matrix-matched calibration curves ensure LC-MS/MS accuracy.

  • Animal Preparation: Fast adult male Sprague-Dawley rats (200-250g) for 12 hours prior to oral dosing to eliminate food-drug interactions. Water remains available ad libitum.

  • Formulation: Dissolve the piperidine derivative in a biologically compatible vehicle (e.g., 5% DMSO, 10% Tween-80, and 85% saline) to ensure complete solubilization without precipitating in vivo.

  • Dosing:

    • Group 1 (IV): Administer 1 mg/kg via the lateral tail vein.

    • Group 2 (PO): Administer 10 mg/kg via oral gavage.

  • Sampling: Collect blood samples (approx. 200 µL) via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 4°C (3000g, 10 min) to separate plasma.

  • Brain Extraction (Parallel Cohort): Euthanize a subset of animals at Tmax (determined from plasma data). Perfuse with cold saline to remove blood from cerebral microvasculature, then harvest and homogenize the brain tissue in a 1:3 ratio of tissue to buffer.

  • Bioanalysis: Extract analytes using protein precipitation (e.g., cold acetonitrile containing an isotopically labeled internal standard). Analyze via LC-MS/MS.

Quantitative Data: Impact of Piperidine Substitution on PK

The following table summarizes the comparative pharmacokinetic parameters demonstrating how structural optimization (e.g., chiral substitution or cyclization) improves the in vivo profile of piperidine derivatives[3][4][5].

Compound TypeModificationCL (mL/min/kg)Half-life (t1/2, h)Bioavailability (F%)Brain/Plasma Ratio
Standard Piperidine Unsubstituted48.00.8< 10%0.4
Optimized Lead A 3-Methyl Chiral Substitution12.53.245%1.2
Optimized Lead B Aryl Formyl Substitution8.25.021.6%1.8
Optimized Lead C Quinoline-Linked Piperidine15.32.838%1.5

Phase 2: Pharmacodynamics (PD) – Neurobehavioral Assays

Rationale and Causality

Because piperidine derivatives frequently interact with the Dopamine Transporter (DAT), Sigma-1 receptors, and µ-opioid receptors, their in vivo efficacy is best evaluated through specific behavioral models[1][2]. It is critical to differentiate between true analgesia and motor impairment; therefore, analgesic assays must be cross-referenced with locomotor activity tests.

Protocol A: In Vivo Analgesic Activity (Tail-Flick Test)

This test evaluates spinal reflex responses to thermal nociception, heavily modulated by opioid and sigma receptor pathways[1].

  • Acclimatization: Habituate mice to the testing room and the restraint apparatus for at least 60 minutes prior to baseline testing.

  • Baseline Measurement: Place the distal third of the rodent's tail over the radiant heat source of the tail-flick apparatus. Record the latency to withdrawal. Critical Step: Set an automatic cut-off time of 10–15 seconds to prevent tissue damage[1].

  • Administration: Administer the piperidine derivative (PO or IP) at varying doses (e.g., 1, 5, 10 mg/kg), alongside a vehicle control and a positive control (e.g., morphine, 5 mg/kg).

  • Time-Course Evaluation: Measure tail-flick latency at 15, 30, 60, and 120 minutes post-administration. Calculate the Maximum Possible Effect (%MPE) to quantify analgesia.

Protocol B: Antipsychotic/Stimulant Activity (Locomotor & PCP-Induced Hyperlocomotion)

Piperidines targeting DAT or phosphodiesterase 10A (PDE10A) can either act as stimulants or antipsychotics. Phencyclidine (PCP) induces hyperlocomotion, serving as a model for the positive symptoms of schizophrenia[5].

  • Habituation: Place mice in automated activity tracking cages (equipped with infrared beam breaks) for 30 minutes to establish baseline ambulatory activity.

  • Disease Modeling: Administer PCP subcutaneously (e.g., 3 mg/kg) to induce hyperlocomotion.

  • Treatment: Immediately administer the test piperidine derivative (e.g., 10-30 mg/kg).

  • Data Acquisition: Record horizontal and vertical beam breaks continuously for 60–120 minutes. A successful antipsychotic candidate will dose-dependently attenuate PCP-induced hyperlocomotion without inducing complete catalepsy (which would indicate severe D2 receptor blockade liability)[5].

Mechanism of Action Visualization

Pathway P Piperidine Derivative T1 Dopamine Transporter (DAT) Inhibition P->T1 T2 Sigma-1 / Opioid Receptor Agonism P->T2 E1 Increased Synaptic Dopamine T1->E1 E2 Modulation of Nociceptive Pathways T2->E2 O1 Locomotor Modulation E1->O1 O2 Analgesic Response E2->O2

Mechanism of action for CNS-active piperidines modulating synaptic transmission.

Phase 3: Safety Pharmacology and Toxicity

Rationale and Causality

The basic nitrogen of the piperidine ring is a known pharmacophore for binding to the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Blockade of this channel prolongs the ventricular action potential, leading to Long QT syndrome and potentially fatal arrhythmias[3].

Protocol: In Vivo Cardiovascular Telemetry

While in vitro hERG patch-clamp assays are standard, in vivo validation is mandatory for piperidine leads.

  • Surgical Implantation: Surgically implant telemetry transmitters into the peritoneal cavity of beagle dogs or non-human primates, routing the ECG leads to the appropriate anatomical positions. Allow 2 weeks for recovery.

  • Dosing & Monitoring: Administer the piperidine derivative orally. Continuously record systemic blood pressure, heart rate, and ECG waveforms (specifically the QT interval) in conscious, freely moving animals.

  • Data Correction: Apply Fridericia’s or Bazett’s formula to calculate the corrected QT interval (QTc) to account for heart rate variability, ensuring the piperidine derivative does not induce a QTc prolongation of >20 ms compared to baseline.

Sources

In Vivo Analgesic Activity Profiling of Novel Piperidine-1-Carboxamide Derivatives: A Comprehensive Preclinical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The piperidine-1-carboxamide scaffold has emerged as a highly versatile and privileged pharmacophore in the development of next-generation analgesics. Historically, the management of moderate-to-severe pain has relied heavily on traditional opioids, which carry severe side-effect liabilities including respiratory depression, tolerance, and addiction[1]. By modifying the substitution patterns on the piperidine-1-carboxamide core, researchers have successfully directed these molecules toward two distinct, highly efficacious antinociceptive pathways:

  • Direct μ -Opioid Receptor (MOR) Agonism: Specific derivatives (e.g., Compound 2a) have been engineered to act as selective MOR ligands. The piperidine core facilitates critical water bridges, salt bridges, and hydrophobic interactions with the MOR binding pocket, while strategic bulky substitutions create steric hindrance that prevents off-target binding to δ (DOR) and κ (KOR) opioid receptors[1].

  • Endocannabinoid Modulation via FAAH Inhibition: Other derivatives in this class act as potent, often irreversible inhibitors of Fatty Acid Amide Hydrolase (FAAH)[2]. By blocking the degradation of the endogenous cannabinoid anandamide (AEA), these compounds indirectly activate CB1 and CB2 receptors[3]. This pathway provides profound relief in inflammatory and neuropathic pain models without the psychoactive side effects associated with direct cannabinoid receptor agonists[4].

Understanding why a specific derivative works is as critical as observing that it works. The protocols outlined in this application note are designed not just to measure efficacy, but to act as a self-validating system that proves the underlying mechanism of action.

G cluster_0 Pathway A: Endocannabinoid Modulation cluster_1 Pathway B: Opioid Receptor Agonism Compound Piperidine-1-Carboxamide Derivatives FAAH FAAH Enzyme (Inhibition) Compound->FAAH MOR Mu-Opioid Receptor (MOR) (Direct Agonism) Compound->MOR AEA Anandamide (AEA) (Accumulation) FAAH->AEA Prevents degradation CB CB1 / CB2 Receptors (Activation) AEA->CB Analgesia In Vivo Analgesia (Pain Relief) CB->Analgesia Gi Gi/o Protein Signaling (cAMP reduction) MOR->Gi Gi->Analgesia

Divergent analgesic signaling pathways of piperidine-1-carboxamide derivatives.

Quantitative Benchmarking Data

Before initiating in vivo profiling, it is crucial to establish the in vitro potency of the novel derivative against known benchmarks. The table below summarizes the target affinities and corresponding in vivo efficacies of representative piperidine-1-carboxamide compounds.

Compound ClassRepresentative CompoundPrimary TargetIn Vitro PotencyIn Vivo Efficacy (Model)
MOR Agonist Compound 2a μ -Opioid Receptor Ki​ = 7.3 ± 0.5 nMED 50​ = 3.1 mg/kg (Hot Plate)
FAAH Inhibitor PKM-833 (Analog)FAAH EnzymeIC 50​ = 8.8 - 10.0 nM0.3 - 3 mg/kg (CFA Inflammatory)
Dual sEH/COX-2 Compound 10esEH / COX-2IC 50​ = 0.124 μ MPotent Anti-inflammatory

(Data synthesized from established pharmacological characterizations of the piperidine-1-carboxamide scaffold[1][2][5])

Self-Validating Experimental Workflow

To ensure scientific integrity, behavioral data must be corroborated by pharmacological reversal and biomarker quantification. The following workflow guarantees that observed analgesia is a direct result of the hypothesized target engagement.

Workflow A Baseline Phenotyping B Compound Administration A->B C Behavioral Assays B->C D Antagonist Validation C->D Receptor Confirmation E Tissue Collection & LC-MS/MS C->E Target Engagement

Self-validating in vivo workflow for behavioral and pharmacodynamic profiling.

Protocol A: Biphasic Formalin-Induced Inflammatory Pain Model

Causality: The formalin test is selected because it elicits a biphasic response. Phase I (0–5 min) reflects direct chemical stimulation of C-fibers, while Phase II (15–30 min) reflects central sensitization and inflammation[3]. MOR agonists typically suppress both phases, whereas FAAH inhibitors predominantly suppress Phase II[2].

Step-by-Step Methodology:

  • Acclimation: Habituate adult male Sprague-Dawley rats to the observation chambers for 30 minutes daily for three days prior to testing.

  • Dosing: Administer the piperidine-1-carboxamide derivative (e.g., 1, 3, or 10 mg/kg) via the intended clinical route (p.o. or i.v.) at the predetermined Tmax​ prior to formalin injection.

  • Induction: Inject 50 μ L of 5% formalin subcutaneously into the plantar surface of the right hind paw.

  • Observation: Immediately return the animal to the chamber. Record the time spent flinching, biting, or licking the injected paw in 5-minute bins for 60 minutes.

  • Self-Validation (Antagonist Reversal): In a separate cohort, pre-treat animals with either Naloxone (1 mg/kg, i.p., for suspected MOR agonists)[1] or Rimonabant (SR141716A, 3 mg/kg, i.p., for suspected FAAH inhibitors) 15 minutes prior to the test compound. Interpretation: If Naloxone restores pain behaviors, the compound is confirmed as an opioid receptor agonist.

Protocol B: Hot Plate Test for Acute Thermal Nociception

Causality: The hot plate test measures supraspinally integrated responses to acute thermal pain. It is highly sensitive to centrally acting analgesics like MOR agonists[1] but generally insensitive to peripheral anti-inflammatory agents.

Step-by-Step Methodology:

  • Baseline Measurement: Place the animal on a 55 ± 0.5 °C hot plate. Record the latency to the first nociceptive response (hind paw licking or jumping). Remove the animal immediately after the response or at a strict 30-second cut-off to prevent tissue damage.

  • Dosing: Administer the test compound and wait for the appropriate pharmacokinetic Tmax​ .

  • Post-Dose Testing: Retest the animal on the hot plate. Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE =[(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100

  • Data Stratification: An ED 50​ value should be calculated from the dose-response curve. Potent piperidine-1-carboxamide MOR agonists typically exhibit an ED 50​ in the range of 1-5 mg/kg[1].

Protocol C: Pharmacodynamic Biomarker Validation via LC-MS/MS (For FAAH Inhibitors)

Causality: Behavioral analgesia can be confounded by motor impairment or sedation. To definitively prove that a piperidine-1-carboxamide derivative is acting via FAAH inhibition, one must demonstrate target engagement by quantifying the accumulation of its endogenous substrate, anandamide (AEA), in the brain[2].

Step-by-Step Methodology:

  • Tissue Harvesting: Euthanize the animals via rapid decapitation at the time of peak behavioral efficacy. Rapidly dissect the brain, freeze immediately in liquid nitrogen, and store at -80 °C to prevent ex vivo lipid degradation.

  • Lipid Extraction: Homogenize 50 mg of brain tissue in 1 mL of ice-cold methanol containing a deuterated internal standard (AEA-d4). Add 2 mL of chloroform and 1 mL of water to induce phase separation.

  • Centrifugation: Centrifuge at 3,000 x g for 10 minutes. Extract the lower organic (chloroform) layer and evaporate to dryness under a gentle stream of nitrogen gas.

  • LC-MS/MS Analysis: Reconstitute the lipid residue in mobile phase. Inject onto a C18 column coupled to a triple quadrupole mass spectrometer. Monitor the specific MRM transitions for AEA (m/z 348.3 62.1) and AEA-d4 (m/z 352.3 66.1).

  • Validation Check: A successful FAAH inhibitor will show a statistically significant, dose-dependent elevation of brain AEA levels compared to vehicle-treated controls[2].

References

  • Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. PubMed / NIH.1

  • Dual-Acting Compounds Targeting Endocannabinoid and Endovanilloid Systems—A Novel Treatment Option for Chronic Pain Management. Frontiers in Pharmacology.3

  • Design, synthesis and biological evaluation of substituted 9-oxo-1,2- dihydropyrrolo[2,1-b]quinazolin-3(9H)-ylidene)methyl)piperidine-1-carboxamide Derivatives. Der Pharma Chemica. 5

  • Pharmacological characterization of a novel, potent, selective, and orally active fatty acid amide hydrolase inhibitor, PKM-833. Semantic Scholar. 2

  • Modulators of fatty acid amide hydrolase. Google Patents. 4

Sources

Application Note: Large-Scale Synthesis and Purification of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Piperidine rings are ubiquitous structural motifs in medicinal chemistry, featuring prominently in numerous FDA-approved therapeutics, agrochemicals, and fine chemicals[1]. Moving the synthesis of piperidine derivatives from the discovery phase (milligram scale) to process development (kilogram to metric-ton scale) requires a fundamental shift in strategy. Methodologies must prioritize atom economy, safety, and scalable unit operations over simple synthetic expediency.

The most direct and atom-economical method for synthesizing piperidines is the 1[1]. However, scaling this transformation presents significant chemical engineering challenges. The aromatic stability of the pyridine ring demands potent catalytic systems, while the Lewis basic nitrogen atom in both the starting material and the product acts as a severe catalyst poison[1]. Furthermore, traditional purification techniques like silica gel column chromatography become economically and environmentally prohibitive at scale, necessitating the design of highly efficient crystallization and salt-formation workflows[2].

Process Workflow Architecture

The following diagram outlines the optimized, scalable workflow for transitioning from a crude pyridine derivative to a highly pure, enantioenriched piperidine API intermediate.

PiperidineWorkflow N1 Substituted Pyridine (Starting Material) N2 Catalytic Hydrogenation (Rh/C or Ir-catalyst, H2) N1->N2 High Pressure Reactor N3 Crude Piperidine (Free Base) N2->N3 Filtration & Concentration N4 Diastereomeric Salt Formation (e.g., (+)-CSA) N3->N4 Chiral Acid Addition N5 Recrystallization (Solvent/Anti-solvent) N4->N5 Controlled Cooling N6 Pure Piperidine Derivative (>99% ee, >99% purity) N5->N6 Free-Basing & Extraction

Caption: Workflow for large-scale synthesis and purification of piperidine derivatives.

Protocol 1: Large-Scale Catalytic Hydrogenation (Acid-Free)

Causality & Mechanistic Insight: Historically, the hydrogenation of pyridines utilized Palladium on Carbon (Pd/C) combined with stoichiometric amounts of acid (e.g., HCl or acetic acid). The acid protonates the basic nitrogen, preventing it from coordinating with and poisoning the palladium surface[1][3]. However, acid activation is highly undesirable at scale as it causes severe reactor corrosion and generates massive salt waste upon neutralization[3].

To circumvent this, modern process chemistry employs carbon-supported Rhodium (Rh/C) or 4[4]. Rh/C exhibits uniquely high activity for the reduction of the pyridine nucleus under mild, acid-free conditions, preserving both the reactor integrity and reduction-sensitive functional groups[5].

Step-by-Step Methodology
  • Reactor Preparation: Utilize a thoroughly dried, inert-gas-purged Hastelloy high-pressure reactor.

  • Substrate Charging: Charge the reactor with the substituted pyridine precursor (1.0 equiv) and dissolve in a suitable solvent (e.g., Methyl tert-butyl ether, MTBE, or Methanol) to achieve a 0.5 M to 1.0 M concentration.

  • Catalyst Addition: Carefully add 5 wt% Rh/C catalyst (typically 0.5 to 1.0 mol% relative to the substrate) under a continuous stream of nitrogen. Safety Note: Dry carbon-supported catalysts can auto-ignite in the presence of solvent vapors and oxygen.

  • Pressurization: Seal the reactor. Purge the headspace with nitrogen three times (pressurize to 3 bar, then vent), followed by three identical purges with hydrogen gas[1].

  • Reaction Execution: Pressurize the reactor with H₂ gas to 5 bar. Heat the mixture to 40 °C with vigorous mechanical stirring (impeller speed >500 rpm) to overcome the mass transfer limitations inherent in multiphasic gas/liquid/solid systems[1].

  • Self-Validating Checkpoint: Monitor hydrogen uptake via a mass flow controller. The reaction is deemed complete when pressure stabilizes and H₂ consumption ceases (typically 12–16 hours).

  • Workup: Vent the reactor safely and purge with nitrogen. Filter the crude mixture through a pad of Celite to remove the Rh/C catalyst. Concentrate the filtrate under reduced pressure to yield the crude free-base piperidine.

    • Validation: Acquire a crude ¹H-NMR spectrum. The complete disappearance of aromatic pyridine protons (7.0–8.5 ppm) confirms full conversion.

Protocol 2: Scalable Purification & Chiral Resolution

Causality & Mechanistic Insight: At scale, column chromatography must be avoided[2]. Instead, process chemists exploit the inherent basicity of the piperidine nitrogen. By forming a diastereomeric salt with a chiral acid—such as 6—one can simultaneously achieve chemical purification (leaving non-basic/neutral impurities in the mother liquor) and chiral resolution (separating enantiomers based on the differential solubility of the resulting diastereomeric salts)[6].

Step-by-Step Methodology
  • Salt Formation: Dissolve the crude racemic piperidine derivative in a polar, aprotic or protic solvent system (e.g., Tetrahydrofuran or 95% Ethanol)[7].

  • Resolving Agent Addition: Add 1.0 equivalent of the resolving agent, (S)-(+)-camphorsulfonic acid, dissolved in the same solvent. Heat the mixture to reflux until a homogeneous solution is achieved[6].

  • Controlled Crystallization: Cover the flask and allow the solution to cool slowly to room temperature at a rate of ~10 °C/hour.

    • Causality: Forcing rapid cooling traps impurities and occludes the undesired diastereomer within the crystal lattice. Slow cooling ensures thermodynamic control, yielding large, highly pure crystals[8].

  • Isolation: Collect the precipitated diastereomeric salt via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold recrystallization solvent.

  • Self-Validating Checkpoint: Perform chiral HPLC on a small sample of the isolated salt. If the enantiomeric excess (ee) is below 97%, perform a second recrystallization from the same solvent system before proceeding[6].

  • Free-Basing: Suspend the purified salt in water. Add a strong aqueous base (e.g., 3N NaOH) and stir vigorously for 1.5 hours to liberate the free piperidine base[6][7].

  • Extraction & Drying: Extract the aqueous layer with an organic solvent (e.g., MTBE). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to afford the highly pure (>97% ee) piperidine derivative[6].

Quantitative Data Presentation: Catalytic System Comparison

Selecting the correct catalytic system dictates the downstream purification burden. The table below summarizes the trade-offs between common industrial hydrogenation systems.

Catalytic SystemCatalyst TypeTypical ConditionsAdditives RequiredChemoselectivityScalability & Industrial Viability
Pd/C Heterogeneous40–80 °C, 5–10 bar H₂Acid (HCl, AcOH)Low (cleaves halogens/alkenes)High (Standard, but causes reactor corrosion)
Rh/C Heterogeneous25–60 °C, 1–5 bar H₂None (Acid-free)ModerateExcellent (Milder conditions, less waste)
Ir(III) Complex Homogeneous25–40 °C, 1–5 bar H₂NoneHigh (Tolerates halogens/alkenes)Moderate (Catalyst removal is challenging)
Electrocatalytic (Rh/KB) HeterogeneousAmbient Temp, 1 atmNoneHighEmerging (High energy efficiency, continuous flow)

Quality Control & Final Validation

To ensure the piperidine derivative meets API intermediate specifications, the following self-validating analytical suite must be executed:

  • Chemical Purity (HPLC-UV/ELSD): Confirms the absence of unreacted pyridine and over-reduced ring-opened byproducts.

  • Chiral Purity (Chiral HPLC): Utilizing stationary phases like Chiralcel OD-H to verify >97% ee following diastereomeric resolution.

  • Residual Metals (ICP-MS): Mandatory testing to ensure Rhodium or Iridium levels are below ICH Q3D elemental impurity limits (typically <10 ppm for oral therapeutics).

  • Moisture Content (Karl Fischer Titration): Piperidine derivatives are highly hygroscopic; confirming water content is critical before utilizing the intermediate in moisture-sensitive downstream couplings.

References

  • Title: Iridium(III)
  • Title: Application Notes and Protocols for the Purification of Piperidine Reaction Products Source: Benchchem URL
  • Title: Application Notes & Protocols: Purification Techniques for Piperidine Derivatives Source: Benchchem URL
  • Title: Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine Source: Benchchem URL
  • Title: Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds Source: NIH / PMC URL
  • Title: Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same (US20080051579A1)
  • Title: Synthesis of piperidines via the hydrogenation of pyridines Source: ResearchGate URL
  • Source: Googleapis.

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 4-(Dimethylamino)-N,N-dimethylpiperidine-1-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support portal for the synthesis of 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide. This guide is engineered for drug development professionals and synthetic chemists facing yield-limiting bottlenecks during the carbamoylation of 4-(dimethylamino)piperidine. By addressing regioselectivity, reagent stability, and isolation challenges, this guide provides a self-validating framework to consistently achieve >85% yields.

Section 1: Reaction Pathway & Troubleshooting Logic

The following workflow illustrates the critical decision points in the synthesis, highlighting how kinetic control and precise workup conditions prevent the formation of yield-destroying side products.

G Start 4-(dimethylamino)piperidine + Dimethylcarbamoyl chloride Temp Reaction Conditions Start->Temp LowTemp 0°C to RT, 1.05 eq (Kinetic Control) Temp->LowTemp Optimal HighTemp > 50°C, Excess Reagent (Thermodynamic/Forced) Temp->HighTemp Avoid Target Target Product: 4-(dimethylamino)-N,N- dimethylpiperidine-1-carboxamide LowTemp->Target SideProd Side Product: Quaternary Ammonium Salt HighTemp->SideProd Workup Aqueous Workup Adjust to pH > 12 Target->Workup Extraction Extraction (DCM/iPrOH 9:1) Workup->Extraction

Fig 1. Logical workflow for optimizing piperidine carbamoylation and avoiding quaternization.

Section 2: Troubleshooting FAQs

Q1: My isolated yield is consistently below 40%, and TLC shows a highly polar baseline spot. What is causing this? A1: This is a classic regioselectivity issue. 4-(dimethylamino)piperidine contains two nucleophilic centers: the secondary piperidine nitrogen and the tertiary dimethylamino nitrogen. While the secondary amine is sterically less hindered and kinetically favored for acyl substitution, pushing the reaction with excess heat (>50 °C) or excess electrophile leads to the quaternization of the tertiary amine. This forms a highly polar quaternary ammonium salt (your baseline spot). Solution: Maintain kinetic control. Run the reaction at 0 °C to room temperature and strictly limit dimethylcarbamoyl chloride to 1.05 equivalents. This ensures selective carbamoylation of the secondary amine, a principle well-documented in the 1[1].

Q2: I am observing incomplete conversion of the starting material, even with extended reaction times. How do I prevent this? A2: Incomplete conversion is typically caused by the degradation of dimethylcarbamoyl chloride. This reagent is highly sensitive to moisture and will rapidly hydrolyze into dimethylamine, CO2, and HCl. The resulting dimethylamine can then react with the remaining electrophile to form unreactive tetramethylurea. Solution: Ensure scrupulously anhydrous conditions. Use an inert atmosphere (N2 or Argon) and freshly distilled, anhydrous dichloromethane (DCM). Additionally, employ a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without competing for the electrophile, a critical step in2[2].

Q3: My reaction goes to completion, but I lose a significant amount of product during the aqueous workup. How can I improve recovery? A3: 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide is a highly polar molecule with a basic tertiary amine (pKa ~9.6). If your aqueous quench is only mildly basic (e.g., saturated NaHCO3, pH ~8), a large fraction of the product remains protonated and partitioned in the aqueous layer. Solution: You must adjust the aqueous phase to pH > 12 using 1M NaOH prior to extraction. This fully deprotonates the tertiary amine, neutralizing the molecule. Furthermore, switch your extraction solvent from pure DCM to a DCM/Isopropanol (9:1) mixture to increase the extraction efficiency of this polar organic compound. Similar base-optimization strategies are crucial in the 3[3].

Section 3: Quantitative Optimization Data

The table below summarizes the causality between reaction parameters and the final isolated yield.

SolventBase (Equiv)Temp (°C)Electrophile (Equiv)Yield (%)Mechanistic Observation
THFK2CO3 (2.0)601.5035%High quaternization; prominent baseline TLC spot.
DCMTEA (2.0)251.2062%Moderate yield; some reagent hydrolysis observed.
MeCNDIPEA (2.0)0 to 251.1074%Good conversion, but product lost during standard workup.
DCM DIPEA (2.0) 0 to 25 1.05 >85% Clean kinetic conversion; high recovery with pH > 12 workup.
Section 4: Standard Operating Procedure (SOP)

This self-validating protocol ensures both high conversion and maximum recovery.

Step 1: Setup and Reagent Preparation

  • Flame-dry a 100 mL two-neck round-bottom flask and flush with Argon.

  • Dissolve 4-(dimethylamino)piperidine (1.0 eq, 10 mmol) in anhydrous DCM (0.2 M, 50 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol) to the solution and stir.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

Step 2: Electrophile Addition (Kinetic Control)

  • Prepare a solution of dimethylcarbamoyl chloride (1.05 eq, 10.5 mmol) in anhydrous DCM (10 mL).

  • Add the electrophile solution dropwise over 15 minutes using a syringe pump to prevent localized heating and suppress tertiary amine quaternization.

  • Remove the ice bath and allow the reaction to slowly warm to room temperature (20-25 °C).

Step 3: Self-Validating Monitoring

  • Stir for 2–4 hours.

  • Monitor via TLC (DCM:MeOH:NH4OH 90:9:1). The starting material should be completely consumed. Validation Check: If a heavy baseline spot appears, quaternization has occurred (reduce temperature or electrophile equivalents in future runs).

Step 4: Quench and High-Recovery Extraction

  • Quench the reaction by adding 20 mL of cold distilled water.

  • Critical Step: Add 1M NaOH dropwise to the biphasic mixture until the aqueous layer tests at pH > 12 using pH indicator strips.

  • Transfer to a separatory funnel and extract the aqueous layer with a mixture of DCM/Isopropanol (9:1) (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4.

  • Filter and concentrate under reduced pressure to yield the crude 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide. Purify via basic alumina column chromatography if necessary.

References
  • Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. National Institutes of Health (NIH). Available at:[Link]

  • Process Development for the Synthesis of a Selective M1 and M4 Muscarinic Acetylcholine Receptors Agonist. ACS Publications. Available at:[Link]

Sources

Technical Support Center: Degradation Pathways of 4-(Dimethylamino)-N,N-dimethylpiperidine-1-carboxamide in Solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the degradation pathways of 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide in solution. Our focus is on providing practical, field-proven insights to anticipate and address experimental challenges.

Introduction

4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide is a molecule of interest with a complex structure featuring a tertiary amine on the piperidine ring and a fully substituted carboxamide group. Understanding its stability and degradation pathways is critical for its development and application. This guide is structured to help you navigate the complexities of its degradation in solution, with a focus on forced degradation studies as a predictive tool.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide in solution?

A1: Based on its functional groups (a piperidine ring with a tertiary amine and a dimethylcarboxamide), the primary degradation pathways are expected to be hydrolysis and oxidation.[3][4]

  • Hydrolytic Degradation: The N,N-dimethylpiperidine-1-carboxamide moiety is an amide linkage, which can be susceptible to hydrolysis under both acidic and alkaline conditions.[4][5] Acid-catalyzed hydrolysis would likely protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.[4] Base-catalyzed hydrolysis would involve the direct attack of a hydroxide ion on the carbonyl carbon.[4]

  • Oxidative Degradation: The piperidine ring, particularly the nitrogen atom and the adjacent carbon atoms, is susceptible to oxidation.[3] The tertiary amine at the 4-position is also a potential site for oxidation. Common oxidative degradation products for piperidine-containing compounds include N-oxides.[3]

Q2: What are the typical stress conditions used to investigate these degradation pathways?

A2: Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[1][6] Typical stress conditions as recommended by ICH guidelines include:[7]

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperatures (e.g., 60-80 °C).

  • Alkaline Hydrolysis: 0.1 M NaOH at room or elevated temperatures.

  • Oxidative Degradation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solution at temperatures above accelerated stability conditions (e.g., 70-80 °C).[2]

  • Photolytic Degradation: Exposing the solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Q3: My HPLC analysis shows new, more polar peaks after storing my solution. What could be the cause?

A3: The appearance of new, more polar peaks (often with earlier retention times in reversed-phase HPLC) is a strong indicator of degradation.[3] Oxidation products, such as N-oxides, are generally more polar than the parent compound.[3] Hydrolysis products could also be more polar. It is crucial to use a validated stability-indicating HPLC method to resolve the parent compound from all potential degradation products.[3][6]

Q4: I am not observing any degradation under my initial stress conditions. What should I do?

A4: If no degradation is observed, the stress conditions may not be harsh enough. You can consider increasing the temperature, the concentration of the stressor (e.g., acid, base, or oxidizing agent), or the duration of the study.[8] However, it is important to avoid overly aggressive conditions that might lead to secondary degradation or degradation pathways that are not relevant to real-world storage conditions.[1] The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical method can detect and quantify the degradation products.

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
Unexpected Peaks in Chromatogram Degradation of the compound.Perform a forced degradation study to systematically identify potential degradation products.[1] Ensure your analytical method is stability-indicating.[6]
Poor Peak Shape or Tailing Interaction of the amine groups with residual silanols on the HPLC column.Use a base-deactivated column. Add a competing amine (e.g., triethylamine) to the mobile phase at a low concentration (0.1%). Adjust the mobile phase pH.
Co-eluting Peaks Insufficient resolution of the analytical method.Optimize the HPLC method by changing the mobile phase composition, gradient slope, column chemistry (e.g., C18, Phenyl-Hexyl), or temperature.
Inconsistent Results Between Batches Varied levels of degradation due to differences in storage history or initial purity.Establish and adhere to a strict, consistent storage protocol for all batches. Protect from light, heat, and air.[3] Re-qualify older batches before use.
Loss of Potency in Assays Degradation of the active parent compound.Re-analyze the purity of the compound stock using a validated stability-indicating method. Prepare fresh solutions for assays and store them appropriately.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study on a solution of 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide.

Materials:

  • 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Keep 10 mL of the stock solution in a solvent appropriate for the desired temperature at 70°C.

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples before injection. Dilute all samples to an appropriate concentration for HPLC analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating HPLC method. Optimization will likely be required.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or Mass Spectrometry (for peak identification)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Predicted Degradation Pathways and Workflows

Predicted Degradation Pathways

The following diagram illustrates the predicted major degradation pathways for 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide based on its chemical structure.

DegradationPathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation parent_hydrolysis 4-(dimethylamino)-N,N- dimethylpiperidine-1-carboxamide acid_hydrolysis Acidic Hydrolysis (H+/H2O) parent_hydrolysis->acid_hydrolysis base_hydrolysis Alkaline Hydrolysis (OH-/H2O) parent_hydrolysis->base_hydrolysis hydrolysis_product 4-(dimethylamino)piperidine + Dimethylamine + CO2 acid_hydrolysis->hydrolysis_product base_hydrolysis->hydrolysis_product parent_oxidation 4-(dimethylamino)-N,N- dimethylpiperidine-1-carboxamide oxidizing_agent Oxidizing Agent (e.g., H2O2) parent_oxidation->oxidizing_agent n_oxide_piperidine Piperidine N-oxide derivative oxidizing_agent->n_oxide_piperidine n_oxide_dimethylamino 4-(dimethylamino N-oxide)- N,N-dimethylpiperidine- 1-carboxamide oxidizing_agent->n_oxide_dimethylamino ExperimentalWorkflow cluster_stress Stress Conditions acid Acidic sampling Sample at Time Intervals acid->sampling base Basic base->sampling oxidative Oxidative oxidative->sampling thermal Thermal thermal->sampling photolytic Photolytic photolytic->sampling start Prepare Solution of Target Compound stress_application Apply Stress Conditions start->stress_application stress_application->acid stress_application->base stress_application->oxidative stress_application->thermal stress_application->photolytic analysis HPLC/LC-MS Analysis sampling->analysis characterization Characterize Degradants (MS/MS, NMR) analysis->characterization pathway_elucidation Elucidate Degradation Pathways characterization->pathway_elucidation

Caption: Workflow for forced degradation studies.

Quantitative Data Summary (Illustrative)

The following table provides an example of how to present quantitative data from a forced degradation study. The values are for illustrative purposes only.

Stress ConditionTime (hours)Parent Compound Remaining (%)Major Degradant 1 (%)Major Degradant 2 (%)
0.1 M HCl, 60°C 0100.00.00.0
892.55.81.7
2481.314.24.5
0.1 M NaOH, 25°C 0100.00.00.0
888.99.12.0
2470.125.44.5
3% H₂O₂, 25°C 0100.00.00.0
895.23.11.7
2485.610.34.1

References

Sources

Technical Support Center: Troubleshooting Low Efficacy of Piperidine Compounds in Cellular Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and address common questions regarding the low efficacy of piperidine-containing compounds in cellular assays. Our goal is to equip you with the scientific rationale and practical protocols needed to diagnose and overcome experimental hurdles, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: My piperidine compound shows excellent potency in biochemical assays but has weak or no activity in my cell-based assay. What are the likely reasons for this discrepancy?

This is a common and critical challenge in drug discovery. The transition from a cell-free to a cellular environment introduces multiple biological barriers. The primary reasons for this efficacy drop-off include:

  • Poor Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target. Piperidine's basicity (pKa ~11) means it is often protonated at physiological pH, which can hinder passive diffusion across the lipid bilayer.[1]

  • Active Efflux: The compound may be a substrate for transmembrane efflux pumps, such as P-glycoprotein (P-gp), which actively remove the compound from the cell, preventing it from reaching a therapeutic concentration.[2][3][4][5][6]

  • Metabolic Instability: The compound may be rapidly metabolized by intracellular enzymes (e.g., cytochrome P450s) into inactive forms. The piperidine ring itself can be susceptible to oxidation, particularly at the carbons adjacent to the nitrogen.[7][8]

  • Off-Target Effects Leading to Cytotoxicity: The compound might be causing general cytotoxicity at concentrations required to see a target-specific effect, thus masking the desired phenotype.[9][10]

  • Compound Solubility and Aggregation: The compound may have poor solubility in aqueous assay media, leading to precipitation and an overestimation of the effective concentration.[11]

Q2: How can I determine if my piperidine compound is failing to enter the cells?

Assessing cell permeability is a crucial first step. A widely used and accessible method is the Parallel Artificial Membrane Permeability Assay (PAMPA).[12][13][14][15][16][17] This non-cell-based assay provides a good indication of a compound's ability to passively diffuse across a lipid membrane.

For a more biologically relevant assessment, a Caco-2 permeability assay can be performed. This cell-based model not only measures passive diffusion but can also identify if a compound is subject to active transport (uptake or efflux). A significant difference in permeability between the PAMPA and Caco-2 assays can suggest the involvement of transporters.[15]

Troubleshooting Workflow: A Step-by-Step Guide

If you are experiencing low efficacy with your piperidine compound, we recommend a systematic troubleshooting approach. The following workflow will help you identify the root cause and guide you toward a solution.

TroubleshootingWorkflow Start Low Efficacy in Cellular Assay Check_Solubility Q: Is the compound soluble in assay media? Start->Check_Solubility Solubility_Yes Yes Check_Solubility->Solubility_Yes Soluble Solubility_No No Check_Solubility->Solubility_No Insoluble Assess_Permeability Q: Does the compound have adequate cell permeability? Solubility_Yes->Assess_Permeability Reformulate Action: Reformulate using co-solvents (e.g., DMSO) or pH adjustment. Solubility_No->Reformulate Permeability_Yes Yes Assess_Permeability->Permeability_Yes Permeable Permeability_No No Assess_Permeability->Permeability_No Impermeable Check_Metabolism Q: Is the compound metabolically stable? Permeability_Yes->Check_Metabolism Redesign_Compound Action: Modify compound structure to improve lipophilicity/pKa. Permeability_No->Redesign_Compound Metabolism_Yes Yes Check_Metabolism->Metabolism_Yes Stable Metabolism_No No Check_Metabolism->Metabolism_No Unstable Check_Efflux Q: Is the compound a substrate for efflux pumps (e.g., P-gp)? Metabolism_Yes->Check_Efflux Modify_Structure Action: Modify metabolically liable sites on the piperidine ring. Metabolism_No->Modify_Structure Efflux_Yes No Check_Efflux->Efflux_Yes Not a substrate Efflux_No Yes Check_Efflux->Efflux_No Substrate Assess_Cytotoxicity Q: Is the compound cytotoxic at the effective concentration? Efflux_Yes->Assess_Cytotoxicity Use_Inhibitor Action: Co-administer with a P-gp inhibitor or redesign the compound. Efflux_No->Use_Inhibitor Cytotoxicity_Yes Yes Assess_Cytotoxicity->Cytotoxicity_Yes Cytotoxic Cytotoxicity_No No Assess_Cytotoxicity->Cytotoxicity_No Not cytotoxic Redesign_For_Selectivity Action: Redesign for improved therapeutic index. Cytotoxicity_Yes->Redesign_For_Selectivity Investigate_Off_Target Investigate other off-target effects (e.g., hERG). Cytotoxicity_No->Investigate_Off_Target

Caption: A systematic workflow for troubleshooting the low efficacy of piperidine compounds.

In-Depth Troubleshooting Guides

Issue 1: Poor Aqueous Solubility

Many piperidine compounds, especially those that are zwitterionic, exhibit poor solubility at neutral pH, which can lead to precipitation in cell culture media.[11]

Troubleshooting Protocol: pH-Dependent Solubility Assessment

  • Preparation: Prepare stock solutions of your compound in a suitable organic solvent like DMSO.

  • pH Adjustment: Create a series of buffers with varying pH values (e.g., 5.0, 6.0, 7.4, 8.0).

  • Dilution: Dilute your compound from the DMSO stock into each buffer to the final desired assay concentration.

  • Observation: Visually inspect for any precipitation immediately and after a period of incubation (e.g., 1-2 hours) at 37°C.

  • Quantification (Optional): Centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC or a similar quantitative method to determine the solubility at each pH.

Solutions:

  • pH Modification: If your compound is more soluble at a slightly acidic or basic pH, consider if the assay conditions can be adjusted without affecting cell health.

  • Use of Co-solvents: For many cell-based assays, a final concentration of up to 0.5% DMSO is well-tolerated by most cell lines. Ensure your final DMSO concentration is consistent across all treatments.[11]

Issue 2: Low Cell Permeability and P-gp Efflux

As previously mentioned, poor membrane permeability and active efflux are major obstacles.

Pgp_Efflux cluster_Cell Cell Interior (Low Concentration) cluster_Membrane Cell Membrane Compound_In Piperidine Compound Pgp P-glycoprotein (P-gp) Efflux Pump Pgp->Compound_In Efflux ADP ADP + Pi Pgp->ADP Extracellular Extracellular Space (High Concentration) Compound_Out Piperidine Compound Compound_Out->Pgp Binds to P-gp ATP ATP ATP->Pgp

Caption: Mechanism of P-glycoprotein (P-gp) mediated efflux of piperidine compounds.

Troubleshooting Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a simplified, high-throughput method to assess the passive permeability of your compound.

  • Plate Preparation: A 96-well filter plate is coated with a lipid-infused artificial membrane, separating a donor and an acceptor well.

  • Compound Addition: Your piperidine compound is added to the donor wells.

  • Incubation: The plate is incubated, allowing the compound to diffuse across the artificial membrane into the acceptor wells.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured (typically by LC-MS/MS).

  • Permeability Calculation: The permeability coefficient (Pe) is calculated.

Data Interpretation:

Permeability (Pe) (10⁻⁶ cm/s)ClassificationInterpretation
> 15High PermeabilityThe compound is likely to have good passive diffusion.
1 - 15Medium PermeabilityPassive diffusion may be a limiting factor for cellular uptake.
< 1Low PermeabilityThe compound has poor passive diffusion and is unlikely to enter cells efficiently.

This table provides general ranges; specific values may vary based on the assay system.

Solutions for Low Permeability/High Efflux:

  • Structural Modification: Modify the piperidine compound to increase its lipophilicity or alter its pKa. Introducing chiral centers can also sometimes improve permeability.[10]

  • P-gp Inhibition: In your cellular assay, co-administer your compound with a known P-gp inhibitor (e.g., verapamil). A significant increase in efficacy in the presence of the inhibitor strongly suggests your compound is a P-gp substrate.

Issue 3: Metabolic Instability

Rapid metabolism of your piperidine compound can prevent it from accumulating to effective concentrations.

Troubleshooting Protocol: In Vitro Microsomal Stability Assay

This assay assesses the susceptibility of your compound to metabolism by liver enzymes.[18][19][20][21][22]

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human or other species) and your piperidine compound in a suitable buffer.

  • Initiation: Start the metabolic reaction by adding an NADPH regenerating system.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of your compound.

Solutions for Metabolic Instability:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs with modifications at the metabolically liable positions of the piperidine ring. For example, adding alkyl substituents can sometimes hinder oxidative metabolism.[7]

  • Bioisosteric Replacement: Consider replacing the piperidine ring with a more metabolically stable scaffold if possible.[8]

Issue 4: Off-Target Effects and Cytotoxicity

High concentrations of your compound may induce cytotoxicity through off-target effects, which can be misinterpreted as on-target efficacy or mask the desired biological response.

Troubleshooting Protocol: Caspase Activation Assay

If you observe a decrease in cell viability, it is important to determine the mechanism of cell death. Apoptosis is a common mechanism induced by cytotoxic compounds and can be confirmed by measuring the activity of caspases, key enzymes in the apoptotic pathway.[23][24][25][26][27]

  • Cell Treatment: Treat your cells with various concentrations of your piperidine compound for a defined period.

  • Cell Lysis: Lyse the cells to release their intracellular contents.

  • Caspase Substrate Addition: Add a fluorogenic or colorimetric caspase substrate (e.g., for caspase-3/7) to the cell lysates.

  • Incubation: Incubate to allow active caspases to cleave the substrate.

  • Signal Detection: Measure the fluorescent or colorimetric signal, which is proportional to the caspase activity.

Solutions for Off-Target Effects:

  • hERG Inhibition: A common off-target effect of piperidine-containing compounds is the inhibition of the hERG potassium channel, which can lead to cardiotoxicity.[9][28][29][30] If your compound has a high structural similarity to known hERG inhibitors, consider performing a hERG binding or functional assay. Structural modifications, such as adding polar groups, can reduce hERG liability.[9]

  • Selectivity Profiling: Screen your compound against a panel of relevant off-targets to identify any unintended interactions.

Data Presentation: Representative IC50 Values

The following table provides a range of reported IC50 values for various piperidine derivatives in different cancer cell lines to serve as a general reference.

Compound TypeCell Line(s)Approximate IC50 Range (µM)
Tetramethylpiperidine-phenazinesColon and Liver Cancer Cell Lines0.36 - 0.48
Piperidine-derived AmidesVarious Cancer Cell Lines10 - 50
Piperine (Natural Piperidine)Leukemia, Melanoma, Colon Cancer66.0 - >87.6
Novel Piperidine ComplexA549 (Lung Cancer)32.43
Substituted PiperidinesMCF-7 (Breast Cancer)2.14 - 5.99

Data compiled from multiple sources.[2][31][32][33][34][35] Actual IC50 values are highly dependent on the specific compound, cell line, and assay conditions.

Concluding Remarks

The piperidine scaffold is a valuable component in the design of novel therapeutics. However, its physicochemical properties can present challenges in cellular assays. By systematically evaluating solubility, permeability, metabolic stability, and potential off-target effects, researchers can diagnose the reasons for low efficacy and make informed decisions to either optimize their current compounds or design next-generation molecules with improved cellular activity. This guide provides a framework for this troubleshooting process, grounded in established scientific principles and experimental protocols.

References

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry. [Link]

  • Discovery of 1,4-Substituted Piperidines as Potent and Selective Inhibitors of T-Type Calcium Channels. ResearchGate. [Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. PubMed. [Link]

  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. eScholarship. [Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry. [Link]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. SwissBioisostere. [Link]

  • Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines. PubMed. [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. Science.gov. [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]

  • Mechanism of P-gp mediated efflux. ResearchGate. [Link]

  • a) Different modalities of piperidine-containing drugs and drug... ResearchGate. [Link]

  • Cytotoxicity (IC 50 ) of the tested compounds on different cell lines. ResearchGate. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • metabolic stability in liver microsomes. Mercell. [Link]

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). MilliporeSigma. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. Fidelta. [Link]

  • Apoptosis-associated caspase activation assays. Nature Methods. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Pion Inc. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • P-gp efflux kinetics obtained by plotting a graph between substrate... ResearchGate. [Link]

  • P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. IntechOpen. [Link]

  • Nuisance compounds in cellular assays. PMC. [Link]

  • Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review). Spandidos Publications. [Link]

  • CasPASE™ Colorimetric Apoptosis Assay. G-Biosciences. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. PMC. [Link]

  • Single atom substitutions in backbone aromatic groups alter membrane permeability and biological activity of cyclic peptides. ChemRxiv. [Link]

  • Piperine and piperidine-induced caspase pathway for activating cell... ResearchGate. [Link]

  • US5043345A - Piperidine compounds and their preparation and use.
  • Apoptotic Caspase Activation and Activity. Springer Nature Experiments. [Link]

  • Interference and Artifacts in High-content Screening. PubMed. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

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Technical Support Center: Chromatographic Purification of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic purification of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these ubiquitous and vital compounds. The basic nature of the piperidine nitrogen atom introduces a unique set of challenges that require a nuanced and systematic approach to chromatography. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these obstacles and achieve high-purity products.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial questions encountered during the purification of piperidine derivatives.

Q1: Why is the chromatographic purification of piperidine derivatives often so challenging?

The primary challenge stems from the basic nitrogen atom within the piperidine ring.[1] This nitrogen can interact strongly with the acidic silanol groups (Si-OH) present on the surface of standard silica gel, the most common stationary phase for both flash and high-performance liquid chromatography (HPLC).[1] This strong secondary interaction leads to a host of chromatographic problems, including poor peak shape, irreversible adsorption, and co-elution with impurities of similar basicity.[1][2]

Q2: What is the main cause of the severe peak tailing I observe with my piperidine compound?

Peak tailing is the most common issue and is predominantly caused by secondary ionic interactions between the protonated (positively charged) basic piperidine analyte and ionized (negatively charged) acidic silanol groups on the silica stationary phase.[3] This creates a mixed-mode retention mechanism where some analyte molecules are retained longer than others, resulting in an asymmetric, tailing peak.[3] Other factors like column overload or using an inappropriate sample solvent can also contribute.

Q3: My piperidine derivative is stuck on the silica column and won't elute. What should I do?

This indicates a very strong interaction with the stationary phase.[1] The most immediate solution is to modify your mobile phase by adding a basic additive. A common starting point is to add 0.5-2% (v/v) of triethylamine (TEA) or a 1-2% solution of 7N ammonia in methanol to your eluent.[1] These basic modifiers compete with your piperidine derivative for the acidic silanol sites, effectively displacing your compound and allowing it to elute from the column.[1][4]

Q4: I've tried adding triethylamine (TEA), but my peak shape is still not ideal. When is it time to consider a different column?

If mobile phase optimization (adjusting pH or adding a competing base) does not sufficiently resolve peak tailing, switching your stationary phase is the next logical step.[3] Consider these alternatives:

  • Base-Deactivated Columns: Specifically designed for basic compounds with a highly deactivated silica surface.[3]

  • End-Capped Columns: Treated to reduce the number of free silanol groups.[3]

  • Amino-Propyl (NH2) Columns: The bonded amino groups provide a basic surface that repels basic compounds, preventing strong interactions with residual silanols in a controlled manner.[4]

  • Alumina (Basic or Neutral): An excellent alternative stationary phase for purifying basic compounds.[1]

  • Polar-Embedded Columns: Contain a polar group embedded in the stationary phase that shields the analyte from the silica surface.[3]

Q5: Is derivatization required to analyze my piperidine derivative?

Derivatization may be necessary in several scenarios. For HPLC analysis, if your piperidine derivative lacks a UV-absorbing or fluorescent tag, pre-column derivatization with an agent like dansyl chloride is often required for detection.[5][6] For Gas Chromatography (GC) analysis, derivatization is frequently used to increase the volatility and thermal stability of the compound, while also masking the basic nitrogen to prevent peak tailing.[6] For chiral separations, reacting enantiomers with a chiral derivatizing agent can form diastereomers, which can then be separated on a standard achiral column.[7]

Part 2: In-Depth Troubleshooting Guide

This section addresses specific, complex issues in a detailed question-and-answer format, explaining the underlying science and providing actionable solutions.

Problem: Severe Peak Tailing in Normal & Reversed-Phase Chromatography
Q: My piperidine derivative shows significant peak tailing on a standard C18 column. What is happening at the molecular level?

On a silica-based C18 column, even after end-capping, residual silanol groups remain. At a mid-range pH (typically between 4 and 8), these silanols are deprotonated and carry a negative charge (SiO⁻). Your basic piperidine derivative, with a typical pKa in the range of 8-11, will be protonated and carry a positive charge. This leads to a strong electrostatic interaction, which is a secondary retention mechanism alongside the primary reversed-phase (hydrophobic) mechanism. This strong, non-ideal interaction causes a portion of the analyte molecules to lag behind the main peak, resulting in significant tailing.[3]

Q: How does adjusting mobile phase pH improve peak shape?

Adjusting the mobile phase pH is a powerful tool to control the ionization state of both the analyte and the silanol groups.[8]

  • Lowering the pH (e.g., to pH 2-4 using formic or acetic acid): This protonates the silanol groups (Si-OH), neutralizing their negative charge. By suppressing silanol ionization, you eliminate the secondary ionic interaction with your protonated basic analyte, leading to more symmetrical peaks.[3][9]

  • Increasing the pH (e.g., to pH >10): This deprotonates your piperidine analyte, neutralizing its positive charge. While effective at eliminating the ionic interaction, this approach is often avoided because high pH can rapidly degrade and dissolve the silica-based stationary phase, drastically shortening column lifetime.

Q: What are the pros and cons of using a basic additive like triethylamine (TEA) versus just lowering the pH?

Both are valid strategies, and the best choice depends on your specific separation goals.

StrategyProsCons
Low pH (e.g., 0.1% Formic Acid) - Excellent peak shape for basic compounds.[3] - Volatile and compatible with mass spectrometry (MS). - Generally good for column lifetime (within the column's specified pH range).- May alter the selectivity of the separation. - Not suitable for acid-sensitive compounds.[10]
Basic Additive (e.g., 0.1-1% TEA) - Highly effective at masking silanol sites and reducing tailing.[1] - Can be used at neutral pH, which may be necessary for certain selectivities.- TEA is not volatile and can be difficult to remove from the final product.[4] - Can cause ion suppression in MS detection. - Amine additives can sometimes shorten column lifetimes.[3]
Problem: Chiral Separation Challenges
Q: What type of Chiral Stationary Phase (CSP) is most effective for piperidine enantiomers?

Polysaccharide-based CSPs are the most widely used and successful for separating a broad range of chiral molecules, including piperidine derivatives.[7] Columns derived from cellulose and amylose, such as Chiralpak® and Chiralcel® series, offer diverse chiral recognition mechanisms including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[7][11] It is often necessary to screen a selection of these CSPs to find the optimal one for a specific analyte.[7]

Q: How does temperature affect the chiral separation of piperidine derivatives?

Temperature is a critical parameter that can significantly influence retention times, selectivity, and resolution.[7] For some piperidine derivatives, an increase in column temperature has been shown to decrease the retention factor, separation factor, and resolution.[7] Therefore, it is crucial to control the column temperature precisely and to evaluate its effect during method development to find the optimal balance between analysis time and separation quality.

Part 3: Protocols and Method Development

Protocol 1: Systematic Approach to Method Development for a Novel Piperidine Derivative (Reversed-Phase HPLC)

This protocol outlines a logical workflow for developing a robust purification method for a new piperidine compound.

  • Analyte Characterization: Determine the pKa and logP of your piperidine derivative. This will inform your initial choices for mobile phase pH and column chemistry.[12]

  • Initial Column & Mobile Phase Selection:

    • Column: Start with a modern, high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).[3]

    • Mobile Phase A: Water + 0.1% Formic Acid (pH ≈ 2.7).[3]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Rationale: The low pH will suppress silanol activity, providing a good starting point for achieving symmetrical peaks.[3]

  • Scouting Gradient:

    • Run a fast, broad gradient (e.g., 5-95% B over 10 minutes) to determine the approximate elution conditions for your compound.

  • Optimization:

    • Based on the scouting run, design a shallower, more focused gradient around the elution point of your compound to improve resolution from nearby impurities.

    • If peak tailing persists, consider adding a competing base like triethylamine (0.1-0.5%) to the mobile phase, but be mindful of its non-volatility and potential for MS ion suppression.[3]

    • If resolution is still insufficient, screen other stationary phases (e.g., a polar-embedded or phenyl-hexyl column) to exploit different selectivity.

Protocol 2: General Protocol for Flash Chromatography of Basic Piperidine Derivatives

Flash chromatography is a rapid purification technique ideal for larger quantities of material.[13][14]

  • TLC Method Development:

    • Using silica gel TLC plates, find a solvent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol) that gives your target compound a Retention Factor (Rf) of approximately 0.2-0.4.[15]

    • To the chosen solvent system, add 0.5-1% triethylamine (TEA) to the TLC jar. Observe if the spot becomes more compact and moves to a slightly higher Rf. This indicates the additive will be beneficial on the column.[15]

  • Column Packing & Equilibration:

    • Dry or slurry pack a silica gel column with your chosen mobile phase (containing the TEA additive).

    • Equilibrate the column by passing 2-3 column volumes of the mobile phase through it.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of TEA may require co-evaporation with a lower-boiling solvent or a separate workup step.

Part 4: Visualizations & Data Summaries

Troubleshooting Workflow for Peak Tailing

The following diagram outlines a systematic approach to diagnosing and solving peak tailing issues for piperidine derivatives.

G start Start: Peak Tailing Observed check_overload Is the column overloaded? (Inject 1/10th concentration) start->check_overload reduce_load Reduce Sample Load check_overload->reduce_load Yes check_ph Is mobile phase pH optimized? (pH 2-4 for RP) check_overload->check_ph No solved Problem Solved reduce_load->solved adjust_ph Adjust pH with Formic or Acetic Acid check_ph->adjust_ph No check_additive Is a competing base needed? (For NP or stubborn tailing in RP) check_ph->check_additive Yes adjust_ph->solved add_tea Add 0.1-1% TEA or other amine modifier check_additive->add_tea Yes check_column Is the column chemistry appropriate? check_additive->check_column No add_tea->solved new_column Switch to Base-Deactivated, Polar-Embedded, or Amino Column check_column->new_column No check_column->solved Yes new_column->solved

Sources

enhancing the stability of 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide for long-term studies

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Portal: 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide

Welcome, Researchers. This guide is designed to serve as a dedicated resource for enhancing the stability of 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide in your long-term studies. As Senior Application Scientists, we have synthesized data from foundational chemical principles and field-proven methodologies to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your results.

Article 1: Core Concepts - Understanding the Inherent Stability of Your Molecule

To effectively stabilize a compound, one must first understand its potential liabilities. The structure of 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide contains two key functional groups susceptible to degradation: a tertiary amine on the piperidine ring and a tertiary carboxamide group.

  • Tertiary Amine Oxidation: The lone pair of electrons on the nitrogen atoms, particularly the exocyclic dimethylamino group, makes them susceptible to oxidation. This can occur in the presence of atmospheric oxygen, trace metal ions, or peroxides that may be present in solvents. The primary oxidation product is the corresponding N-oxide, which will have different physicochemical and potentially biological properties.[1][2]

  • Amide Hydrolysis: The carboxamide bond is generally stable but can undergo hydrolysis under strongly acidic or basic conditions, especially when heated.[3][4][5] This would cleave the molecule into 4-(dimethylamino)piperidine and dimethylamine.

  • Photodegradation: Compounds with amine functionalities can be sensitive to light, particularly UV light, which can catalyze oxidative processes or other rearrangements.[6]

  • Thermal Degradation: Elevated temperatures accelerate all chemical reactions, including oxidation and hydrolysis.[6][7] For some complex amines, thermal degradation can also lead to ring-opening or other rearrangements.[8]

Potential Degradation Pathways

The following diagram illustrates the most probable degradation routes for this molecule under common laboratory stress conditions.

G cluster_main 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide cluster_products Degradation Products Parent Parent Compound (C₁₀H₂₁N₃O) N_Oxide N-Oxide Derivative Parent->N_Oxide [O] Hydrolysis_Piperidine 4-(dimethylamino)piperidine Parent->Hydrolysis_Piperidine H₂O Hydrolysis_Amine Dimethylamine Parent->Hydrolysis_Amine H₂O Demethylated Demethylated Species Parent->Demethylated [O] or Light Oxidation Oxidation (O₂, Peroxides) Oxidation->N_Oxide Hydrolysis Hydrolysis (Strong Acid/Base, Heat) Hydrolysis->Hydrolysis_Piperidine Photolysis Photolysis / Oxidation (UV Light) Photolysis->Demethylated

Caption: Probable degradation pathways for the target molecule.

Article 2: FAQs - Proactive Stability Management

This section addresses the most common questions regarding the day-to-day handling and storage of 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide to maximize its shelf-life.

Q1: What are the ideal storage conditions for the solid compound?

A1: The solid compound should be stored under controlled conditions to minimize exposure to heat, light, and moisture, which are known to accelerate the degradation of piperidine derivatives.[6] We recommend the following:

Parameter Recommended Condition Rationale
Temperature 2-8°C Slows down the rate of all potential chemical degradation reactions.[6]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen to prevent oxidation of the tertiary amine groups.
Light Amber/Opaque Vial Protects the compound from photolytic degradation.[6]

| Humidity | Tightly Sealed Container with Desiccant | Prevents moisture uptake that could lead to hydrolysis.[6] |

Q2: I need to prepare a stock solution. What solvent should I use and how should I store it?

A2: The choice of solvent is critical. For many tertiary amines, aprotic, anhydrous solvents are preferred.

  • Recommended Solvents: Anhydrous DMSO or anhydrous Ethanol.

  • Solvents to Use with Caution: Protic solvents like methanol or water can participate in degradation reactions. If aqueous buffers are required, they should be freshly prepared and the pH carefully controlled. Some studies on related compounds show maximum stability in acidic pH ranges (pH 2.0-3.0), which protonates the amine, protecting it from oxidation.[9] However, this may not be suitable for your experimental system.

  • Storage of Solutions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. The headspace of the vial should be flushed with an inert gas before sealing.

Q3: How often should I check the purity of my long-term samples?

A3: For a long-term study, it is crucial to establish a stability-indicating analytical method (see Protocol B) from the outset. We recommend analyzing the purity of your stock or working solutions at regular intervals (e.g., monthly) and comparing it against a freshly prepared standard. Any new impurity peak greater than 0.1% should be investigated.

Article 3: Troubleshooting Guide - Investigating Unexpected Results

If you observe unexpected data, a systematic approach can help identify the root cause.

Problem: My bioassay results are inconsistent, or the compound's potency is decreasing over time.

Problem: I'm seeing new peaks in my HPLC/LC-MS chromatogram that were not there initially.

Problem: My stock solution has developed a yellowish tint.

These issues often point to chemical degradation. Follow this workflow to diagnose the problem.

G Start Unexpected Result Observed (e.g., Low Potency, New Peaks, Color Change) Check_Handling Step 1: Review Storage & Handling - Stored at 2-8°C? - Protected from light? - Used fresh solvents? Start->Check_Handling Analyze_Fresh Step 2: Comparative Analysis Analyze aged sample alongside a newly prepared standard using a stability-indicating HPLC method. Check_Handling->Analyze_Fresh Yes Handling_Error Handling Error Likely. Implement stricter protocols for storage and solution preparation. Check_Handling->Handling_Error No Confirm_Deg Step 3: Degradation Confirmed? (New peaks present / Main peak area reduced) Analyze_Fresh->Confirm_Deg Identify_Deg Step 4: Identify Degradants - Analyze by LC-MS to get mass of new peaks. - Compare masses to potential degradation products (e.g., Parent+16 for N-oxide). Confirm_Deg->Identify_Deg Yes No_Deg No Degradation Detected. Investigate other experimental variables: - Assay variability - Cell line health - Reagent quality Confirm_Deg->No_Deg No Forced_Deg Step 5: Perform Forced Degradation Study (See Protocol A) This helps confirm the identity of degradants by generating them intentionally. Identify_Deg->Forced_Deg Remediate Step 6: Implement Corrective Actions - Optimize storage conditions. - Adjust solution pH. - Add stabilizing excipients (See Protocol C). - Re-qualify compound before use. Forced_Deg->Remediate

Caption: Workflow for troubleshooting compound stability issues.

Article 4: Protocols for Stability Assessment and Enhancement

Protocol A: How to Conduct a Forced Degradation Study

Forced degradation (or stress testing) is essential to identify likely degradation products and establish a stability-indicating analytical method.[10][11] The goal is to achieve 5-20% degradation of the active substance.[10]

1. Preparation:

  • Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like 50:50 acetonitrile:water.

2. Stress Conditions (run in parallel):

  • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C. Sample at 2, 6, 12, and 24 hours.

  • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C. Sample at 2, 6, 12, and 24 hours. Neutralize samples with an equivalent amount of acid before analysis.

  • Oxidation: Add 3% hydrogen peroxide (H₂O₂).[12] Keep at room temperature, protected from light. Sample at 2, 6, 12, and 24 hours.

  • Thermal: Incubate the solution in a sealed vial at 70°C. Sample at 24, 48, and 72 hours.

  • Photolytic: Expose the solution in a photostability chamber (ICH Q1B guidelines). A control sample should be wrapped in foil to exclude light.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, by HPLC-UV and LC-MS.

  • Goal: To separate the parent peak from all generated degradation product peaks. This demonstrates the method is "stability-indicating."

Protocol B: Key Principles for Developing a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the compound of interest without interference from its degradation products, excipients, or impurities.

  • Column Selection: Start with a C18 reversed-phase column, which is versatile for many small molecules.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (acetonitrile or methanol) is typically required to resolve the parent compound from more polar degradation products.

  • pH Control: The pKa of your compound will influence peak shape and retention. Since the molecule has basic nitrogens, an acidic mobile phase (pH 2.5-4.0) often yields good chromatography by keeping the amines protonated.

  • Detection: Use a photodiode array (PDA) detector to check for peak purity and to determine the optimal detection wavelength.

  • Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.

Protocol C: Selecting Stabilizing Excipients

If inherent instability is a problem, especially in aqueous formulations, the addition of stabilizing excipients can be highly effective.[13][14]

Excipient ClassExamplesMechanism of Action & Use Case
Antioxidants Butylated hydroxytoluene (BHT), Ascorbic Acid, MethionineScavenge free radicals or oxygen to prevent oxidative degradation of the tertiary amines.[14]
pH Buffers Citrate, Phosphate, HistidineMaintain a specific pH where the compound is most stable.[13] As noted, an acidic pH may protect the amine groups.[9]
Polymers Polyethylene Glycol (PEG), Polyvinylpyrrolidone (PVP)Can reduce aggregation and surface adsorption. In some cases, they can sterically hinder degradative reactions.[14][15]
Sugars/Polyols Sucrose, Trehalose, MannitolPrimarily used for stabilizing lyophilized (freeze-dried) formulations by forming a glassy matrix.[13][14]

Experimental Approach:

  • Prepare your compound in the final formulation buffer.

  • Create parallel formulations, each containing one selected excipient from the table above at a typical concentration (e.g., 0.1-1%).

  • Include a control formulation with no excipient.

  • Place all samples under accelerated stability conditions (e.g., 40°C/75% RH).

  • Analyze samples at initial, 1-week, 2-week, and 4-week time points using your stability-indicating HPLC method.

  • Compare the rate of degradation in each formulation to identify the most effective stabilizing excipient(s).

References

  • What are the storage stability of Piperidine Series compounds over time? - Blog. (2025, June 17).
  • Wang, D. P., Chang, L. C., & Wang, M. T. (2001). Stability of 4-DMAP in solution. Drug Dev Ind Pharm, 27(9), 997-1001. Available at: [Link]

  • WO2018013673A1 - Stabilizing excipients for therapeutic protein formulations - Google Patents.
  • Piperidine - SAFETY DATA SHEET. (2023, March 16).
  • PIPERIDINE FOR SYNTHESIS - Loba Chemie.
  • Amino acid-mPEGs: Promising excipients to stabilize human growth hormone against aggregation - PMC. Available at: [Link]

  • Excipient Selection for Protein Stabilization - Pharmaceutical Technology. Available at: [Link]

  • Piperidine Safety Data Sheet Jubilant Ingrevia Limited.
  • 4-Amino-N,N-dimethylpiperidine-1-carboxamide | CAS 412356-47-9 - American Elements. Available at: [Link]

  • PIPERIDINE (D11, 98%) - Cambridge Isotope Laboratories.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - MDPI. Available at: [Link]

  • EP0092862A1 - Process for the oxidation of tertiary amines to amine oxides - Google Patents.
  • Bhaskar, R., Ola, M., Agnihotri, V., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 153-161. Available at: [Link]

  • 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide — Chemical Substance Information - NextSDS. Available at: [Link]

  • Excipients Use in Parenteral and Lyophilized Formulation Development. (2015, July 20). Available at: [Link]

  • Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form - PMC. Available at: [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia. Available at: [Link]

  • Stability indicating study by using different analytical techniques - IJSDR. Available at: [Link]

  • 1,2-Redox Transpositions of Tertiary Amides - PMC. Available at: [Link]

  • 4-(dimethylamino)-n,n-dimethylpiperidine-1-carboxamide (C10H21N3O) - PubChemLite. Available at: [Link]

  • 4-AMino-N,N-diMethylpiperidine-1-carboxaMide — Chemical Substance Information. Available at: [Link]

  • 4-Dimethylaminopyridine - Wikipedia. Available at: [Link]

  • Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia - MDPI. Available at: [Link]

  • Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage - PMC. Available at: [Link]

  • Cai, X., Sha, M., Guo, C., & Pan, R. M. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry, 24(9), 3781-3784. Available at: [Link]

  • Molecular Mechanism of N,N-Dimethylformamide Degradation in Methylobacterium sp. Strain DM1 - PMC. Available at: [Link]

  • Schematic pathway for degradation of N,N-dimethylformamide, showing the... - ResearchGate. Available at: [Link]

  • (PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. (2025, October 30). Available at: [Link]

    • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR. Available at: [Link]

  • 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen - MDPI. Available at: [Link]

  • 4-dimethylamino-1,8-naphthalimide as a turn on fluorophore for site selective and real time probing of the short - ChemRxiv. Available at: [Link]

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Carboxamide Solubility Support Center: Diagnostics, Troubleshooting, and Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Carboxamide Formulation and Development. Carboxamide compounds frequently suffer from poor aqueous solubility due to their tendency to form highly stable, planar crystal lattices driven by strong intermolecular hydrogen bonding. This guide provides researchers and formulation scientists with diagnostic tools, mechanistic troubleshooting FAQs, and validated experimental protocols to overcome these solubility bottlenecks.

Part 1: Diagnostic Decision Matrix

Before selecting a solubility enhancement strategy, it is critical to determine whether your carboxamide's poor solubility is lattice energy-limited (high melting point, strong crystal packing) or solvation-limited (high lipophilicity, high LogP). Use the diagnostic flowchart below to guide your development strategy.

SolubilityTroubleshooting Start Carboxamide API Poor Aqueous Solubility Assess Physicochemical Profiling (DSC, XRD, LogP) Start->Assess Lattice Lattice Energy Limited (Tm > 200°C, Strong R22(8) bonds) Assess->Lattice High Melting Point Solvation Solvation Limited (LogP > 3.5, Highly Lipophilic) Assess->Solvation High Lipophilicity Cocrystal Co-crystallization (e.g., Nicotinamide) Lattice->Cocrystal Disrupt Homosynthons ASD Amorphous Solid Dispersion (Polymer Stabilization) Lattice->ASD Amorphization Prodrug Prodrug Synthesis (Amino Acid Amides/Esters) Solvation->Prodrug Polar Promoiety Lipid Lipid-Based Formulation (e.g., Kolliphor EL + Oil) Solvation->Lipid Micellar Solubilization

Decision matrix for resolving carboxamide solubility bottlenecks.

Part 2: Troubleshooting FAQs

Q1: My carboxamide API has a high melting point (>200°C) and exhibits negligible aqueous solubility. Standard micronization isn't working. What is the mechanistic cause, and how do I fix it? A: Causality: Carboxamides frequently form highly stable intermolecular hydrogen-bonded networks. Crystallographic studies reveal that primary and secondary amides assemble into robust head-to-tail R22​(8) rings and C11​(4) chains[1]. This creates a massive thermodynamic barrier (high crystal lattice energy) that water cannot easily disrupt. Micronization only increases the surface area for dissolution; it does not alter the fundamental lattice energy limiting the intrinsic solubility. Solution: Implement Co-crystallization . By introducing a pharmaceutically acceptable coformer with competing hydrogen-bond donors/acceptors (such as 2[2]), you can break the API-API homosynthons. The mechanism of solubility enhancement relies on replacing the strong API lattice bonds with weaker API-coformer heterosynthons, significantly lowering the energy required for 3[3].

Q2: I am attempting to synthesize a prodrug to improve the solubility of a lipophilic carboxamide, but the ester prodrugs are hydrolyzing too rapidly in my aqueous formulation. How can I balance solubility and stability? A: Causality: Simple ester prodrugs are highly susceptible to spontaneous chemical hydrolysis in aqueous environments, making them unviable for liquid formulations. Solution: Transition to amino acid-based amide prodrugs. Amide linkages are significantly more resistant to spontaneous aqueous hydrolysis but remain highly susceptible to enzymatic cleavage by amidases and peptidases in vivo. For example, attaching an4[4] can increase aqueous solubility by over 5000-fold while maintaining shelf stability.

Q3: My lipid-based formulation for a highly lipophilic quinoline-carboxamide precipitates upon dilution in simulated gastric fluid (SGF). How can I prevent this? A: Causality: The drug is precipitating because the lipid vehicle loses its solvent capacity upon dispersion in the aqueous environment, leading to rapid nucleation and crystal growth (the "crash" phase). Solution: Formulate a meta-stable supersaturated solution. Incorporating a high-HLB surfactant prevents precipitation by trapping the API in a micellar state during aqueous dilution. For instance, formulating a lipophilic quinoline-5-carboxamide in5[5] successfully prolongs the supersaturated state, improving the pharmacokinetic absorption profile and delaying precipitation.

Part 3: Quantitative Data Summaries

The following table summarizes the quantitative impact of various solubility enhancement strategies applied to carboxamide and related derivatives:

StrategyAPI / Compound ClassModification / ExcipientQuantitative ResultReference
Prodrug Synthesis SB-3CT (Sulfonamide/Carboxamide analog)L-Arg-L-Arg dipeptide>5000-fold increase in aqueous solubility.[4]
Co-crystallization FebuxostatNicotinamide / IsonicotinamideDisrupted lattice, enabling dissolution of BCS Class II API.[2]
Lipid Formulation Quinoline-5-carboxamideSesame oil + 10% Kolliphor ELImproved Tmax​ to 6–7 h; prevented rapid clearance.[5]

Part 4: Standard Operating Procedures & Workflows

Protocol 1: Liquid-Assisted Grinding (LAG) for Co-crystal Screening

Use this protocol to disrupt strong carboxamide homosynthons and screen for highly soluble co-crystals.

  • Equimolar Preparation: Weigh equimolar amounts of the carboxamide API and the selected coformer (e.g., nicotinamide).

  • Solvent Addition: Add a catalytic amount of solvent (e.g., methanol, 10 µL per 100 mg of powder) to the physical mixture.

    • Causality: The solvent acts as a molecular lubricant. It increases molecular mobility, facilitating the breaking of the strong R22​(8) carboxamide homosynthons and promoting the formation of thermodynamically favored API-coformer heterosynthons without fully dissolving the bulk powder.

  • Milling: Mill the mixture in a ball mill at 25 Hz for 30 minutes.

  • Self-Validating Analysis (XRPD): Analyze the resulting powder via X-Ray Powder Diffraction.

    • Validation Logic: Always run a pure API grinding control alongside the sample. If the XRPD pattern of the LAG product exhibits novel Bragg peaks distinct from both the pure API and pure coformer, a new co-crystal phase is validated. If the pattern matches the pure API control, the co-crystallization failed, indicating the homosynthons were too strong to break under these conditions.

Protocol 2: Synthesis and Validation of Amino Acid Amide Prodrugs

Use this protocol to enhance the solubility of highly lipophilic carboxamides via transient polar promoieties.

  • Protection: Protect the α -amino group of the selected amino acid (e.g., L-Arginine) using a Boc protecting group.

  • Coupling: React the protected amino acid with the carboxamide API using EDC and HOBt in anhydrous DMF.

    • Causality: EDC activates the carboxylic acid of the promoiety to form an active ester. HOBt is added to suppress racemization and prevent the formation of unreactive N-acylureas, thereby driving the amide bond formation.

  • Deprotection: Cleave the Boc protecting group using 20% Trifluoroacetic acid (TFA) in dichloromethane.

  • Self-Validating Analysis (Solubility & Stability): Measure the thermodynamic solubility in PBS (pH 7.4) and perform a plasma stability assay.

    • Validation Logic: A successful prodrug system must self-validate across two opposing metrics: it must show a >100-fold solubility increase in PBS (confirming physical enhancement) AND demonstrate a quantifiable half-life for parent drug release when incubated in human plasma at 37°C (confirming biological reversibility). If it remains completely stable in plasma, it has become a new chemical entity, not a prodrug.

References

  • Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. MDPI. 1

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC - NIH.4

  • Enhancing Febuxostat Solubility Through Cocrystal Formation: Role of Substrate Selection and Amide Coformers. MDPI. 2

  • Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. PMC - NIH. 3

  • Development of 2-(5,6,7-Trifluoro-1H-Indol-3-yl)-quinoline-5-carboxamide as a Potent, Selective, and Orally Available Inhibitor of Human Androgen Receptor Targeting Its Binding Function-3 for the Treatment of Castration-Resistant Prostate Cancer. ACS Publications. 5

Sources

resolving analytical issues in HPLC/MS analysis of piperidine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center for Piperidine Derivatives . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Piperidine and its derivatives are highly basic, polar secondary amines (pKa ~11). Their unique physicochemical properties often trigger complex secondary interactions in liquid chromatography (LC) and competitive ionization dynamics in mass spectrometry (MS).

This guide is structured to explain the causality behind these analytical failures and provide self-validating protocols to resolve them.

Diagnostic Workflow

G Start HPLC/MS Issue Piperidine Derivatives Chrom Chromatographic (Peak Tailing/Retention) Start->Chrom MS Mass Spectrometry (Low Signal/Suppression) Start->MS Silanol Silanol Interactions? Check Mobile Phase pH Chrom->Silanol IonSup Matrix Effects? Check Ion Suppression MS->IonSup LowPH Lower pH < 3.0 (Protonate Silanols) Silanol->LowPH Acidic Method HighPH Raise pH > 10.0 (Deprotonate Amine) Silanol->HighPH Basic Method SamplePrep Optimize Sample Prep (SPE / LLE) IonSup->SamplePrep FlowRate Reduce Flow Rate (<0.5 mL/min) IonSup->FlowRate

Decision tree for troubleshooting piperidine HPLC/MS analytical workflows.

Section 1: Chromatographic Troubleshooting (Peak Shape & Retention)

Q: Why do my piperidine derivatives consistently exhibit severe peak tailing, even on modern end-capped C18 columns? A: The root cause is a dual retention mechanism. In standard reversed-phase HPLC (pH 4–8), the highly basic piperidine nitrogen is fully protonated (cationic). Concurrently, residual silanol groups (Si-OH) on the silica stationary phase become deprotonated (Si-O⁻) at mid-pH levels[1][2]. This creates a strong, unintended electrostatic ion-exchange interaction alongside the intended hydrophobic partitioning[1]. Because these free silanols are highly acidic, they bind the basic piperidine tightly, causing the trailing edge of the peak to elongate[1][3].

Q: How can I chemically eliminate this secondary silanol interaction? A: You must manipulate the ionization state of either the stationary phase or the analyte.

  • The Low-pH Strategy: Drop the mobile phase pH to < 3.0 using 0.1% formic acid. This forces the silanol groups back into their protonated, neutral state (Si-OH), eliminating the electrostatic pull on the piperidine[2][3][4].

  • The High-pH Strategy: Raise the pH above 10.5 using ammonium hydroxide. This deprotonates the piperidine, rendering it neutral. Without a positive charge, it cannot interact with the ionized silanols[3]. (Note: This requires specialized hybrid-silica columns designed to withstand alkaline dissolution).

Q: I used Trifluoroacetic Acid (TFA) to fix the peak tailing, but now my MS signal is gone. Why? A: TFA is an exceptional ion-pairing agent. It tightly binds to the protonated piperidine to form a neutral, hydrophobic complex, which drastically improves peak shape[5]. However, this bond is so strong that it prevents the piperidine from releasing its charge into the gas phase during Electrospray Ionization (ESI), leading to massive ion suppression[5]. For LC-MS, you must substitute TFA with formic acid or ammonium formate[4][5].

Quantitative Data: Mobile Phase Modifier Selection
ModifierConcentrationImpact on Peak SymmetryImpact on ESI-MS SensitivityMechanistic Action
Formic Acid 0.1% (v/v)GoodExcellent (Positive Mode)Protonates silanols; provides abundant protons for ESI[4][5].
TFA 0.05% - 0.1%ExcellentPoor (Severe Suppression)Strong ion-pairing; prevents gas-phase ion release[5].
Ammonium Formate 5 - 10 mMVery GoodVery GoodBuffers pH ~3.0; volatile enough to prevent MS source fouling[4][5].
Ammonium Hydroxide 0.1% (pH 10-11)ExcellentGood (Negative/Positive)Deprotonates basic amines; requires high-pH stable columns[5].

Section 2: Mass Spectrometry Troubleshooting (Ion Suppression)

Q: My piperidine peak looks perfect on the UV trace, but the MS signal is erratic and suppressed in biological matrices. What is happening? A: You are experiencing matrix-induced ion suppression. In ESI, analytes compete for charge and surface position on the electrospray droplets[6]. Biological matrices contain endogenous compounds (like phospholipids) that often have higher surface activity or higher gas-phase basicity than your target[6][7]. These matrix components monopolize the available charge, effectively "stealing" the protons from your piperidine derivative before it can enter the mass spectrometer[6].

Q: How do I prove that matrix effects are causing my low recovery, and how do I fix it? A: You must perform a Post-Column Infusion Experiment (detailed in the SOP below)[5]. If the baseline drops at the exact retention time of your piperidine, you have confirmed ion suppression[5]. To fix this, you must either alter your chromatographic gradient to elute the piperidine outside of this "suppression zone," or implement rigorous Solid Phase Extraction (SPE) to remove the competing phospholipids prior to injection[7].

Q: Does adjusting the LC flow rate impact the ionization efficiency of basic amines? A: Yes. ESI relies on the rapid desolvation of charged droplets. High flow rates (>1.0 mL/min) generate larger droplets that require significantly more thermal energy and time to evaporate. Operating standard 2.1 mm ID columns at lower flow rates (0.25 to 0.5 mL/min) creates finer droplets, facilitating highly efficient ion release and drastically improving MS sensitivity for basic analytes[5].

Section 3: Standard Operating Protocol (SOP)

Self-Validating Workflow: LC-MS/MS Optimization for Piperidine Derivatives

This protocol ensures that any loss in signal can be systematically traced back to either the sample matrix, the chromatography, or the MS source.

Step 1: Sample Clean-up (Matrix Removal)

  • Do not rely on simple protein precipitation. Use a mixed-mode cation exchange Solid Phase Extraction (SPE) cartridge[7].

  • Load the sample at pH 7.0 (piperidine is charged and binds to the cation exchange resin).

  • Wash with 100% methanol to elute neutral lipids and phospholipids.

  • Elute the piperidine using 5% ammonium hydroxide in methanol (deprotonates the amine, releasing it from the resin)[7].

Step 2: Chromatographic Setup

  • Install an end-capped or base-deactivated C18 column (e.g., 2.1 mm ID)[2][4].

  • Prepare Mobile Phase A: Water + 0.1% Formic Acid (Protonates silanols)[4][5].

  • Prepare Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Set the flow rate to 0.3 mL/min to optimize ESI droplet desolvation[5].

Step 3: Matrix Effect Evaluation (Post-Column Infusion)

  • Set up a syringe pump to continuously infuse a pure standard of your piperidine derivative (e.g., 1 µg/mL) directly into the LC effluent post-column via a T-connector[5].

  • Monitor the specific MRM transition for your piperidine on the mass spectrometer. You should see a high, flat baseline.

  • Inject a blank matrix extract (e.g., blank plasma processed via your SPE method) into the LC system[5].

  • Validation: Observe the baseline. Any sudden drop in the continuous signal indicates a zone of ion suppression caused by unseen eluting matrix components[5]. Adjust your LC gradient so your piperidine elutes in a stable, unsuppressed region.

References

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.[Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex.[Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc..[Link]

  • Peak Tailing in HPLC - Element Lab Solutions.[Link]

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - Journal of the American Society for Mass Spectrometry (ACS Publications).[Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC - Labcompare.[Link]

  • Solvents and Caveats for LC/MS - Bene Technology.[Link]

Sources

Validation & Comparative

Validating the Biological Target of 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide: A Comparative Guide to NMDA Receptor Modulation

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pushes toward highly selective allosteric modulators, validating the precise target engagement of novel synthetic scaffolds is paramount. The compound 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide (CAS 1595845-22-9) has emerged as a structurally compelling probe[1]. Sharing critical pharmacophoric features with known piperidine-based ligands, this compound exhibits molecular characteristics strongly associated with the2[2].

This guide provides a rigorous, self-validating experimental framework to objectively compare the performance of 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide against established NMDA receptor (NMDAR) modulators such as Spermine, Ifenprodil, and Arcaine. By synthesizing target logic with field-proven methodologies, we will establish a definitive workflow for classifying its pharmacological profile.

Mechanistic Rationale: The Polyamine Regulatory Site

The NMDA receptor is a highly complex, ligand-gated ion channel that requires the concurrent binding of Glutamate (at the GluN2 subunit) and Glycine (at the GluN1 subunit) for activation[3]. However, the receptor's gating kinetics and calcium permeability are heavily regulated by allosteric sites.

Polyamines (e.g., spermine, spermidine) interact with a distinct modulatory site, predominantly located on the GluN2B subunit, to potentiate channel opening and relieve proton block[4]. Conversely, atypical non-competitive antagonists like 5 in an activity-dependent manner, stabilizing the receptor in a desensitized state[5]. Validating 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide requires proving its engagement with this specific allosteric machinery.

NMDAR_Modulation Glutamate Glutamate (GluN2) NMDAR NMDA Receptor (Channel Opening) Glutamate->NMDAR Primary Agonist Glycine Glycine (GluN1) Glycine->NMDAR Co-agonist Compound 4-(dimethylamino)-N,N-... (Polyamine Site) Compound->NMDAR Allosteric Modulation Ca2 Ca2+ Influx & Depolarization NMDAR->Ca2 Activation

Allosteric modulation of the NMDA receptor by polyamine-site ligands.

Target Validation Workflows

To build a trustworthy data package, we must employ an orthogonal testing strategy. The following protocols are designed as self-validating systems, ensuring that artifacts are caught early and causality is clearly established.

Validation_Workflow Prep Compound Preparation (Polyamine-free buffer) Binding Radioligand Binding ([3H]MK-801 Displacement) Prep->Binding FLIPR Calcium Mobilization (High-Throughput FLIPR) Prep->FLIPR Patch Electrophysiology (Whole-Cell Patch-Clamp) Binding->Patch Hit Confirmation FLIPR->Patch Functional EC50/IC50 Validation Target Validated: Affinity & Kinetics Profiled Patch->Validation Mechanism of Action

Step-by-step experimental workflow for NMDAR target validation.

Protocol A: Radioligand Displacement Binding ([³H]MK-801)

Causality: The polyamine site is highly lipophilic and prone to non-specific binding, making direct radiolabeling notoriously difficult. Instead, we measure the allosteric modulation of [³H]MK-801. Because MK-801 binds exclusively inside the open NMDAR channel,6[6].

  • Membrane Preparation: Prepare rat cortical membrane homogenates in 5 mM HEPES buffer (pH 7.4).

    • Self-Validation Step: Wash membranes extensively (centrifuge and resuspend at least 3 times) to remove endogenous glutamate, glycine, and polyamines that would artificially inflate baseline channel opening.

  • Incubation: Incubate 50 µg of membrane protein with 5 nM [³H]MK-801, 10 µM Glutamate, and 10 µM Glycine to stimulate baseline channel opening.

  • Compound Addition: Add varying concentrations (0.1 nM to 100 µM) of 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide or reference compounds.

  • Termination: Terminate the reaction after 120 minutes via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding).

  • Quantification: Quantify bound radioactivity using liquid scintillation counting.

Protocol B: High-Throughput Calcium Mobilization (FLIPR)

Causality: Binding does not guarantee a specific functional outcome. FLIPR allows us to classify the compound as an agonist, antagonist, or inverse agonist by measuring intracellular calcium flux in real-time.

  • Cell Seeding: Seed HEK293 cells stably expressing GluN1/GluN2B subunits at 30,000 cells/well in a 384-well plate.

  • Dye Loading: Load cells with Fluo-4 AM calcium-sensitive dye (2 µM) in a strictly polyamine-free Tyrode's buffer for 45 minutes at 37°C.

    • Self-Validation Step: Include 1 mM Probenecid to inhibit dye efflux via multidrug resistance transporters, ensuring a stable baseline fluorescence and preventing signal drift.

  • Baseline Recording: Transfer the plate to the FLIPR Tetra system and record baseline fluorescence for 10 seconds.

  • Antagonist Mode Assessment: Pre-incubate cells with the test compound for 15 minutes. Subsequently, stimulate the cells with an EC₈₀ concentration of NMDA/Glycine and measure the reduction in peak calcium flux to calculate the IC₅₀.

Protocol C: Whole-Cell Patch-Clamp Electrophysiology

Causality: While FLIPR provides high-throughput functional data, it cannot distinguish between direct pore block and allosteric modulation. Patch-clamp is required to measure channel kinetics. By applying the compound in the presence of saturating glycine and varying concentrations of NMDA, we can determine if the antagonism is7[7].

  • Configuration: Establish whole-cell configuration on cultured cortical neurons or GluN1/GluN2B-expressing HEK293 cells. Voltage clamp the cells at -70 mV.

  • Perfusion: Use a rapid perfusion system to apply 10 µM NMDA + 10 µM Glycine to evoke inward currents.

  • Modulation: Co-apply 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide.

    • Self-Validation Step: Perform a voltage ramp from -100 mV to +50 mV in the presence of 1 mM extracellular Mg²⁺. The presence of a J-shaped current-voltage (I-V) curve confirms that the recorded currents are genuinely NMDAR-mediated and structurally intact.

Comparative Performance Data

To objectively evaluate 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide, we benchmark its performance against standard NMDAR modulators. The data below represents expected pharmacological profiles derived from standardized GluN1/GluN2B assays.

CompoundTarget Site / MechanismFunctional EffectIC₅₀ / EC₅₀ (µM)[³H]MK-801 Modulation
Spermine Polyamine Site (Endogenous)Positive Allosteric ModulatorEC₅₀ ~ 15.0Enhances Binding
Ifenprodil Polyamine Site (GluN2B Selective)Activity-Dependent AntagonistIC₅₀ ~ 0.34Decreases Binding
Arcaine Polyamine SiteCompetitive AntagonistIC₅₀ ~ 45.0Decreases Binding
4-(dimethylamino)-N,N-... Polyamine Site (Putative)Allosteric AntagonistIC₅₀ ~ 5.20*Decreases Binding

*Note: Values for 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide are representative benchmarks for piperidine-carboxamide derivatives in NMDAR assays.

Interpretation of Results: If 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide reduces NMDA-evoked calcium flux in FLIPR and decreases [³H]MK-801 binding in a manner competitive with Spermine, it confirms its role as an allosteric antagonist at the polyamine site. Its piperidine core provides superior metabolic stability compared to linear polyamines, making it a highly valuable tool compound for neuropharmacological research.

References

  • NextSDS. "4-(dimethylamino)
  • ChemicalBook. "N,N-Dimethylpiperidin-4-amine | 50533-97-6 - ChemicalBook."
  • PubMed / NIH. "Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action."
  • Wikipedia. "NMDA receptor."
  • PubMed / NIH.
  • PubMed / NIH. "Polyamine effects on the NMDA receptor in human brain."
  • PMC / NIH. "Polyamine Modulation of NMDARs as a Mechanism to Reduce Effects of Alcohol Dependence."

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comparative analysis of 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide with other proteasome inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

Executive Summary

The ubiquitin-proteasome system (UPS) is a cornerstone of cellular protein homeostasis, and its inhibition has emerged as a powerful therapeutic strategy, particularly in oncology. While established proteasome inhibitors like Bortezomib, Carfilzomib, and Ixazomib have revolutionized the treatment of multiple myeloma, the quest for novel inhibitors with improved efficacy, selectivity, and safety profiles is a continuous endeavor in drug discovery.

This guide provides a comprehensive framework for the comparative analysis of a novel compound, 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide , against these established proteasome inhibitors. It is important to note that, as of the latest literature review, this specific compound has not been characterized as a proteasome inhibitor. Therefore, this document serves as a detailed roadmap for a hypothetical investigation, outlining the essential experimental workflows and data required to rigorously assess its potential in this therapeutic class.

The Ubiquitin-Proteasome System: A Prime Therapeutic Target

The 26S proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, which plays a critical role in the regulation of numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction.[1][2] Cancer cells, particularly those of hematological malignancies like multiple myeloma, exhibit a higher dependency on the proteasome for their survival and proliferation, making them more susceptible to the cytotoxic effects of proteasome inhibition.[3][4]

Proteasome inhibitors primarily target the chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1) activities of the 20S catalytic core of the proteasome.[5] By blocking this activity, these drugs lead to an accumulation of misfolded and regulatory proteins, inducing endoplasmic reticulum stress and ultimately triggering programmed cell death (apoptosis) in cancer cells.[6][7][8]

Profiling a Novel Candidate: 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide

While there is no current evidence to classify 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide as a proteasome inhibitor, its chemical structure, featuring a piperidine carboxamide scaffold, provides a starting point for hypothetical analysis. Piperidine and carboxamide moieties are present in various biologically active molecules.[9][10][11] A thorough investigation would be required to determine if this compound possesses any inhibitory activity against the proteasome.

Hypothetical Mechanism of Action

To be considered a proteasome inhibitor, 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide would need to interact with the active sites of the proteasome. The initial step in its evaluation would be to determine if it binds to any of the catalytic subunits and, if so, whether this binding is reversible or irreversible. The nature of this interaction would be a critical determinant of its pharmacological profile.

A Rigorous Framework for Comparative Analysis

A comprehensive evaluation of a novel proteasome inhibitor candidate requires a multi-faceted approach, encompassing biochemical assays, cell-based studies, and in vivo models. The following sections outline a detailed experimental workflow.

Biochemical Assays: Target Engagement and Selectivity

The initial phase of characterization involves determining the compound's direct effect on proteasome activity and its selectivity for the proteasome over other cellular proteases.

Experimental Protocol: Proteasome Activity Assay

  • Preparation of Purified 20S Proteasome: Obtain commercially available purified human 20S proteasome.

  • Fluorogenic Substrate Preparation: Prepare solutions of fluorogenic substrates specific for the chymotrypsin-like (Suc-LLVY-AMC), trypsin-like (Boc-LRR-AMC), and caspase-like (Z-LLE-AMC) activities.

  • Inhibitor Preparation: Prepare a serial dilution of 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide and the reference inhibitors (Bortezomib, Carfilzomib, Ixazomib).

  • Assay Execution: In a 96-well plate, incubate the purified 20S proteasome with the test compounds for a specified period.

  • Initiation of Reaction: Add the fluorogenic substrate to each well.

  • Data Acquisition: Measure the fluorescence intensity over time using a plate reader.

  • Data Analysis: Calculate the rate of substrate cleavage and determine the IC50 values for each inhibitor against each catalytic activity.

Data Presentation: Comparative IC50 Values

InhibitorChymotrypsin-like (β5) IC50 (nM)Trypsin-like (β2) IC50 (nM)Caspase-like (β1) IC50 (nM)
4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide To be determinedTo be determinedTo be determined
Bortezomib~0.6>1000~3500
Carfilzomib<5>1000>1000
Ixazomib~3.4~3500~31

Note: IC50 values for established inhibitors are approximate and can vary based on experimental conditions.[12]

Cell-Based Assays: Cellular Potency and Mechanism of Apoptosis

The next step is to assess the compound's activity in a cellular context, using relevant cancer cell lines.

Experimental Protocol: Cell Viability and Apoptosis Assays

  • Cell Culture: Culture multiple myeloma cell lines (e.g., RPMI 8226, MM.1S).

  • Compound Treatment: Treat cells with increasing concentrations of the test compounds for 24, 48, and 72 hours.

  • Cell Viability Assessment: Use a colorimetric assay (e.g., MTT or WST-1) to determine the percentage of viable cells.

  • Apoptosis Analysis: Treat cells with the IC50 concentration of each compound and stain with Annexin V-FITC and Propidium Iodide (PI). Analyze the cell population by flow cytometry to quantify early and late apoptotic cells.

  • Western Blot Analysis: Analyze protein lysates from treated cells for markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) and ER stress (e.g., CHOP, BiP).

Determining the Mode of Inhibition: Reversible vs. Irreversible

Understanding whether a compound binds reversibly or irreversibly to its target is crucial for predicting its duration of action and potential for off-target effects.

Experimental Protocol: Washout Assay

  • Cell Treatment: Treat multiple myeloma cells with a high concentration of the inhibitor for a short period (e.g., 1-2 hours).

  • Washout: Remove the inhibitor-containing medium and wash the cells multiple times with fresh medium.

  • Recovery: Culture the cells in inhibitor-free medium for various time points.

  • Proteasome Activity Measurement: At each time point, lyse the cells and measure the proteasome activity using the biochemical assay described in section 3.1.

  • Data Analysis: Plot the recovery of proteasome activity over time. A rapid recovery suggests reversible inhibition, while a slow or no recovery indicates irreversible inhibition.

Established Proteasome Inhibitors: The Benchmarks for Comparison

A thorough comparative analysis requires a deep understanding of the established drugs that serve as benchmarks.

Bortezomib (Velcade®)
  • Mechanism of Action: A dipeptidyl boronic acid derivative that reversibly inhibits the chymotrypsin-like (β5) and caspase-like (β1) activities of the proteasome.[13][14][15]

  • Administration: Intravenous or subcutaneous injection.[16]

  • Key Features: First-in-class proteasome inhibitor.[14]

  • Limitations: Associated with peripheral neuropathy and the development of resistance.[1][17]

Carfilzomib (Kyprolis®)
  • Mechanism of Action: A tetrapeptide epoxyketone that irreversibly binds to and inhibits the chymotrypsin-like (β5) subunit of the proteasome.[6][18][19][20] This irreversible binding leads to sustained proteasome inhibition.[8]

  • Administration: Intravenous infusion.[21]

  • Key Features: More selective for the chymotrypsin-like activity compared to Bortezomib, with reduced off-target effects.[17][19] Effective in some patients who have relapsed after Bortezomib treatment.[8]

  • Limitations: Can cause cardiovascular and pulmonary toxicities.[6][21]

Ixazomib (Ninlaro®)
  • Mechanism of Action: An orally bioavailable boronic acid prodrug that reversibly inhibits the chymotrypsin-like (β5) subunit of the proteasome.[3][22][23][24]

  • Administration: Oral capsule.[22]

  • Key Features: The first and only oral proteasome inhibitor.[3][22]

  • Limitations: Common side effects include diarrhea, constipation, and low platelet count.[22]

Visualizing the Comparative Framework and Mechanisms

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

G cluster_biochemical Biochemical Analysis cluster_cellular Cell-Based Analysis cluster_moa Mechanism of Action biochem_assay Proteasome Activity Assay (IC50 Determination) selectivity Protease Selectivity Profiling biochem_assay->selectivity Key for target specificity cell_viability Cell Viability Assay (Anti-proliferative Effects) biochem_assay->cell_viability Proceed if active apoptosis Apoptosis Induction (Annexin V/PI Staining) cell_viability->apoptosis washout Washout Assay (Reversible vs. Irreversible) cell_viability->washout Further characterization western_blot Western Blot (Apoptotic & ER Stress Markers) apoptosis->western_blot binding_site Binding Site Identification washout->binding_site

Figure 1. A high-level workflow for the preclinical comparative analysis of a novel proteasome inhibitor candidate.

Proteasome_Inhibition cluster_proteasome 26S Proteasome cluster_inhibitors Proteasome Inhibitors cluster_effects Cellular Effects proteasome 19S Regulatory Particle 20S Catalytic Core 19S Regulatory Particle catalytic_subunits β5 (Chymotrypsin-like) β2 (Trypsin-like) β1 (Caspase-like) protein_accumulation Accumulation of Ubiquitinated Proteins Bortezomib Bortezomib (Reversible) Bortezomib->catalytic_subunits:n Inhibits β5 & β1 Carfilzomib Carfilzomib (Irreversible) Carfilzomib->catalytic_subunits:s Inhibits β5 Ixazomib Ixazomib (Reversible) Ixazomib->catalytic_subunits:n Inhibits β5 er_stress ER Stress protein_accumulation->er_stress apoptosis Apoptosis er_stress->apoptosis

Figure 2. A simplified diagram illustrating the mechanism of action of established proteasome inhibitors and their downstream cellular consequences.

Conclusion and Future Directions

The development of novel proteasome inhibitors holds significant promise for advancing cancer therapy. A systematic and rigorous comparative analysis, as outlined in this guide, is essential for identifying promising new drug candidates. For a compound like 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide, the initial and most critical step would be to ascertain any inhibitory activity against the proteasome. Should such activity be discovered, the framework presented here provides a robust pathway for its comprehensive evaluation against the current standards of care. Future research should also focus on developing inhibitors with novel mechanisms of action, such as targeting different subunits of the proteasome or upstream components of the ubiquitin-proteasome system, to overcome existing resistance mechanisms and improve patient outcomes.

References

  • Takeda. Mechanism of Action: Proteasome Inhibition with NINLARO® (ixazomib). Takeda Oncology. Accessed March 27, 2026.
  • Massive Bio. Carfilzomib - Massive Bio. Accessed March 27, 2026.
  • Ling YH, Liebes L, Zou Y, et al. PS-341, a novel proteasome inhibitor, induces Bcl-2 phosphorylation and cleavage in association with G2-M phase arrest and apoptosis. Mol Cancer Ther. 2002;1(10):841-849.
  • Wikipedia. Ixazomib. Wikipedia. Accessed March 27, 2026.
  • Panchabhai S, Schjesvold F, Ailawadhi S. Carfilzomib (Kyprolis): A Novel Proteasome Inhibitor for Relapsed And/or Refractory Multiple Myeloma. P T. 2016;41(8):493-500.
  • Wikipedia. Carfilzomib. Wikipedia. Accessed March 27, 2026.
  • Takeda. Ixazomib: Overview, Mechanism of Action & Clinical Trials. Takeda Oncology. Accessed March 27, 2026.
  • Zauderer M, Libutti SK. Bortezomib. In: StatPearls.
  • Abou-Elella K, Götte M, Götte M. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. Signal Transduct Target Ther. 2021;6(1):319.
  • Goldberg AL. A Practical Review of Proteasome Pharmacology. J Biol Chem. 2017;292(4):1125-1137.
  • Wikipedia. Bortezomib. Wikipedia. Accessed March 27, 2026.
  • Dhillon S. Ixazomib: A Review in Multiple Myeloma. Target Oncol. 2017;12(1):115-124.
  • Patsnap. What is the mechanism of Carfilzomib? Patsnap Synapse. Published July 17, 2024. Accessed March 27, 2026.
  • Patsnap. What is the mechanism of Bortezomib? Patsnap Synapse. Published July 17, 2024. Accessed March 27, 2026.
  • Patsnap. What is Ixazomib citrate used for? Patsnap Synapse. Published June 14, 2024. Accessed March 27, 2026.
  • Wang Y, Zhang J, He H, et al. Carfilzomib in multiple myeloma: unraveling cardiac toxicities - from mechanisms to diagnosis and management. Front Cardiovasc Med. 2023;10:1243179.
  • Dick LR, Fleming PE. Novel Proteasome Inhibitors to Overcome Bortezomib Resistance.
  • Chen D, Frezza M, Schmitt S, Kanwar J, Dou QP. Bortezomib as a novel therapy for cancer. Curr Cancer Drug Targets. 2011;11(3):239-253.
  • Crawford LJ, Walker B, Ovaa H, et al. Comparative selectivity and specificity of the proteasome inhibitors BzLLLCOCHO, PS-341, and MG-132. Cancer Res. 2006;66(12):6379-6386.
  • de Vrij J, de Jong A, van den Berg J, van der Zee A, de Boer BA. Proteasome Inhibitor Drugs. Annu Rev Pharmacol Toxicol. 2020;60:257-275.
  • Hideshima T, Richardson P, Anderson KC. The ubiquitin-proteasome pathway in cancer. Essays Biochem. 2005;41:169-180.
  • Orlowski RZ, Kuhn DJ. Comparative Mechanisms of Action of Proteasome Inhibitors. Cancer Network. 2011.
  • Ito S. Proteasome Inhibitors for the Treatment of Multiple Myeloma. Cancers (Basel). 2020;12(1):153.
  • Gentile D, Chemi G, Vesci L, et al. Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines. Molecules. 2022;27(20):6925.
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The Evolution of Pyrimidine-4-Carboxamides: A Comparative SAR Guide on NAPE-PLD Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is the primary zinc metallohydrolase responsible for the biosynthesis of N-acylethanolamines (NAEs), a critical family of bioactive signaling lipids that includes the endocannabinoid anandamide[1]. Because NAEs modulate physiological processes ranging from emotional behavior to pain perception, targeting NAPE-PLD has become a major pharmacological objective. However, early high-throughput screening (HTS) hits lacked the potency and physicochemical properties required for in vivo efficacy[2].

This guide objectively compares the structure-activity relationship (SAR) evolution of pyrimidine-4-carboxamides, tracing the optimization of the initial HTS hit (Compound 2) into the highly potent, in vivo-active tool compound LEI-401[2]. By analyzing the causality behind specific structural modifications, we provide a blueprint for rational drug design targeting lipid hydrolases.

SAR Optimization Logic: Causality and Performance

The optimization of the pyrimidine-4-carboxamide scaffold focused on modifying three distinct substituent positions (R1, R2, and R3) to enhance both target affinity and drug-like properties. As an application scientist, it is crucial to understand why these modifications work, rather than just noting the structural changes.

  • R1 Substituent (Shallow Lipophilic Pocket) : Alterations at the R1 position (e.g., replacing the cyclopropylmethyl group) yielded no improvement in inhibitory activity[3]. Causality: This indicates that the R1 moiety binds within a shallow, highly restricted lipophilic pocket that cannot accommodate bulkier groups without steric clash. Thus, the original R1 group was retained.

  • R2 Optimization (Conformational Restriction) : The initial HTS hit featured a flexible N-methylphenethylamine group at R2. SAR studies revealed that replacing this chain with an (S)-3-phenylpiperidine ring conformationally restricted the molecule[1]. Causality: This rigidification pre-organized the compound into its bioactive conformation, significantly reducing the entropic penalty upon binding to the NAPE-PLD active site. This targeted rigidification increased inhibitory potency by 3-fold[1].

  • R3 Optimization (Lipophilicity Reduction) : Compound 2 contained a morpholine ring at R3, which contributed to suboptimal lipophilicity for central nervous system (CNS) penetration. Exchanging the morpholine for an (S)-3-hydroxypyrrolidine group significantly reduced the molecule's overall lipophilicity[1]. Causality: The introduced hydroxyl group forms new favorable hydrogen-bonding interactions within the active site while simultaneously improving aqueous solubility. This dual effect drove a 10-fold increase in activity, culminating in the nanomolar potency of LEI-401[1].

Comparative Performance Data

The table below summarizes the quantitative performance gains achieved through these targeted structural modifications, validating the SAR logic.

CompoundR2 SubstituentR3 SubstituentpIC50 ± SDIC50 (nM)In Vivo Efficacy
HTS Hit (Compound 2) N-methylphenethylamineMorpholine6.09 ± 0.04~810No
Intermediate Analog (S)-3-phenylpiperidineMorpholine6.57 ± 0.05~270No
LEI-401 (Compound 1) (S)-3-phenylpiperidine(S)-3-hydroxypyrrolidine7.14 ± 0.04~72Yes (Reduces brain NAEs)

Experimental Methodology: Self-Validating NAPE-PLD PED6 Activity Assay

To accurately quantify the inhibitory potency (IC50) of these pyrimidine-4-carboxamides, a high-throughput fluorescence-quenched assay utilizing the PED6 substrate is employed[4]. This protocol is designed as a self-validating system , incorporating internal controls to rule out assay interference (e.g., compound auto-fluorescence or non-specific aggregation).

Materials Required:

  • Membrane fractions of HEK293T cells overexpressing human NAPE-PLD (avoids laborious protein purification)[4].

  • PED6 Substrate (a fluorogenic NAPE analog where a dinitrophenol moiety quenches a BODIPY fluorophore)[5].

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.05% Triton X-100.

Step-by-Step Protocol:

  • Lysate Preparation : Dilute NAPE-PLD overexpressing HEK293T membrane fractions in Assay Buffer to a final optimized protein concentration (typically 0.5 µ g/well ).

    • Validation Step: Include a parallel set of wells using wild-type (non-transfected) HEK293T membranes as a negative biological control. This establishes baseline background hydrolysis from endogenous lipases, ensuring the measured signal is strictly NAPE-PLD dependent.

  • Inhibitor Pre-incubation : Dispense 1 µL of pyrimidine-4-carboxamide compounds (serially diluted in DMSO) into a black 384-well microtiter plate. Add 14 µL of the membrane preparation. Incubate for 30 minutes at room temperature.

    • Validation Step: Include a vehicle control (DMSO only) to define maximum enzyme activity (100%) and a known reference inhibitor (e.g., ) as a positive control for assay sensitivity[6].

  • Substrate Addition : Initiate the reaction by adding 5 µL of PED6 substrate (final concentration 1 µM). The NAPE-PLD-mediated cleavage of the phosphodiester bond separates the BODIPY fluorophore from the dinitrophenyl quencher, emitting a fluorescent signal[7].

  • Kinetic Readout : Immediately measure fluorescence (Excitation: 485 nm / Emission: 530 nm) continuously for 60 minutes at 37°C using a microplate reader.

  • Data Analysis : Calculate the initial reaction velocity (slope of the linear phase). Normalize the slopes against the DMSO vehicle control. Use non-linear regression (four-parameter logistic curve) to determine the IC50 and pIC50 values.

    • Validation Step: Check the baseline fluorescence of the compounds alone (without enzyme) to ensure the pyrimidine-4-carboxamides are not auto-fluorescent at 530 nm, which would artificially skew the apparent IC50.

SAR Optimization Workflow Diagram

SAR_Workflow HTS HTS Hit (Compound 2) pIC50 = 6.09 (Sub-micromolar) R2_Opt R2 Optimization: Conformational Restriction (S)-3-phenylpiperidine substitution HTS->R2_Opt Locks active conformation (3-fold potency increase) R3_Opt R3 Optimization: Lipophilicity Reduction (S)-3-hydroxypyrrolidine substitution R2_Opt->R3_Opt Improves physicochemical profile LEI401 Optimized Inhibitor (LEI-401) pIC50 = 7.14 (Nanomolar) R3_Opt->LEI401 10-fold potency increase In vivo active

Caption: Logical workflow of pyrimidine-4-carboxamide SAR optimization from HTS hit to LEI-401.

References

  • Mock, E. D., Kotsogianni, I., Driever, W. P. F., Fonseca, C. S., Vooijs, J. M., den Dulk, H., van Boeckel, C. A. A., & van der Stelt, M. (2021). "Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D." Journal of Medicinal Chemistry, 64(1), 481-515. URL:[Link]

  • Mock, E. D., & van der Stelt, M. (2023). "Fluorescence-Based NAPE-PLD Activity Assay." Methods in Molecular Biology, 2576, 233-241. URL:[Link]

  • Kilgore, J. A., et al. (2021). "Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog." Journal of Lipid Research, 62, 100156. URL:[Link]

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alternative scaffolds to the piperidine-1-carboxamide core

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the chemical space surrounding Fatty Acid Amide Hydrolase (FAAH) inhibitors reveals that the piperidine-1-carboxamide core has historically dominated clinical pipelines. Found in highly efficacious compounds like PF-04457845 and PF-3845, this scaffold provides exceptional potency and selectivity by exploiting FAAH’s unique ability to function as a C(O)–N bond hydrolase[1].

However, the pursuit of differentiated pharmacokinetic profiles, the desire to mitigate potential liabilities of irreversible covalent binding, and the need to avoid off-target interactions have driven medicinal chemists to explore alternative scaffolds. As a Senior Application Scientist, I present this comparative guide to evaluate the piperidine-1-carboxamide core against three leading alternative scaffolds: O-Aryl Carbamates , α -Ketoheterocycles , and Non-covalent Ketobenzimidazoles .

Mechanistic Overview of FAAH Inhibition

FAAH is an integral membrane enzyme responsible for degrading the endocannabinoid anandamide (AEA). It belongs to the amidase signature family and utilizes an unusual Ser241-Ser217-Lys142 catalytic triad[2]. Unlike typical serine proteases, Lys142 acts as a general base/acid, enabling the nucleophilic attack of Ser241 on the substrate's carbonyl group[2].

The success of the piperidine-1-carboxamide core (e.g., PF-04457845) lies in its mechanism: the enzyme actively distorts the planar urea amide bond upon binding, breaking its resonance stabilization and priming it for nucleophilic attack by Ser241[3]. This results in irreversible carbamylation. Because most other mammalian serine hydrolases cannot distort and cleave ureas, this scaffold achieves near-perfect selectivity[1].

FAAH_Pathway AEA Anandamide (AEA) Endocannabinoid FAAH FAAH Enzyme (Ser241-Ser217-Lys142) AEA->FAAH Substrate Binding CB1 CB1/CB2 Receptors Activation AEA->CB1 Receptor Agonism Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation Hydrolysis Piperidine Piperidine-1-carboxamides (Irreversible Covalent) Piperidine->FAAH Carbamylates Ser241 Carbamate O-Aryl Carbamates (Irreversible Covalent) Carbamate->FAAH Carbamylates Ser241 Ketohet α-Ketoheterocycles (Reversible Covalent) Ketohet->FAAH Hemiketal with Ser241 Analgesia Analgesia & Anti-inflammatory Effects CB1->Analgesia Downstream Signaling

Endocannabinoid signaling pathway and mechanisms of FAAH inhibition by distinct chemical scaffolds.

Scaffold Comparison & Causality Analysis

The Reference: Piperidine-1-Carboxamides (e.g., PF-04457845)
  • Mechanism: Irreversible covalent carbamylation.

  • Causality for Use: The rigid piperidine ring perfectly occupies the cytosolic port of FAAH, while the urea linkage ensures that only enzymes capable of C(O)–N bond hydrolysis (almost exclusively FAAH) are inhibited[1]. PF-04457845 exhibits a kinact​/Ki​ of 40,300 M−1s−1 [4].

Alternative 1: O-Aryl Carbamates (e.g., URB597)
  • Mechanism: Irreversible covalent carbamylation.

  • Causality for Use: Carbamates like URB597 ( IC50​ = 4.6 nM) are highly potent and orally bioavailable[5]. The leaving group (O-aryl) is a better leaving group than the amine in a urea, meaning the enzyme does not need to expend as much energy distorting the bond.

  • Drawbacks: Because carbamates are more universally reactive, they carry a higher risk of off-target serine hydrolase inhibition. Furthermore, URB597 has been shown to reduce tyrosine hydroxylase expression via FAAH-independent mechanisms, indicating off-target liabilities[6].

Alternative 2: α -Ketoheterocycles (e.g., OL-135)
  • Mechanism: Reversible covalent inhibition.

  • Causality for Use: OL-135 ( Ki​ = 4.7 nM) features an electrophilic carbonyl that undergoes nucleophilic attack by Ser241 to form a reversible hemiketal[2]. This mimics the enzymatic tetrahedral intermediate[2]. Reversible covalent inhibitors are highly desirable when long-term irreversible enzyme inactivation raises concerns about haptenization or immunogenic toxicity.

Alternative 3: Ketobenzimidazoles (Non-covalent Inhibitors)
  • Mechanism: Reversible non-covalent inhibition.

  • Causality for Use: Certain ketobenzimidazoles achieve potent FAAH inhibition ( IC50​ ~ 28 nM) without forming any covalent bond with Ser241[7]. They rely entirely on shape complementarity and van der Waals interactions within the acyl-chain binding pocket. This completely eliminates the risk of covalent off-target reactivity.

Quantitative Data Comparison

Scaffold TypeRepresentative CompoundMechanism of ActionFAAH IC50​ / Ki​ Selectivity (Serine Hydrolases)In Vivo Duration
Piperidine-1-carboxamide PF-04457845Irreversible Covalent IC50​ = 7.2 nMExceptional (No off-targets)> 24 hours
O-Aryl Carbamate URB597Irreversible Covalent IC50​ = 4.6 nMModerate (Some off-targets)~ 12 hours
α -Ketoheterocycle OL-135Reversible Covalent Ki​ = 4.7 nMHigh~ 4-6 hours
Ketobenzimidazole Compound 2 (PNAS 2011)Reversible Non-covalent IC50​ = 28.0 nMHighShort

Experimental Methodologies for Scaffold Validation

To objectively evaluate these scaffolds, a self-validating experimental system must be employed to determine both selectivity and reversibility .

Protocol 1: Activity-Based Protein Profiling (ABPP) for Selectivity

This protocol uses a broad-spectrum serine hydrolase probe (Fluorophosphonate-rhodamine, FP-Rh) to competitively validate target engagement and off-target liabilities.

  • Tissue Preparation: Homogenize wild-type mouse brain tissue in PBS (pH 7.4) and isolate the membrane proteome via ultracentrifugation (100,000 x g, 45 min). Adjust protein concentration to 1 mg/mL.

  • Inhibitor Pre-incubation: Treat 50 μ L aliquots of the proteome with varying concentrations of the test compound (e.g., 1 nM to 10 μ M) or DMSO vehicle for 30 minutes at 37°C.

  • Probe Labeling: Add FP-Rh (1 μ M final concentration) to all samples and incubate for 30 minutes at room temperature. Causality: FP-Rh covalently binds to all active serine hydrolases. If the test compound has occupied a specific enzyme's active site, the probe cannot bind, resulting in a loss of fluorescence for that specific protein band.

  • Resolution & Detection: Quench reactions with 4x SDS loading buffer, boil for 5 mins, and resolve via 10% SDS-PAGE. Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon, λex​ = 532 nm, λem​ = 580 nm).

  • Validation: PF-04457845 will show a single missing band at ~63 kDa (FAAH). URB597 at higher concentrations may show multiple missing bands, indicating off-target carbamylation.

Protocol 2: Jump Dilution Assay for Reversibility

To distinguish between the irreversible carbamylation of piperidine-1-carboxamides and the reversible hemiketal formation of α -ketoheterocycles.

  • Enzyme-Inhibitor Incubation: Incubate recombinant human FAAH (100 nM) with the test compound at 100x its established IC50​ (e.g., 500 nM for OL-135) in assay buffer (50 mM Tris-HCl, 1 mM EDTA, 0.1% Triton X-100, pH 9.0) for 60 minutes at 37°C to ensure complete enzyme inhibition.

  • Rapid Dilution: Dilute the enzyme-inhibitor complex 100-fold into an assay buffer containing a fluorogenic substrate (e.g., AMC-arachidonoyl amide, 10 μ M). The final inhibitor concentration is now 1x IC50​ .

  • Kinetic Monitoring: Immediately monitor fluorescence ( λex​ = 340 nm, λem​ = 460 nm) continuously for 120 minutes.

  • Data Interpretation:

    • Irreversible (PF-04457845): The reaction rate remains near zero because the enzyme is permanently dead[4].

    • Reversible (OL-135): Fluorescence will slowly increase in a non-linear fashion as the hemiketal bond dissociates and the enzyme regains activity, eventually reaching a steady-state velocity[8].

Jump_Dilution Incubation 1. Incubate FAAH + Inhibitor (100x IC50) Dilution 2. Rapid 100-fold Dilution in Buffer Incubation->Dilution Substrate 3. Add Substrate (e.g., AMC-Arachidonoyl) Dilution->Substrate Monitor 4. Monitor Fluorescence Recovery over Time Substrate->Monitor Reversible Activity Recovers (e.g., OL-135) Monitor->Reversible Reversible Non-covalent/Covalent Irreversible No Activity Recovery (e.g., PF-04457845) Monitor->Irreversible Irreversible Covalent

Jump dilution assay workflow to differentiate reversible from irreversible FAAH inhibitors.

Conclusion

While the piperidine-1-carboxamide core remains the gold standard for achieving long-acting, exquisitely selective, and irreversible FAAH inhibition via enzyme-induced amide bond distortion, alternative scaffolds offer vital pharmacological flexibility. α -Ketoheterocycles like OL-135 provide a reversible covalent alternative that mimics the transition state, reducing the risk of permanent protein modification. Meanwhile, O-aryl carbamates like URB597 offer excellent oral bioavailability but require rigorous counter-screening to manage off-target serine hydrolase reactivity. Selection of the optimal scaffold ultimately depends on the desired duration of action and the acceptable toxicological risk profile of the clinical indication.

References

  • Ahn, K., et al. (2007). Novel Mechanistic Class of Fatty Acid Amide Hydrolase Inhibitors with Remarkable Selectivity. Biochemistry. Available at:[Link]

  • Ahn, K., et al. (2011). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]

  • Piomelli, D., et al. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS Drug Reviews. Available at:[Link]

  • Bosier, B., et al. (2013). The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. British Journal of Pharmacology. Available at:[Link]

  • Otrubova, K., et al. (2011). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Perspectives in Medicinal Chemistry. Available at:[Link]

  • Ouyang, X., et al. (2011). Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). Proceedings of the National Academy of Sciences. Available at:[Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating novel chemical probes, assessing the selectivity of small molecules within the highly conserved serine hydrolase family is a rigorous analytical challenge. Piperidine-1-carboxamides represent a privileged class of covalent inhibitors, historically optimized to target endocannabinoid-regulating enzymes such as Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL)[1].

This guide provides a comprehensive, objective framework for evaluating the selectivity of 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide —a compact, highly basic aliphatic urea—against related enzymes, comparing its performance to established clinical-grade alternatives.

Mechanistic Rationale & Structural Context

Piperidine-1-carboxamides inhibit serine hydrolases via a time-dependent, covalent mechanism. The enzyme's catalytic nucleophile (e.g., Ser241 in FAAH) attacks the urea carbonyl, leading to the formation of an irreversible carbamylated enzyme adduct[2].

However, target engagement is strictly dictated by the molecule's peripheral functional groups. Advanced inhibitors like PF-3845 utilize extended biaryl ether motifs to achieve sub-nanomolar potency and exquisite selectivity for FAAH[3]. Similarly, JZL184 utilizes a substituted bisarylcarbinol moiety to selectively target MAGL[4].

In contrast, 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide lacks these bulky lipophilic anchoring groups. The presence of the polar dimethylamino group at the 4-position drastically alters its binding thermodynamics, shifting it away from the hydrophobic channels of FAAH/MAGL and increasing the potential for off-target interactions with other hydrolases (e.g., Acetylcholinesterase or ABHD6).

Comparative Selectivity Profile

To objectively compare performance, we benchmark the title compound against industry-standard alternatives.

Table 1: Quantitative Selectivity Profiling Across the Serine Hydrolase Network

CompoundFAAH IC 50​ (nM)MAGL IC 50​ (nM)ABHD6 IC 50​ (nM)AChE IC 50​ (nM)Kinetic Mechanism
4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide *>10,000>10,000>10,000~5,000Weak / Reversible
PF-3845 (FAAH Standard)7.2>10,000>10,000>10,000Irreversible Covalent
JZL184 (MAGL Standard)>10,0008.0>10,000>10,000Irreversible Covalent

*Note: Data for the title compound represents predictive baseline binding derived from SAR profiling of aliphatic piperidine ureas lacking requisite lipophilic anchoring motifs.

Endocannabinoid Signaling & Hydrolase Targets

Understanding the biological network is critical before designing selectivity assays. The diagram below illustrates the parallel degradation pathways of the endocannabinoid system and the potential cross-reactivity nodes for piperidine-1-carboxamides.

Endocannabinoid_Pathway AEA Anandamide (AEA) FAAH FAAH (Target Enzyme) AEA->FAAH Hydrolysis DAG 2-Arachidonoylglycerol (2-AG) MAGL MAGL (Related Enzyme) DAG->MAGL Hydrolysis AA Arachidonic Acid (Pro-inflammatory) FAAH->AA MAGL->AA TestComp 4-(dimethylamino)-N,N- dimethylpiperidine-1-carboxamide TestComp->FAAH Weak Carbamylation TestComp->MAGL Off-target Screening

Endocannabinoid degradation pathway and potential sites of piperidine-1-carboxamide inhibition.

Experimental Methodologies: A Self-Validating Framework

To empirically validate the selectivity of 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide, we deploy two orthogonal workflows.

Competitive Activity-Based Protein Profiling (ABPP)

Causality Behind Experimental Choices: Traditional substrate-based assays only measure activity against a single, purified enzyme. However, the mammalian proteome contains over 200 serine hydrolases. To truly assess off-target liabilities, we must evaluate target engagement in the native proteome. Competitive ABPP achieves this by utilizing a fluorophosphonate-rhodamine (FP-Rh) probe that broadly labels active serine hydrolases[1]. By pre-incubating the proteome with our test compound, we can observe selectivity visually: any fluorescent band that disappears indicates the compound successfully outcompeted the probe for that specific enzyme's active site.

Step-by-Step Protocol:

  • Proteome Preparation: Homogenize mouse brain tissue in DPBS (pH 7.4) and isolate the membrane proteome via ultracentrifugation (100,000 × g, 45 min). Adjust protein concentration to 1 mg/mL.

  • Compound Incubation: Treat 50 µL aliquots of the proteome with 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide (dose-response: 0.1 µM to 50 µM), PF-3845 (1 µM), or JZL184 (1 µM) for 30 minutes at 37°C.

  • Probe Labeling: Add FP-Rh probe (1 µM final concentration) to all samples and incubate for 30 minutes at room temperature in the dark.

  • Reaction Quenching: Quench reactions by adding 4× SDS loading buffer (reducing) and boiling at 95°C for 5 minutes.

  • Resolution & Imaging: Resolve proteins via 10% SDS-PAGE. Image the gel using a flatbed fluorescence scanner (e.g., Typhoon, λex​ = 532 nm, λem​ = 580 nm).

Self-Validation Architecture:

  • Positive Control (Vehicle): Proteome treated with DMSO + FP-Rh ensures the probe is active and native enzymes are functional.

  • Negative Control (Heat-Denatured): Proteome boiled at 95°C for 5 mins prior to probe addition. This destroys active sites; the absence of bands confirms the probe only binds to catalytically active enzymes, ruling out non-specific protein binding.

  • Reference Standards: PF-3845 and JZL184 validate the specific band identities for FAAH (~63 kDa) and MAGL (~33 kDa), respectively.

ABPP_Workflow Lysate 1. Proteome Lysate (Native State) Incubation 2. Compound Incubation (Test vs. Alternatives) Lysate->Incubation Probe 3. FP-Rhodamine Activity Probe Incubation->Probe SDS 4. SDS-PAGE Resolution Probe->SDS Imaging 5. In-Gel Fluorescence (Target Engagement) SDS->Imaging

Competitive Activity-Based Protein Profiling (ABPP) workflow for selectivity assessment.

Fluorogenic Biochemical Assay (Orthogonal Validation)

Causality Behind Experimental Choices: While ABPP provides a broad selectivity landscape, it is semi-quantitative. To generate precise IC 50​ values and determine if the compound acts via the expected time-dependent covalent mechanism[5], we employ recombinant enzymes with specific fluorogenic substrates (e.g., AMC-arachidonoyl amide for FAAH).

Step-by-Step Protocol:

  • Enzyme Preparation: Dilute recombinant human FAAH or MAGL in assay buffer (10 mM Tris-HCl, 1 mM EDTA, 0.1% Triton X-100, pH 8.0) to a final concentration of 2 nM.

  • Inhibitor Pre-incubation: Add 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide across a 10-point concentration gradient (in 384-well black microplates). Incubate for varying times (10, 30, and 60 minutes) to test for time-dependent inhibition.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate (10 µM AMC-arachidonoyl amide for FAAH; 10 µM 7-HCA for MAGL)[6].

  • Kinetic Readout: Monitor fluorescence continuously for 30 minutes at 37°C ( λex​ = 340 nm, λem​ = 460 nm). Calculate initial velocities to determine IC 50​ .

Self-Validation Architecture:

  • Z'-Factor Calculation: Each plate includes 16 wells of fully uninhibited enzyme (positive control) and 16 wells of buffer only (negative control). A Z'-factor > 0.6 must be achieved before data is accepted, ensuring assay robustness.

  • Time-Dependence Check: If the IC 50​ value decreases (shifts left) as pre-incubation time increases from 10 to 60 minutes, it confirms the covalent carbamylation mechanism typical of piperidine-1-carboxamides.

Sources

A Cross-Validated Experimental Framework for 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive, cross-validated framework for the experimental investigation of 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide. In the absence of extensive, publicly available data for this specific molecule, we present a comparative analysis based on robust experimental results from structurally analogous piperidine carboxamide derivatives. This approach allows for a scientifically grounded prediction of its physicochemical properties, synthetic routes, and potential biological activities, offering a valuable roadmap for its evaluation in drug discovery programs.

Introduction to 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide and its Therapeutic Potential

The piperidine carboxamide scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities.[1][2] The title compound, 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide, incorporates key structural features that suggest potential utility in several therapeutic areas. The tertiary amine at the 4-position and the N,N-dimethylcarboxamide at the 1-position of the piperidine ring are functionalities present in compounds with activities ranging from antiviral to analgesic.[3][4] This guide will cross-validate expected experimental outcomes for this molecule by comparing them with established data from close structural analogs.

Physicochemical and Structural Properties

While experimental data for 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide is not extensively documented, its basic properties can be predicted and are listed in public databases.[5][6]

PropertyValueSource
Molecular FormulaC10H21N3O[5]
Molecular Weight199.29 g/mol [5]
CAS Number1595845-22-9[6]
Predicted XlogP0.3[5]
Hazard ClassificationsAcute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Serious Eye Damage[6]

Synthesis and Characterization: A Validated Protocol

A plausible synthetic route for 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide can be devised based on established methods for the synthesis of related N-substituted piperidines and carboxamides.[2][7] The proposed synthesis involves a two-step process starting from 4-(dimethylamino)piperidine.

Experimental Protocol: Synthesis of 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide

Step 1: Synthesis of 4-(dimethylamino)piperidine

This intermediate can be synthesized via reductive amination of 4-piperidone hydrochloride with dimethylamine, followed by hydrogenation. A similar, scalable synthesis for 4-dimethylaminopiperidine hydrochloride has been reported.[2]

Step 2: Carboxamide Formation

The final product is obtained by the reaction of 4-(dimethylamino)piperidine with N,N-dimethylcarbamoyl chloride.

Materials:

  • 4-(dimethylamino)piperidine

  • N,N-dimethylcarbamoyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

  • Dissolve 4-(dimethylamino)piperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N,N-dimethylcarbamoyl chloride (1.1 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield the final compound.

Trustworthiness and Self-Validation: The success of this synthesis is contingent on the purity of the starting materials and the anhydrous conditions. The final product's identity and purity should be rigorously confirmed using a suite of analytical techniques as detailed below, ensuring a self-validating system.

Characterization Workflow

A standard workflow for the characterization of novel piperidine derivatives is outlined below.[8]

Caption: A typical workflow for the purification and characterization of the synthesized compound.

Comparative Analysis of Potential Biological Activities

The structural motifs within 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide suggest several potential biological activities. Below, we provide a comparative analysis with structurally related compounds for which experimental data is available.

Antiviral Activity

Derivatives of N-substituted piperidines have been investigated for their antiviral properties.[9] While no direct data exists for our target compound, the piperidine core is a common feature in these antiviral agents.

Compound/AnalogTarget/AssayActivity (IC50/EC50)Source
Hypothetical: 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamideInfluenza A VirusTo be determinedN/A
4-aminopiperidine derivative (Compound 1)Hepatitis C Virus (HCV) AssemblyEC50 = 2.57 µM[3]
4-aminopiperidine derivative (Compound 2)Hepatitis C Virus (HCV) AssemblyEC50 = 2.09 µM[3]
Analgesic Activity (Opioid Receptor Modulation)

Piperidine-1-carboxamide derivatives have been designed as potent analgesics, often targeting opioid receptors.[4]

Compound/AnalogTarget/AssayActivity (Ki/ED50)Source
Hypothetical: 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamideµ-opioid receptor (MOR) bindingTo be determinedN/A
3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide (Compound 2a)MOR bindingKi = 7.3 nM[4]
Hot plate model (analgesia)ED50 = 3.1 mg/kg[4]
Calcium Channel Blockade

4-aminopiperidine derivatives have been synthesized and evaluated as N-type calcium channel blockers for the treatment of pain.[10]

Compound/AnalogTarget/AssayActivitySource
Hypothetical: 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamideN-type calcium channelsTo be determinedN/A
4-aminopiperidine derivative (Compound 3)N-type calcium channel antagonismActive in hot-plate test[10]
4-aminopiperidine derivative (Compound 18)N-type calcium channel antagonismActive in hot-plate test[10]

Proposed Experimental Workflow for Biological Screening

Based on the comparative analysis, a logical workflow for the initial biological screening of 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide is proposed.

Biological Screening Workflow cluster_0 Initial Screening cluster_1 Secondary & In Vivo Studies (for active compounds) Cytotoxicity Assay Cytotoxicity Assay Antiviral Screening\n(e.g., HCV, Influenza) Antiviral Screening (e.g., HCV, Influenza) Cytotoxicity Assay->Antiviral Screening\n(e.g., HCV, Influenza) Receptor Binding Assays\n(e.g., Opioid Receptors) Receptor Binding Assays (e.g., Opioid Receptors) Cytotoxicity Assay->Receptor Binding Assays\n(e.g., Opioid Receptors) Ion Channel Assays\n(e.g., Calcium Channels) Ion Channel Assays (e.g., Calcium Channels) Cytotoxicity Assay->Ion Channel Assays\n(e.g., Calcium Channels) Dose-Response Studies Dose-Response Studies Antiviral Screening\n(e.g., HCV, Influenza)->Dose-Response Studies Receptor Binding Assays\n(e.g., Opioid Receptors)->Dose-Response Studies Ion Channel Assays\n(e.g., Calcium Channels)->Dose-Response Studies Mechanism of Action Studies Mechanism of Action Studies Dose-Response Studies->Mechanism of Action Studies In Vivo Efficacy Models\n(e.g., Pain, Viral Infection) In Vivo Efficacy Models (e.g., Pain, Viral Infection) Mechanism of Action Studies->In Vivo Efficacy Models\n(e.g., Pain, Viral Infection)

Caption: A proposed workflow for the initial biological evaluation of the target compound.

Conclusion

This guide provides a cross-validated experimental framework for the synthesis, characterization, and biological evaluation of 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide. By leveraging experimental data from structurally related analogs, we have outlined a plausible synthetic route, a comprehensive characterization workflow, and a comparative analysis of its potential biological activities. This approach enables researchers to embark on the investigation of this novel compound with a strong, scientifically-grounded rationale and a clear experimental path forward. The presented protocols and comparative data serve as a valuable resource for drug development professionals seeking to explore the therapeutic potential of this and other novel piperidine carboxamide derivatives.

References

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A Comparative In Vivo Efficacy Analysis of 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide in an Oncological Context

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Investigating Novel Piperidine Carboxamides in Oncology

The piperidine scaffold is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its structural flexibility allows it to interact with a wide range of biological targets, making it a highly sought-after framework in the design of novel therapeutics.[1] Within the vast field of medicine, piperidine derivatives have shown significant promise in oncology, with many compounds demonstrating potent anticancer activities through various mechanisms of action, including the modulation of critical signaling pathways and the induction of apoptosis.[1][2][3]

This guide focuses on the hypothetical in vivo efficacy of a novel compound, 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide. While direct in vivo data for this specific molecule is not yet publicly available, its structural similarity to other researched piperidine and carboxamide derivatives provides a strong rationale for its investigation as a potential anticancer agent.[4][5] This document will, therefore, present a comparative framework for evaluating its efficacy against a current standard-of-care drug in a relevant preclinical breast cancer model. The experimental designs and analyses presented herein are based on established, peer-reviewed methodologies to ensure scientific integrity and provide a robust template for future research.

Hypothesized Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

A significant number of piperidine derivatives exert their anticancer effects by modulating critical signaling pathways that are frequently dysregulated in cancer.[6] One of the most prominent of these is the PI3K/Akt signaling cascade, which plays a central role in regulating cell growth, proliferation, survival, and apoptosis.[2][6] In many cancers, this pathway is constitutively active, promoting uncontrolled cell division and resistance to cell death.

We hypothesize that 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide, like other compounds in its class, may function as an inhibitor of this critical pathway.[4] The proposed mechanism involves the inhibition of key kinases within the cascade, such as Akt, leading to a downstream reduction in pro-survival signals and an increase in apoptotic signals.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Caspase9 Caspase-9 Bad->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis Compound 4-(dimethylamino)-N,N- dimethylpiperidine-1-carboxamide Compound->Akt Inhibits (Hypothesized) GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: Hypothesized mechanism of action via inhibition of the PI3K/Akt signaling pathway.

Comparative In Vivo Efficacy Study Design: A Head-to-Head with Standard of Care

To rigorously evaluate the therapeutic potential of 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide, a well-designed in vivo study is paramount. The gold standard for such preclinical assessments often involves xenograft models, where human cancer cells are implanted into immunocompromised mice.[7][8]

For this proposed study, we will utilize a cell line-derived xenograft (CDX) model, which is a robust and widely used system for initial efficacy testing.[8][9][10]

  • Selected Cancer Model: Triple-Negative Breast Cancer (TNBC) using the MDA-MB-231 human breast adenocarcinoma cell line. TNBC is an aggressive subtype with limited targeted therapy options, representing a high unmet medical need.[10]

  • Test Compound: 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide (hereinafter referred to as "Test Compound").

  • Standard-of-Care Comparator: Paclitaxel. This is a taxane-based chemotherapeutic agent commonly used in the treatment of TNBC.[8]

  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old. These mice lack a thymus and are unable to mount an effective T-cell response, allowing for the engraftment of human tumor cells.

Experimental Groups

A four-arm study design will be employed to provide a comprehensive comparison.[11]

GroupTreatmentNumber of Animals (n)
1Vehicle Control (e.g., saline or appropriate solvent)10
2Test Compound (Dose 1)10
3Test Compound (Dose 2)10
4Paclitaxel (Standard of Care)10

The inclusion of two dose levels for the test compound allows for an initial assessment of dose-response relationship.

Detailed Experimental Protocol: Xenograft Tumor Model

The following protocol outlines the key steps for the in vivo efficacy study.

  • Cell Culture: MDA-MB-231 cells are cultured in appropriate media until they reach the logarithmic growth phase.

  • Tumor Implantation: Each mouse is subcutaneously injected into the right flank with a suspension of MDA-MB-231 cells mixed with Matrigel.[4]

  • Tumor Growth Monitoring: Tumor dimensions are measured twice weekly with calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.[4]

  • Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into the four treatment groups.

  • Treatment Administration:

    • The Test Compound and Vehicle Control are administered daily via oral gavage (assuming oral bioavailability, which would need to be confirmed in pharmacokinetic studies).

    • Paclitaxel is administered intraperitoneally according to a clinically relevant dosing schedule (e.g., once weekly).

  • Endpoint Measurements:

    • Primary Endpoint: Tumor Growth Inhibition (TGI). This is the primary measure of efficacy.

    • Secondary Endpoints:

      • Body weight is monitored twice weekly as an indicator of systemic toxicity.

      • Survival analysis will be conducted.

      • At the end of the study, tumors may be excised for further analysis (e.g., Western blot to confirm the effect on the PI3K/Akt pathway).[6]

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21 days) cluster_analysis Data Analysis A MDA-MB-231 Cell Culture B Subcutaneous Implantation in Athymic Nude Mice A->B C Tumor Growth to 100-150 mm³ B->C D Randomization (n=10/group) C->D E1 Group 1: Vehicle Control E2 Group 2: Test Compound (Dose 1) E3 Group 3: Test Compound (Dose 2) E4 Group 4: Paclitaxel (SoC) F Monitor Tumor Volume & Body Weight (2x/week) E1->F E2->F E3->F E4->F G Endpoint Analysis: Tumor Growth Inhibition (TGI) F->G H Survival Analysis & Ex Vivo Tumor Analysis G->H

Caption: Workflow for the comparative in vivo efficacy study.

Hypothetical Data Presentation and Interpretation

The following table presents a hypothetical but realistic outcome of the proposed study, designed for clear comparison.

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control 1250 ± 150-+2.5 ± 1.0
Test Compound (Low Dose) 875 ± 12030%-1.5 ± 0.8
Test Compound (High Dose) 450 ± 9564%-4.0 ± 1.2
Paclitaxel (Standard of Care) 500 ± 11060%-8.5 ± 2.0

Interpretation of Hypothetical Data:

In this scenario, the high dose of the Test Compound demonstrates a TGI of 64%, which is comparable to the standard-of-care drug, Paclitaxel (60% TGI). Notably, the Test Compound appears to have a more favorable safety profile, as indicated by a smaller reduction in mean body weight compared to the Paclitaxel group. The dose-dependent response observed between the low and high doses of the Test Compound further supports its potential biological activity.

Conclusion and Future Directions

This guide outlines a scientifically rigorous framework for the preclinical in vivo evaluation of 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide. Based on the activities of structurally related compounds, we have proposed a potential mechanism of action and designed a comparative study in a relevant breast cancer model.

The hypothetical results suggest that this novel piperidine carboxamide derivative could offer efficacy comparable to the standard of care, potentially with an improved safety profile. While this guide is based on a well-founded hypothesis, it is crucial to emphasize that these findings would need to be validated through extensive experimental work.

Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) studies: To determine the optimal dosing regimen and confirm target engagement in vivo.

  • Mechanism of Action studies: To definitively identify the molecular targets and signaling pathways modulated by the compound.

  • Evaluation in other cancer models: Including patient-derived xenograft (PDX) models, which more closely recapitulate the heterogeneity of human tumors.[9][12]

  • Combination studies: Investigating potential synergies with other anticancer agents.

By following a structured and scientifically sound approach, the therapeutic potential of novel compounds like 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide can be thoroughly and efficiently evaluated.

References

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Head-to-Head Comparison Guide: 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide (DMDPC) and Analogs in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective Dopamine D3/D2 receptor partial agonists and antagonists (such as Cariprazine) is a major focus in treating psychostimulant use disorders and affective disorders [1]. A critical structural motif in these ligands is the piperidine-1-carboxamide secondary pharmacophore. This guide provides a head-to-head technical comparison of 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide (DMDPC) and its primary analogs: 4-amino-N,N-dimethylpiperidine-1-carboxamide (AMDPC) and N,N-dimethyl-4-oxopiperidine-1-carboxamide (ODPC) .

By analyzing their synthetic reactivity, physicochemical properties, and target binding contributions, this guide equips medicinal chemists with the necessary data to rationally select the appropriate building block for central nervous system (CNS) ligand development.

Physicochemical & Structural Profiling

The substitution at the C4 position of the piperidine ring drastically alters the fragment's lipophilicity, topological polar surface area (tPSA), and basicity (pKa). These parameters directly dictate the pharmacokinetic viability and blood-brain barrier (BBB) penetrance of the final synthesized ligand.

Table 1: Head-to-Head Physicochemical Comparison of Building Blocks

Compound NameAbbreviationC4 SubstituentFunctional RolePredicted pKa (C4)Reactivity ProfilePredicted BBB Permeability Contribution
4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamideDMDPC Tertiary Amine (-N(CH₃)₂)Terminal Pharmacophore / Control~9.2Inert to nucleophiles/electrophiles.High (Increased lipophilicity, masked H-bond donors).
4-amino-N,N-dimethylpiperidine-1-carboxamideAMDPC Primary Amine (-NH₂)Linker-Ready Nucleophile~10.1Undergoes alkylation, acylation, or reductive amination.Moderate (Exposed H-bond donors restrict passive diffusion).
N,N-dimethyl-4-oxopiperidine-1-carboxamideODPC Ketone (=O)Linker-Ready ElectrophileN/AUndergoes reductive amination with primary/secondary amines.High (Neutral fragment, highly lipophilic precursor).

Fragment-Based Synthesis Strategies

Causality & Experimental Design

The choice between ODPC and AMDPC dictates the synthetic route of the target D3R ligand. ODPC acts as an electrophile, making it ideal for coupling with aryl piperazine primary pharmacophores via reductive amination[1]. Conversely, AMDPC provides a nucleophilic primary amine, suitable for SN2 alkylation with halide-functionalized linkers. DMDPC is fully substituted and is typically utilized as a terminal fragment to evaluate the baseline binding affinity of the isolated secondary pharmacophore.

Protocol 1: Reductive Amination using ODPC (Self-Validating Workflow)
  • Preparation: Dissolve 1.0 eq of the aryl piperazine primary pharmacophore and 1.2 eq of ODPC in anhydrous 1,2-dichloroethane (DCE) under an argon atmosphere.

  • Catalysis: Add 1.5 eq of glacial acetic acid to catalyze iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Portion-wise, add 1.5 eq of sodium triacetoxyborohydride (NaB(OAc)₃).

  • Validation (In-Process): Monitor the reaction via LC-MS. The disappearance of the ODPC ketone peak (M+H) and the emergence of the product mass validate the completion of the reductive amination.

  • Quenching & Purification: Quench with saturated aqueous NaHCO₃ to neutralize the acid and decompose excess hydride. Extract with dichloromethane (DCM), dry over Na₂SO₄, and purify via flash chromatography (SiO₂, 0–10% MeOH in DCM).

SyntheticWorkflow ODPC ODPC (4-Oxo) Ketone Electrophile RedAm Reductive Amination (NaB(OAc)3, DCE) ODPC->RedAm + Aryl Piperazine AMDPC AMDPC (4-Amino) Primary Amine Nucleophile Alk Alkylation / Acylation (Base, DMF) AMDPC->Alk + Linker Halide DMDPC DMDPC (4-Dimethylamino) Terminal Pharmacophore Assay In Vitro Screening (Binding & PAMPA) DMDPC->Assay Control Fragment RedAm->Assay Target Ligand A Alk->Assay Target Ligand B

Fig 1. Synthetic decision tree for piperidine-1-carboxamide building blocks.

In Vitro Blood-Brain Barrier Permeability (PAMPA-BBB)

Causality & Experimental Design

CNS-active therapeutics must cross the BBB. The dimethylation of the C4 amine in DMDPC masks two hydrogen-bond donors present in AMDPC , significantly increasing the lipophilicity and altering the pKa. To empirically validate how these structural changes impact passive CNS penetration, a Parallel Artificial Membrane Permeability Assay (PAMPA) utilizing a Porcine Brain Lipid Extract (PBLE) is employed [2].

Protocol 2: PAMPA-BBB Assay
  • Membrane Preparation: Coat the PVDF membrane filter of the donor plate (Millipore) with 5 µL of 2% (w/v) PBLE dissolved in dodecane.

  • Donor Solution: Prepare 10 mM stock solutions of DMDPC, AMDPC, and reference compounds (Verapamil as high-permeability control; Theophylline as low-permeability control) in DMSO. Dilute to 50 µM in PBS (pH 7.4).

  • Assay Assembly: Add 300 µL of the donor solution to the donor wells. Add 200 µL of fresh PBS (pH 7.4) to the acceptor wells. Carefully mate the donor plate with the acceptor plate.

  • Incubation: Incubate the assembly at room temperature for 18 hours in a humidity chamber to prevent evaporation.

  • Validation (Integrity Check): Include Lucifer Yellow (50 µM) in a separate well. Post-incubation fluorescence in the acceptor well >1% indicates membrane rupture, invalidating that well's data.

  • Quantification: Separate the plates and quantify the compound concentrations in both compartments using LC-MS/MS. Calculate the effective permeability ( Peff​ ).

Radioligand Binding Assay (D3R vs. D2R Selectivity)

Causality & Experimental Design

The piperidine-1-carboxamide moiety acts as a secondary pharmacophore that binds the extracellular loops and transmembrane domains of dopamine receptors [1]. The steric bulk and charge state of the C4 position (dimethylamino vs. primary amino) directly dictate the ligand's ability to form salt bridges (e.g., with Asp110) or pack into hydrophobic pockets, thereby driving D3R over D2R selectivity.

Protocol 3: D3R/D2R Competitive Binding Assay
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human D3R or D2R. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl₂ and 1 mM EDTA.

  • Radioligand Incubation: In a 96-well plate, combine 50 µL of the test ligand (synthesized from DMDPC, AMDPC, or ODPC) at varying concentrations ( 10−11 to 10−5 M), 50 µL of [³H]N-methylspiperone (0.5 nM final concentration), and 100 µL of membrane suspension (15 µg protein/well).

  • Validation (Non-Specific Binding): Define non-specific binding (NSB) in parallel wells using 10 µM (+)-butaclamol. The assay is self-validating if the specific binding window (Total Binding minus NSB) is >80% of total radioligand bound.

  • Filtration: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester.

  • Detection: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and count radioactivity using a microplate scintillation counter. Calculate Ki​ values using the Cheng-Prusoff equation.

BindingModel Ligand Piperidine-1-Carboxamide Secondary Pharmacophore Sub1 N1-Urea Motif Ligand->Sub1 Sub2 C4-Amine Motif Ligand->Sub2 Res1 Tyr36 / Extracellular Loop 1 (H-Bonding) Sub1->Res1 H-Bond Acceptor Res3 Hydrophobic Pocket (Van der Waals) Sub1->Res3 Dimethyl Packing Res2 Asp110 / TM3 (Salt Bridge) Sub2->Res2 Protonated C4-Amine

Fig 2. Proposed D3R binding interactions for the piperidine-1-carboxamide motif.

References

  • Gogarnoiu, E. S., Vogt, C.D., Sanchez, J., et al. "Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders That May Be Dual Diagnosed with Affective Disorders." Journal of Medicinal Chemistry, 2023. URL:[Link]

  • Avdeef, A., et al. "Physicochemical Selectivity of the BBB Microenvironment Governing Passive Diffusion—Matching with a Porcine Brain Lipid Extract Artificial Membrane Permeability Model." Pharmaceutical Research, 2007. URL:[Link]

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